molecular formula C5H4Br2N2 B13683809 4-Bromo-5-(bromomethyl)pyrimidine

4-Bromo-5-(bromomethyl)pyrimidine

Cat. No.: B13683809
M. Wt: 251.91 g/mol
InChI Key: ZVXOYYQPCQZRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(bromomethyl)pyrimidine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and material science. Although specific data for this compound is limited in public sources, its molecular structure, featuring both bromo and bromomethyl functional groups on a pyrimidine core, marks it as a highly valuable and reactive scaffold for constructing more complex molecules . Pyrimidine derivatives are fundamental in pharmaceutical research; they are known to be key structural components in a wide range of bioactive molecules and are investigated for activities including analgesic, anti-pyretic, anti-viral, and anti-tumor effects . The presence of two bromine atoms at distinct positions provides unique opportunities for sequential and selective functionalization via metal-catalyzed cross-couplings (e.g., Suzuki or Stille reactions) or nucleophilic substitutions, enabling researchers to efficiently create diverse compound libraries . As a building block, it can be used in the synthesis of novel molecular templates for drug discovery programs, such as the development of non-nucleoside therapeutic agents . This product is offered with the assurance of high purity and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can request a custom quote and access detailed specifications, including Certificate of Analysis data, for their specific project requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)pyrimidine

InChI

InChI=1S/C5H4Br2N2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2

InChI Key

ZVXOYYQPCQZRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Br)CBr

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bifunctional Heterocycles

In the landscape of modern drug discovery and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials.[1] Their synthetic versatility allows for the generation of vast chemical diversity, enabling the fine-tuning of biological activity and material properties.[1] Within this class, 4-Bromo-5-(bromomethyl)pyrimidine (CAS No. 1807119-52-3) emerges as a particularly valuable building block. It is a bifunctional electrophile, possessing two bromine atoms in chemically distinct environments. This duality provides researchers with orthogonal synthetic handles for sequential or selective functionalization, making it a powerful tool for constructing complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of 4-Bromo-5-(bromomethyl)pyrimidine, offering field-proven insights and detailed protocols for its application in research and development.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and spectroscopic characteristics. The properties of 4-Bromo-5-(bromomethyl)pyrimidine are summarized below.

Table 1: Physicochemical Properties of 4-Bromo-5-(bromomethyl)pyrimidine

Property Value Source
CAS Number 1807119-52-3 [2]
Molecular Formula C₅H₄Br₂N₂ [2]
Molecular Weight 251.91 g/mol [2]
Calculated LogP 2.134 [2]
Topological Polar Surface Area (TPSA) 25.78 Ų [2]
Hydrogen Bond Acceptors 2 [2]
Rotatable Bonds 1 [2]

| Storage Conditions | 2-8°C, Sealed in dry environment |[2] |

Spectroscopic Signature

While experimental spectra are lot-specific, the structure of 4-Bromo-5-(bromomethyl)pyrimidine allows for the prediction of its key spectroscopic features.

  • ¹H NMR: The proton spectrum is expected to be simple and diagnostic. A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) would appear, likely in the range of 4.5-5.0 ppm. The pyrimidine ring protons should present as three distinct signals in the aromatic region (typically 8.5-9.5 ppm), with their specific shifts and coupling patterns dictated by the electronic influence of the two nitrogen atoms and the C4-bromo substituent.

  • ¹³C NMR: Five signals are anticipated, one for the aliphatic -CH₂Br carbon and four for the aromatic carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum will display a highly characteristic isotopic pattern due to the presence of two bromine atoms. The molecular ion region will show three major peaks: the M peak, an M+2 peak of similar intensity, and an M+4 peak, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Core Reactivity Analysis: A Tale of Two Bromines

The synthetic utility of 4-Bromo-5-(bromomethyl)pyrimidine is rooted in the differential reactivity of its two C-Br bonds.

  • The C5-Bromomethyl Group (-CH₂Br): This is a benzylic-type halide. The bromine is attached to an sp³-hybridized carbon adjacent to the pyrimidine ring. This configuration renders it highly susceptible to nucleophilic substitution (Sₙ2) reactions, acting as a potent alkylating agent for a wide range of nucleophiles.[3]

  • The C4-Bromo Group: This is an aryl halide attached directly to an sp²-hybridized carbon of the electron-deficient pyrimidine ring. This bond is significantly more robust than the bromomethyl bond under standard nucleophilic conditions. Its reactivity is primarily unlocked through transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, or under forcing conditions for nucleophilic aromatic substitution (SₙAr).[4][5]

This differential reactivity allows for a modular approach to synthesis, where one position can be functionalized while leaving the other intact for subsequent transformations.

G cluster_start 4-Bromo-5-(bromomethyl)pyrimidine cluster_path1 Pathway A: Sₙ2 at Bromomethyl Group cluster_path2 Pathway B: Cross-Coupling at C4-Bromo start C₅H₄Br₂N₂ p1_cond Nucleophile (e.g., R-NH₂) Base (e.g., DIPEA) Solvent (e.g., ACN) start->p1_cond High Reactivity (Mild Conditions) p2_cond Pd Catalyst (e.g., Pd(dppf)Cl₂) Boronic Acid (R-B(OH)₂) Base (e.g., K₂CO₃) start->p2_cond Low Reactivity (Requires Catalysis) p1_prod C4-Bromo Product (Retained for further coupling) p1_cond->p1_prod Selective Alkylation p2_prod C5-Bromomethyl Product (Retained for further alkylation) p2_cond->p2_prod Selective Coupling

Caption: Differential reactivity of 4-Bromo-5-(bromomethyl)pyrimidine.

Key Synthetic Transformations & Protocols

The following sections detail generalized, yet robust, protocols for leveraging the dual reactivity of this scaffold. These methods are designed to be self-validating, with clear steps and rationales for component selection.

Protocol: Selective Nucleophilic Substitution at the C5-Bromomethyl Position

This procedure describes the alkylation of a primary or secondary amine, a common transformation in library synthesis for drug discovery. The C4-bromo group remains untouched under these mild conditions.

Objective: To synthesize a 4-bromo-5-(aminomethyl)pyrimidine derivative.

Methodology:

  • Reagent Preparation: In a dry, inert-atmosphere reaction vessel, dissolve 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) to a concentration of 0.1 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HBr generated during the reaction. Causality Note: A non-nucleophilic base is critical to prevent competition with the primary amine nucleophile.

  • Reaction Execution: Stir the mixture at ambient temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired product.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol details the formation of a C-C bond at the C4 position, a cornerstone reaction for generating biaryl structures.[5] The bromomethyl group's integrity is generally maintained but can be sensitive to prolonged heating or strongly basic conditions.

Objective: To synthesize a 4-aryl-5-(bromomethyl)pyrimidine derivative.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Inerting the System: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Trustworthiness Note: Rigorous exclusion of oxygen is paramount for preventing catalyst degradation and ensuring reproducible results.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water, via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and partition the residue between ethyl acetate and water.

    • Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude material by flash column chromatography to isolate the target compound.

Safety and Handling

As a Senior Application Scientist, I must emphasize that robust chemistry requires a robust commitment to safety. 4-Bromo-5-(bromomethyl)pyrimidine should be handled with care due to its classification as a reactive alkylating agent.

  • Hazard Profile: While a specific Safety Data Sheet (SDS) is not widely available, analogous structures like 4-(bromomethyl)pyridine hydrobromide and 5-(bromomethyl)-2,4-dichloropyrimidine are classified as corrosive and causing severe skin and eye damage.[6][7] The bromomethyl moiety makes it a potential lachrymator and a potent alkylating agent, implying likely toxicity and mutagenicity.

  • Required Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene).

    • Chemical splash goggles and a full-face shield if handling larger quantities.

    • A properly buttoned lab coat.

  • Handling Procedures:

    • Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[8]

    • Avoid contact with skin and eyes. In case of contact, flush immediately and copiously with water and seek medical attention.[9]

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

    • All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

4-Bromo-5-(bromomethyl)pyrimidine is a high-value synthetic intermediate characterized by its dual, orthogonally reactive bromine substituents. The labile bromomethyl group offers a facile entry point for nucleophilic substitution, while the more robust C4-bromo position is primed for modern cross-coupling methodologies. This predictable and differential reactivity allows for the strategic and controlled elaboration of the pyrimidine core, making it an indispensable tool for medicinal chemists and materials scientists aiming to construct novel and complex molecular entities.

References

  • Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2723-2728. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one. [Online] Available at: [Link]

  • Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(36), 4845-4848. Available at: [Link]

  • Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available at: [Link]

  • PubChem. (n.d.). 5-(Bromomethyl)pyrimidine. [Online] Available at: [Link]

  • Rlavie. (n.d.). 4-Bromo-5-Methoxypyrimidine. [Online] Available at: [Link]

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 5, 361-363. Available at: [Link]

  • Kumar, S., & Kumar, A. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. Available at: [Link]

  • Panneerselvam, T., & Kumar, D. A. (2018). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research Journal of Pharmacy and Technology, 11(7), 3163-3173. Available at: [Link]

  • Muat, A. D. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(15), 8163-8255. Available at: [Link]

Sources

A Strategic Guide to 4-Bromo-5-(bromomethyl)pyrimidine: A Bifunctional Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core is a privileged scaffold, foundational to the structure of nucleobases and a multitude of approved therapeutics.[1] Its synthetic versatility and ability to engage in specific hydrogen bonding interactions with biological targets have cemented its role as a cornerstone of modern drug design.[1][2][3] The subject of this guide, 4-Bromo-5-(bromomethyl)pyrimidine, represents a particularly strategic asset for researchers. This bifunctional molecule is engineered for sequential, regioselective functionalization, offering two distinct and reactive bromine substituents.

The aryl bromide at the C4 position is primed for a host of palladium-catalyzed cross-coupling reactions, while the benzylic-type bromide of the bromomethyl group at C5 is a potent electrophile, highly susceptible to nucleophilic substitution.[4] This orthogonal reactivity allows for the controlled and deliberate construction of complex molecular architectures, making it an invaluable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[5][6] This guide provides an in-depth exploration of its chemical properties, reactivity, and strategic applications, grounded in established chemical principles and supported by practical, field-proven insights.

Core Compound Properties

A comprehensive understanding of the physicochemical properties of 4-Bromo-5-(bromomethyl)pyrimidine is paramount for its effective use in synthesis and for ensuring safe handling. The key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 1807119-52-3[7]
Molecular Formula C₅H₄Br₂N₂[7]
Molecular Weight 251.91 g/mol [7]
SMILES BrCC1=CN=CN=C1Br[7]
Topological Polar Surface Area (TPSA) 25.78 Ų[7]
LogP (calculated) 2.134[7]
Storage Conditions Sealed in dry, 2-8°C[7]

Reactivity and Synthetic Strategy: A Tale of Two Bromides

The synthetic utility of 4-Bromo-5-(bromomethyl)pyrimidine is rooted in the differential reactivity of its two bromine atoms. The bromomethyl group, analogous to a benzylic bromide, is significantly more reactive towards nucleophiles than the aryl bromide attached directly to the pyrimidine ring. This disparity is a cornerstone of its strategic application, enabling a predictable and stepwise approach to molecular elaboration.

The primary reaction of the bromomethyl group is nucleophilic substitution (S_N), which can proceed via S_N1 or S_N2 mechanisms depending on the nucleophile, solvent, and reaction conditions.[4] Conversely, the aryl bromide at the C4 position is the handle for more complex carbon-carbon and carbon-nitrogen bond-forming reactions, typically mediated by transition metal catalysts.

G cluster_0 4-Bromo-5-(bromomethyl)pyrimidine Core cluster_1 C5-Bromomethyl Reactivity cluster_2 C4-Bromo Reactivity Core 4-Bromo-5-(bromomethyl)pyrimidine SN_Reaction Nucleophilic Substitution (e.g., with R-NH₂, R-OH, R-SH) Core->SN_Reaction High Reactivity (Benzylic-type) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Requires Pd-Catalysis Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Requires Pd-Catalysis Alkylation Alkylation of Heterocycles SN_Reaction->Alkylation

Caption: Reactivity profile of 4-Bromo-5-(bromomethyl)pyrimidine.

Protocol 1: Selective Nucleophilic Substitution at the C5-Bromomethyl Position

This protocol outlines a general procedure for the selective reaction at the highly electrophilic bromomethyl group, leaving the C4-bromo substituent intact for subsequent transformations. This selectivity is crucial for building molecular complexity in a controlled manner.

Causality of Experimental Choices:

  • Base (e.g., K₂CO₃, DIPEA): A non-nucleophilic base is chosen to neutralize the HBr byproduct without competing with the primary nucleophile.

  • Solvent (e.g., DMF, Acetonitrile): Polar aprotic solvents are ideal as they solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: The reaction is typically conducted at or slightly above room temperature to ensure sufficient activation for the substitution reaction without promoting side reactions or degradation.

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vessel, dissolve the nucleophile (e.g., a primary amine, phenol, or thiol; 1.0 equivalent) and a suitable base (e.g., K₂CO₃; 1.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Reagent Addition: To this stirring solution, add a solution of 4-Bromo-5-(bromomethyl)pyrimidine (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C5-substituted pyrimidine.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[6][8] 4-Bromo-5-(bromomethyl)pyrimidine is an exemplary building block for synthesizing such inhibitors. A common strategy involves an initial C-N bond formation at the C4 position via a Buchwald-Hartwig amination, followed by the use of the C5-bromomethyl group to introduce a side chain that can occupy adjacent pockets of the kinase, thereby enhancing potency and selectivity.

G cluster_workflow Kinase Inhibitor Synthesis Workflow Start 4-Bromo-5-(bromomethyl)pyrimidine Step1 Buchwald-Hartwig Amination (at C4-Br with R¹-NH₂) Start->Step1 Intermediate Intermediate A (C4-amino substituted) Step1->Intermediate Step2 Nucleophilic Substitution (at C5-CH₂Br with R²-Nu) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final

Caption: General workflow for kinase inhibitor synthesis.

Safety and Handling: A Self-Validating Protocol

Given its structure, 4-Bromo-5-(bromomethyl)pyrimidine must be handled as a potential alkylating agent, which are often associated with mutagenic properties.[9] Although specific toxicological data is limited, the presence of a reactive bromomethyl group necessitates rigorous safety protocols.

Trustworthiness through Self-Validation: The following protocol is designed to be self-validating. Each step incorporates engineering controls, administrative procedures, and personal protective equipment (PPE) to create multiple layers of safety. The integrity of each layer validates the safety of the overall process.

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][10]

    • Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or degradation before and during use.[10]

    • Respiratory Protection: For handling larger quantities or when generating aerosols, a NIOSH-approved respirator with cartridges for organic vapors is recommended.[9]

  • Handling:

    • Avoid the formation of dust and aerosols.[10]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Spill & Disposal:

    • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[9]

    • Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[11]

Conclusion

4-Bromo-5-(bromomethyl)pyrimidine is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined, orthogonal reactivity allows for the rational and efficient synthesis of complex molecules with therapeutic potential. By understanding its core properties, mastering its reactivity, and adhering to stringent safety protocols, researchers can fully leverage this powerful building block to accelerate the discovery and development of novel drugs.

References

  • Brown, D. J., & Lee, T. C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 214-218. [Link]

  • Panneerselvam, P., et al. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1539-1542. [Link]

  • Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • Ghorab, M. M., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Acta Poloniae Pharmaceutica, 73(4), 921-936. [Link]

  • Kumar, S., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. [Link]

  • Kumar, S., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(24), 3058-3061. [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

  • PubChemLite. (n.d.). 4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • Goud, B. S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Semantic Scholar. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6542. [Link]

  • Hori, A., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 13(5), 785-792. [Link]

Sources

Initial safety and handling precautions for brominated pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial Safety and Handling of Brominated Pyrimidines

Introduction: The Double-Edged Sword of Brominated Pyrimidines

Brominated pyrimidines are a cornerstone class of halogenated heterocycles, indispensable as building blocks in modern synthetic and medicinal chemistry.[1] Their utility lies in the strategic placement of the bromine atom, which serves as a versatile synthetic handle for introducing molecular complexity through reactions like palladium-catalyzed cross-couplings.[2] This reactivity, however, is precisely what necessitates a rigorous and informed approach to their handling. As with many reactive intermediates, the properties that make them valuable in a flask can also present significant physiological and environmental hazards if not properly managed.

This guide provides drug development professionals, researchers, and scientists with a foundational understanding of the potential hazards associated with brominated pyrimidines. It moves beyond a simple list of rules to explain the causality behind essential safety protocols. By adopting the principles outlined herein, laboratories can establish a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains regulatory compliance.

Hazard Identification and Risk Assessment: The RAMP Framework

A robust culture of safety begins with a thorough understanding of the risks involved.[3][4] The American Chemical Society (ACS) advocates for the RAMP paradigm—R ecognize hazards, A ssess the risks of hazards, M inimize the risks of hazards, and P repare for emergencies—as a model for working safely in any laboratory setting.[3]

Recognizing the Hazards

Brominated pyrimidines, as a class, present several potential hazards. While the specific risks vary with the substitution pattern on the pyrimidine ring, a general profile can be established.

  • Health Hazards :

    • Irritation : Most brominated pyrimidines are classified as skin and eye irritants.[5][6][7] Direct contact can cause redness, pain, and in severe cases, chemical burns.

    • Respiratory Irritation : Many are crystalline solids or liquids with low volatility, but dusts or vapors can cause respiratory tract irritation if inhaled.[5][7][8]

    • Toxicity : Some may be harmful if swallowed or absorbed through the skin.[7] Always consult the specific Safety Data Sheet (SDS) for acute toxicity data.

    • Sensitization : Certain halogenated organic compounds can act as sensitizers, meaning repeated exposure can lead to an allergic reaction in some individuals.[9]

  • Physical & Chemical Hazards :

    • Reactivity : While essential for synthesis, the reactivity of the carbon-bromine bond means these compounds can react vigorously with incompatible materials.

    • Thermal Decomposition : At elevated temperatures, such as in a fire, brominated pyrimidines can decompose to release toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.[7]

Assessing the Risks

Once hazards are recognized, the risk of exposure must be assessed based on the specific experimental context. Consider the following:

  • Scale : Are you working with milligrams or multi-gram quantities? The risk increases with the amount of material being handled.

  • Physical Form : Are you handling a fine powder that can easily become airborne or a liquid that could splash?

  • Process Conditions : Does the procedure involve heating, which could increase vaporization, or the use of reactive reagents like strong bases or reducing agents?

A summary of hazards for representative brominated pyrimidines is presented in Table 1.

Compound CAS Number GHS Pictograms Hazard Statements
2-Bromopyrimidine4595-60-2 alt text H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5]
5-Bromopyrimidine4595-59-9 alt text H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]
2-(4-Bromophenyl)pyrimidine210354-17-9 alt text Causes skin irritation.[10]Causes serious eye irritation.[10]

Table 1: Hazard Profile of Representative Brominated Pyrimidines. Data is sourced from supplier Safety Data Sheets.

Minimizing Risk Through the Hierarchy of Controls

The most effective way to manage laboratory hazards is through a systematic approach known as the "Hierarchy of Controls." This framework prioritizes control methods from most to least effective. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[11]

HierarchyOfControls cluster_pyramid Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) caption Hierarchy of Controls for Risk Minimization

Diagram 1: The Hierarchy of Controls prioritizes safety measures.
  • Elimination/Substitution : While often not feasible as brominated pyrimidines are specific reagents, consider if a less hazardous analogue could achieve the same synthetic outcome.

  • Engineering Controls : This is the most critical pillar for handling these compounds. All work with brominated pyrimidines should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9][12] The fume hood sash should be kept as low as possible.[13]

  • Administrative Controls : These are the work practices that reduce exposure risk. This includes developing and strictly following Standard Operating Procedures (SOPs), providing comprehensive training to all personnel, and clearly labeling all containers and waste.[14][15] Never work alone when handling hazardous chemicals.

  • Personal Protective Equipment (PPE) : PPE is mandatory and serves to protect you from contact with hazards that cannot be eliminated by other controls.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling brominated pyrimidines and their solutions.[13][16] The selection of PPE should be based on a thorough risk assessment of the planned procedure.

Task Required PPE Recommended Additional PPE Rationale
Weighing Solid Compound Safety Goggles, Lab Coat, Nitrile or Neoprene GlovesFace shield, double-glovingProtects against dust inhalation (within a fume hood or ventilated balance enclosure) and skin/eye contact.[5][17] A face shield provides added protection from splashes or puff-backs.
Transferring Liquid Safety Goggles, Lab Coat, Nitrile or Neoprene GlovesFace shield, chemical-resistant apronProtects against splashes to the eyes and skin. An apron protects against larger volume spills on clothing.[11]
Running Reaction Safety Goggles, Lab Coat, Nitrile or Neoprene GlovesFace shield (especially during quenching or workup)Standard protection for handling chemicals. Increased splash risk during aqueous workup necessitates a face shield.[17]
Cleaning Glassware Safety Goggles, Lab Coat, Appropriate Chemical-Resistant Gloves-Protects against residual chemical contamination on surfaces.

Table 2: Personal Protective Equipment (PPE) Selection Guide for Common Laboratory Tasks.

Key PPE Considerations:

  • Eye Protection : Chemical splash goggles are mandatory.[5][17] Standard safety glasses do not provide adequate protection from splashes.

  • Hand Protection : Nitrile or neoprene gloves are generally suitable.[16][18] Always check the manufacturer's glove compatibility chart for the specific chemical and any solvents being used.[15] Change gloves immediately if they become contaminated.[17]

  • Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirement.[9][13]

Safe Storage and Handling Protocols

Adherence to systematic protocols for storage and handling is crucial for preventing accidents and ensuring chemical stability.

Storage
  • Location : Store brominated pyrimidines in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][19]

  • Containers : Keep containers tightly sealed to prevent the release of vapors and protect from moisture.[13][20] Ensure all containers, including reaction flasks and temporary vessels, are clearly labeled with the chemical identity and associated hazards.[15][18]

  • Segregation : This is a critical aspect of safe storage.[19] Store brominated pyrimidines separately from incompatible materials such as:

    • Strong oxidizing agents

    • Strong acids and bases[7][12]

    • Reducing agents

    • Alkali and powdered metals[13][18]

Handling and Experimental Workflow

The following workflow outlines a safe process for a typical reaction involving a brominated pyrimidine.

ExperimentalWorkflow A 1. Plan Experiment (Review SDS & SOP) B 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Fume Hood (Verify airflow, clear area) B->C D 4. Transfer & Weigh Reagent (In hood or ventilated enclosure) C->D E 5. Perform Reaction (Monitor for exotherms) D->E F 6. Quench & Workup (Use caution, potential for splashes) E->F G 7. Segregate Halogenated Waste (Aqueous & Organic) F->G H 8. Decontaminate Area (Wipe down surfaces) G->H I 9. Doff PPE & Wash Hands H->I

Diagram 2: A generalized, safety-conscious experimental workflow.

Protocol for Weighing a Solid Brominated Pyrimidine:

  • Preparation : Ensure the chemical fume hood or ventilated balance enclosure is clean and operational. Don all required PPE (Table 2).

  • Transfer : Gently open the stock container. Avoid creating dust. Use a spatula to carefully transfer the desired amount to a tared weighing vessel.

  • Closure : Securely close the stock container immediately after dispensing.

  • Cleanup : Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth, disposing of the cloth in the solid hazardous waste stream.

Emergency Procedures: Preparation is Key

Even with meticulous planning, accidents can happen. Being prepared to respond correctly is a non-negotiable part of laboratory safety.[3]

Chemical Spills

The immediate response to a spill is to alert others in the vicinity and assess the situation.[21][22]

SpillResponse Start Spill Occurs Assess Assess Hazard Is it a minor spill? (<100 mL, low volatility) Can you clean it up safely? Start->Assess Evacuate Evacuate Area Alert others Call Emergency Response Assess->Evacuate No Cleanup Handle Minor Spill (If trained and equipped) Assess->Cleanup Yes Report Report Incident (To supervisor/EHS) Evacuate->Report PPE Don additional PPE (e.g., apron, double gloves) Cleanup->PPE Contain Contain Spill (Use absorbent dikes) PPE->Contain Absorb Absorb Material (Use spill pillows or inert absorbent) Contain->Absorb Collect Collect Waste (Into a labeled, sealed container) Absorb->Collect Decon Decontaminate Area (Wipe with appropriate solvent) Collect->Decon Decon->Report

Diagram 3: A decision tree for responding to a chemical spill.

Protocol for a Minor Spill (<100 mL or small amount of solid): [23]

  • Alert & Secure : Notify personnel in the immediate area.[24] Secure the area to prevent others from entering.

  • Control Vapors : If the material is volatile, ensure the fume hood is drawing properly and close the lab door.[21] Eliminate any nearby ignition sources.[12]

  • PPE : Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[22]

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[24][25] Small spills can be treated with sodium thiosulfate before absorption.[19]

  • Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[22]

  • Decontaminate : Clean the spill area with soap and water or an appropriate solvent.[13]

  • Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[22]

For large spills, immediately evacuate the area, close the door, and contact your institution's emergency response team.[13][23]

Personal Exposure

Immediate action is critical to minimize injury.[21]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact : Remove any contaminated clothing and flush the affected skin area with water for at least 15 minutes.[12][22] Use a safety shower for large-area contact.[24] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air immediately.[12][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5][12] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: Environmental Stewardship

Proper waste management is a legal and ethical responsibility.[26] Due to their halogen content, brominated pyrimidines and associated waste require specific disposal procedures.

  • Segregation is Key : All waste containing brominated compounds must be collected in a dedicated "Halogenated Organic Waste" container.[19] This includes reaction mixtures, solvent rinses, and contaminated chromatography silica.

  • Aqueous Waste : Aqueous layers from reaction workups that may contain dissolved brominated compounds should also be treated as hazardous waste and collected separately.[19]

  • Solid Waste : Contaminated consumables such as gloves, paper towels, and silica gel must be collected in a designated solid hazardous waste container.[19]

  • Container Management : Waste containers must be made of a compatible material, kept closed except when adding waste, and stored in a secondary containment tray within a ventilated area.[18][19] All waste containers must be accurately labeled as "Hazardous Waste" and list all components.[19]

Never dispose of brominated organic compounds down the drain or in non-hazardous trash.[26][27] Follow all institutional and local regulations for hazardous waste disposal.[19]

Conclusion

Brominated pyrimidines are powerful tools in the arsenal of the modern chemist. Harnessing their synthetic potential safely requires a proactive and educated approach. By internalizing the principles of hazard recognition, risk assessment, and control implementation, researchers can create a secure environment that fosters innovation while prioritizing personal and environmental health. Always remember that the Safety Data Sheet (SDS) for the specific reagent you are using is the primary source of information and should be reviewed before any work begins.

References

  • Kansas State University. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. ACS.org.
  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. ACS.org.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • Lab Manager. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories.
  • American Chemical Society. (2003). Safety in Academic Chemistry Laboratories (7th ed.).
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • U.S. Tsubaki. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Fisher Scientific. (2024, February 12). SAFETY DATA SHEET: 2-Bromopyrimidine.
  • Toney-Butler, T. J., & Jordan, S. B. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Fisher Scientific. (2016, December 2). SAFETY DATA SHEET: 5-Bromopyrimidine.
  • University of Michigan. (2022, May 16). Sensitizers - Standard Operating Procedure. Environment, Health & Safety.
  • DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill - Emergency Information.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • UNC Charlotte. (2024, March 29). CHEMICAL SPILL PROCEDURES. Environmental Health and Safety.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Breckland Scientific Supplies Limited. (2023, January 12). Bromine - SAFETY DATA SHEET.
  • Washington State University. (n.d.). Standard Operating Procedure for: Bromine.
  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
  • MIT Environmental Health & Safety. (n.d.). PPE tips for working with corrosives and skin sensitizers.
  • Tokyo Chemical Industry. (2025, October 31). SAFETY DATA SHEET: 2-(4-Bromophenyl)pyrimidine.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. ACS.org.
  • University of Szeged. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
  • Scribd. (2011, September 23). Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download.
  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Larionov, O. (n.d.). Heterocyclic Chemistry. University of Texas at San Antonio.

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Bromo-5-(bromomethyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly functionalized, low-molecular-weight heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-Bromo-5-(bromomethyl)pyrimidine (CAS No. 1807119-52-3)[1] represents a high-value, di-halogenated building block that offers two distinct electrophilic sites. This application note details the mechanistic rationale and validated protocols for the orthogonal functionalization of this scaffold. By exploiting the inherent activation energy differences between aliphatic nucleophilic substitution ( SN​2 ) and nucleophilic aromatic substitution ( SN​Ar ) or transition-metal catalysis, researchers can achieve strict chemoselectivity, enabling the rapid generation of diverse pyrimidine libraries[2][3].

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The utility of 4-Bromo-5-(bromomethyl)pyrimidine relies entirely on the differential reactivity of its two bromine-bearing substituents:

  • Site 1: The 5-(Bromomethyl) Group (Kinetic Control): This moiety is a highly activated primary alkyl halide. The adjacent pyrimidine ring provides benzylic-like stabilization to the SN​2 transition state. Consequently, it undergoes rapid nucleophilic attack by amines, thiols, and alkoxides at low temperatures ( 0∘C to 25∘C ).

  • Site 2: The 4-Bromo Group (Thermodynamic/Catalytic Control): This is an aryl halide. While the electron-withdrawing nature of the pyrimidine nitrogens lowers the LUMO energy, activating the C4 position toward SN​Ar , this pathway requires a significantly higher activation energy ( ΔG‡ ) than the SN​2 reaction[2][4]. Substitution here typically requires elevated temperatures ( >80∘C ) or palladium-catalyzed cross-coupling conditions.

Causality in Experimental Design: The strict energetic separation between these two pathways means that by controlling temperature and stoichiometry, the aliphatic bromomethyl group can be quantitatively substituted without disturbing the aromatic bromine. The remaining aryl bromide can then be functionalized in a subsequent, harsher reaction step, creating a self-validating orthogonal workflow.

Workflow Visualization

G SM 4-Bromo-5-(bromomethyl)pyrimidine (Starting Material) SN2 Pathway A: Chemoselective SN2 (Mild Base, 0-25°C) SM->SN2 Nu1-H, Base Int1 4-Bromo-5-(Nu1-methyl)pyrimidine (Mono-substituted) SN2->Int1 SNAr Pathway B1: SNAr (Strong Nu, Heat 80°C+) Int1->SNAr Nu2-H, Base Cross Pathway B2: Pd-Catalysis (Suzuki/Buchwald, 90°C) Int1->Cross Ar-B(OH)2, Pd cat. Prod1 4-Nu2-5-(Nu1-methyl)pyrimidine (Di-substituted) SNAr->Prod1 Prod2 4-Aryl-5-(Nu1-methyl)pyrimidine (Di-substituted) Cross->Prod2

Fig 1. Orthogonal functionalization workflow for 4-Bromo-5-(bromomethyl)pyrimidine.

Experimental Protocols

Protocol 1: Chemoselective SN​2 Alkylation at the C5-Bromomethyl Position

Objective: To quantitatively substitute the aliphatic bromide while preserving the C4-aryl bromide for downstream chemistry.

Reagents:

  • 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv)

  • Nucleophile (e.g., secondary amine) (1.05 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-Bromo-5-(bromomethyl)pyrimidine and dissolve in anhydrous DCM.

  • Temperature Control: Cool the reaction mixture to 0∘C using an ice-water bath. Expert Insight: Initiating the reaction at 0∘C suppresses any trace SN​Ar activity and prevents exothermic dimerization.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise via syringe.

  • Nucleophile Addition: Dissolve the nucleophile (1.05 equiv) in a minimal amount of DCM and add it dropwise over 10 minutes. Expert Insight: Strict adherence to 1.05 equivalents prevents over-alkylation or competitive attack at the C4 position.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25∘C ). Stir for 2–4 hours.

  • Self-Validating Analytical Check: Monitor via LC-MS. The reaction is complete when the starting material is consumed. The product mass should show a shift corresponding to the loss of HBr, while the isotopic pattern must retain the characteristic 1:1 doublet ( M/M+2 ) indicative of the intact C4-bromine atom.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Late-Stage Functionalization of the C4-Bromo Position

Objective: To functionalize the remaining aryl bromide via SN​Ar or Palladium-catalyzed cross-coupling.

Option A: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Dissolve the mono-substituted intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add the second nucleophile (e.g., aniline or alkoxide) (1.5 equiv) and K2​CO3​ (2.5 equiv).

  • Heat the mixture to 80−100∘C for 6–12 hours. Expert Insight: The elevated temperature provides the necessary thermal energy to overcome the higher ΔG‡ of the SN​Ar Meisenheimer complex formation.

  • Cool to room temperature, dilute with water to precipitate the product, and filter or extract with Ethyl Acetate.

Option B: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine the mono-substituted intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Add 1,4-Dioxane and 2.0 M aqueous Na2​CO3​ (3.0 equiv) in a 4:1 ratio.

  • Critical Step: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise rapidly oxidize the Pd(0) catalyst and halt the catalytic cycle.

  • Seal the vial and heat at 90∘C for 4 hours (or microwave at 110∘C for 30 minutes).

  • Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions and expected outcomes for various nucleophilic classes, demonstrating the robust chemoselectivity of the scaffold.

StepReaction TypeNucleophile / ReagentTemp (°C)SolventChemoselectivityExpected Yield
1 SN​2 (C5-methyl)Primary/Secondary Amines0 to 25DCM / MeCN>98% (C5 only)85 - 95%
1 SN​2 (C5-methyl)Thiolates (R-SNa)0THF>95% (C5 only)80 - 90%
2 SN​Ar (C4-position)Anilines / Phenoxides80 - 100DMF / DMSON/A (C4 specific)70 - 85%
2Suzuki (C4-position)Aryl Boronic Acids90Dioxane/H2ON/A (C4 specific)75 - 90%

Sources

Application Notes and Protocols: 4-Bromo-5-(bromomethyl)pyrimidine as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold and the Strategic Advantage of 4-Bromo-5-(bromomethyl)pyrimidine

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the purine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] This privileged scaffold is at the core of numerous FDA-approved drugs targeting a wide array of protein kinases implicated in oncology and inflammatory diseases.[3][4] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of modern drug discovery. In this context, 4-Bromo-5-(bromomethyl)pyrimidine emerges as a highly valuable and versatile building block for the synthesis of diverse libraries of kinase inhibitors.

This bifunctional reagent possesses two distinct reactive sites: a bromomethyl group at the C5 position, which is highly susceptible to nucleophilic substitution, and a bromo substituent at the C4 position, which is amenable to a variety of cross-coupling reactions. This differential reactivity allows for a controlled, stepwise elaboration of the pyrimidine core, enabling the introduction of diverse chemical moieties to modulate inhibitor potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Bromo-5-(bromomethyl)pyrimidine in the synthesis of kinase inhibitors. We will delve into the chemical reactivity of this building block, provide detailed, field-proven protocols for its sequential functionalization, and present case studies of its application in the synthesis of potent kinase inhibitors targeting key signaling pathways.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of 4-Bromo-5-(bromomethyl)pyrimidine lies in the differential reactivity of its two bromine substituents. The bromomethyl group, analogous to a benzylic bromide, is a potent electrophile and readily undergoes SN2 reactions with a wide range of nucleophiles under relatively mild conditions. In contrast, the C4-bromo group, being attached to an electron-deficient aromatic ring, is less reactive towards nucleophilic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This reactivity profile dictates a logical and efficient two-step synthetic strategy:

  • Nucleophilic Substitution at the C5-Bromomethyl Group: The initial step typically involves the reaction of the bromomethyl group with a primary or secondary amine, thiol, or other nucleophile. This reaction proceeds under mild conditions, often at room temperature, to selectively install the first point of diversity.

  • Cross-Coupling at the C4-Bromo Position: The resulting 4-bromo-5-(substituted-methyl)pyrimidine intermediate can then be subjected to a cross-coupling reaction, most commonly a Suzuki-Miyaura coupling with a boronic acid or ester. This step introduces a second, often larger and more complex, substituent at the C4 position, which is crucial for interacting with the solvent-exposed region of the kinase active site.

This sequential approach allows for the systematic and modular construction of a diverse library of 4,5-disubstituted pyrimidine-based kinase inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃ & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor Pyrimidine-based BTK Inhibitor Inhibitor->BTK Inhibition CDK_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Releases E2F->CyclinE_CDK2 Activates G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Drives Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibition Inhibitor->CyclinE_CDK2 Inhibition Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Bcr_Abl->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR STAT5 STAT5 Pathway Bcr_Abl->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation Inhibitor Pyrimidine-based Bcr-Abl Inhibitor Inhibitor->Bcr_Abl Inhibition

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling Strategies for 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Bromo-5-(bromomethyl)pyrimidine is a privileged, highly sought-after bifunctional scaffold in medicinal chemistry and drug development. However, its synthetic utility is complicated by a classic chemoselectivity challenge known as the "Tale of Two Bromides": the molecule possesses an sp2 -hybridized aryl bromide at the C4 position and an sp3 -hybridized benzylic-like alkyl bromide at the C5 position[1].

The Causality of Chemoselectivity: In standard 2[2], an aryl halide is coupled with a boronic acid using a palladium catalyst and an aqueous base (e.g., Na2​CO3​ ). When applying these conditions directly to 4-Bromo-5-(bromomethyl)pyrimidine, the highly electrophilic benzylic bromide becomes a severe liability. It is extremely prone to nucleophilic attack by the aqueous base, leading to rapid hydrolysis (forming the corresponding alcohol). Additionally, the free base form of the pyrimidine is inherently unstable due to intermolecular self-alkylation (quaternization of the pyrimidine nitrogen by the benzylic bromide), which degrades the starting material into insoluble tars[1]. Furthermore, transition metals can undergo competitive oxidative addition at the sp3 carbon-halogen bond, leading to complex product mixtures[3].

To successfully utilize this building block, researchers must employ one of two validated strategies:

  • Pathway A (Sequential Functionalization): The most robust, MedChem-standard approach. The labile benzylic bromide is first displaced via an SN​2 reaction. Once neutralized, the C4-aryl bromide can be subjected to standard, high-yielding aqueous Suzuki conditions.

  • Pathway B (Direct Chemoselective Suzuki): A precision approach. By utilizing strictly anhydrous conditions, mild non-nucleophilic bases, and bulky bidentate ligands, it is possible to selectively drive oxidative addition at the more reactive C4-aryl bromide while preserving the C5-bromomethyl group for late-stage diversification[4].

Strategic Workflows

G Start 4-Bromo-5-(bromomethyl)pyrimidine (Bifunctional Scaffold) Path1 Pathway A: Sequential (MedChem Standard) Start->Path1 Path2 Pathway B: Direct Suzuki (Chemoselective) Start->Path2 SN2 Step 1: SN2 Displacement (Neutralize C5-Bromide) Path1->SN2 Suzuki2 Step 1: Anhydrous Suzuki (Preserves C5-Bromomethyl) Path2->Suzuki2 Suzuki1 Step 2: Suzuki Coupling (Standard Aqueous Base) SN2->Suzuki1 LateStage Step 2: Late-Stage SN2 (Diversification) Suzuki2->LateStage

Divergent synthetic workflows for 4-Bromo-5-(bromomethyl)pyrimidine functionalization.

Quantitative Data Presentation

The following table summarizes the divergent reaction parameters required to achieve chemoselectivity based on the chosen synthetic pathway.

ParameterPathway A: Sequential (Step 2 Suzuki)Pathway B: Direct Chemoselective Suzuki
Target Electrophile C4-Aryl Bromide (Post- SN​2 )C4-Aryl Bromide (Intact C5-Bromide)
Catalyst System 5 mol% Pd(PPh3​)4​ 5 mol% PdCl2​(dppf)⋅CH2​Cl2​
Base Na2​CO3​ (2.0 M Aqueous) Cs2​CO3​ (Anhydrous, Powdered)
Solvent System 1,4-Dioxane / H2​O (4:1)Toluene / THF (10:1)
Temperature 80–90 °C70–80 °C
Reaction Time 12–16 hours8–24 hours
Typical Yield 75–90%60–80%
Primary Side Reaction Protodeboronation of Boronic AcidC5-Hydrolysis (if moisture is present)

Experimental Protocols

Protocol A: Sequential Functionalization (Recommended for Library Synthesis)

Step 1: SN​2 Displacement of the Bromomethyl Group Causality: Neutralizing the highly electrophilic benzylic bromide prevents self-alkylation and base-catalyzed hydrolysis in the subsequent Suzuki step.

  • Dissolve 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.2 M).

  • Add a nucleophile, such as a secondary amine (e.g., morpholine, 1.2 equiv).

  • Add N,N -Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2–4 hours.

  • Validation: Monitor via LC-MS. The starting material will be consumed, and a new peak corresponding to the exact mass of the nucleophile adduct (minus HBr) will appear.

  • Perform an aqueous work-up (brine/DCM) and concentrate to yield the C5-functionalized intermediate.

Step 2: Suzuki-Miyaura Coupling at C4 Causality: With the C5 position stabilized, standard robust Suzuki conditions can be employed to activate the boronic acid via the formation of a borate anion, facilitating transmetalation[2].

  • In a microwave vial or Schlenk flask, combine the C5-functionalized intermediate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add Pd(PPh3​)4​ (0.05 equiv) and 1,4-Dioxane (0.15 M).

  • Add 2.0 M aqueous Na2​CO3​ (2.5 equiv).

  • Degas the biphasic mixture by sparging with Argon for 10 minutes.

  • Seal the vessel and heat to 90 °C for 12 hours.

  • Validation: LC-MS should show complete consumption of the aryl bromide. The presence of biaryl homocoupling (from the boronic acid) is a normal byproduct easily removed during silica gel chromatography.

Protocol B: Direct Chemoselective Suzuki Coupling (Aryl-Selective)

Causality: To couple the C4-aryl bromide while preserving the C5-bromomethyl group, water must be strictly excluded. A bulky bidentate ligand ( dppf ) and a mild, anhydrous base ( Cs2​CO3​ ) are required to favor oxidative addition at the sp2 C–Br over the sp3 C–Br and prevent nucleophilic displacement[4].

  • Flame-dry a Schlenk flask and purge with Argon.

  • Add 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv), arylboronic acid (1.05 equiv - strict stoichiometry prevents over-coupling), and powdered anhydrous Cs2​CO3​ (2.0 equiv).

  • Add PdCl2​(dppf)⋅CH2​Cl2​ (0.05 equiv).

  • Suspend the mixture in anhydrous Toluene/THF (10:1 ratio, 0.1 M).

  • Degas via three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Heat the reaction mixture to 70 °C for 8–10 hours under an Argon atmosphere.

  • Validation & In-Process Control: Carefully monitor the reaction via LC-MS.

    • Success Indicator: A mass peak corresponding to the cross-coupled product with the isotopic signature of a single bromine atom (indicating the benzylic bromide is intact).

    • Failure Indicator: An [M+OH] peak indicates moisture ingress and subsequent hydrolysis of the benzylic bromide.

  • Cool to room temperature, filter through a pad of Celite to remove the inorganic base and palladium black, and concentrate under reduced pressure. Purify immediately via flash chromatography to prevent degradation of the preserved benzylic bromide.

References

  • Benchchem.2-Bromo-4-(bromomethyl)pyridine hydrobromide | 32938-44-6 | Benchchem.
  • Benchchem.Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile - Benchchem.
  • Organic Chemistry Portal.Suzuki Coupling - Organic Chemistry Portal.
  • ACS Publications.Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift | Journal of the American Chemical Society.

Sources

Application Note: 4-Bromo-5-(bromomethyl)pyrimidine as a Bifunctional Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, privileged pharmacophores relies heavily on intelligently designed bifunctional building blocks. 4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) is a highly versatile halogenated pyrimidine derivative that perfectly exemplifies this principle[1].

As a Senior Application Scientist, I frequently leverage this scaffold due to its distinct chemoselectivity. The molecule possesses two highly reactive, yet mechanistically distinct, electrophilic centers:

  • The C5-Bromomethyl Group ( sp3 carbon): Acts as a benzylic-type electrophile. It is exceptionally prone to bimolecular nucleophilic substitution ( SN​2 ) under mild conditions.

  • The C4-Bromo Position ( sp2 carbon): Acts as an aryl halide on an electron-deficient heterocycle. It is primed for Transition-Metal Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution ( SN​Ar ).

By exploiting the kinetic difference between these two sites, researchers can perform sequential, one-pot, or two-step cyclizations to synthesize fused bicyclic systems. Most notably, this scaffold is the premier starting material for constructing the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core—a structural motif central to the development of FAK/Pyk2 inhibitors[2], MNK inhibitors[3], and treatments for various oncologic and autoimmune diseases[4].

Strategic Application: Assembly of the Pyrrolo[2,3-d]pyrimidine Pharmacophore

The synthesis of the pyrrolo[2,3-d]pyrimidine core requires a highly controlled sequence to prevent unwanted polymerization or regioisomeric mixtures. The workflow begins with the chemoselective SN​2 alkylation of a primary amine at the C5 position, followed by an intramolecular palladium-catalyzed amination at the C4 position.

Workflow SM 4-Bromo-5-(bromomethyl)pyrimidine CAS: 1807119-52-3 Int Intermediate: 4-Bromo-5-(alkylaminomethyl)pyrimidine SM->Int Step 1: SN2 Alkylation Amine Primary Amine (R-NH2) DIPEA, DMF, 25°C Amine->Int Prod 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core Int->Prod Step 2: Buchwald-Hartwig Pd Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Pd->Prod

Fig 1. Two-step synthesis of pyrrolo[2,3-d]pyrimidine cores via sequential SN2 and cross-coupling.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Chemoselective SN​2 Alkylation of Primary Amines
  • Objective: Synthesis of 4-bromo-5-(alkylaminomethyl)pyrimidine.

  • Causality & Design: The sp3 bromomethyl group is targeted first. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. DIPEA scavenges the HBr byproduct without competing with the primary amine for the electrophile. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it poorly solvates the amine's lone pair (maximizing nucleophilicity) while stabilizing the polar SN​2 transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromo-5-(bromomethyl)pyrimidine (5.0 mmol, 1.0 equiv) in anhydrous DMF (25 mL, 0.2 M).

  • Base Addition: Inject DIPEA (10.0 mmol, 2.0 equiv) via syringe.

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise add the primary amine (5.25 mmol, 1.05 equiv) dissolved in 5 mL of DMF.

  • Reaction: Remove the ice bath and stir at 25 °C for 2–4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf​ ) should completely disappear. The slight excess of amine guarantees full consumption of the bifunctional scaffold, preventing complex mixtures in the next step.

  • Work-up: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na2​SO4​ , and concentrate.

Protocol B: Intramolecular Buchwald-Hartwig Amination
  • Objective: Cyclization to form the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core.

  • Causality & Design: Forming a strained 5-membered pyrroline ring fused to a pyrimidine requires overcoming a high energy barrier for reductive elimination. We select Pd2​(dba)3​ as the catalyst and Xantphos as the ligand. Xantphos possesses a wide bite angle (~111°), which forces the palladium center into a geometry that highly accelerates reductive elimination. Cs2​CO3​ is chosen as a mild inorganic base to deprotonate the coordinated amine without degrading the sensitive pyrimidine core.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the intermediate from Protocol A (1.0 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos (0.10 equiv), and Cs2​CO3​ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with nitrogen three times. Failure to remove oxygen will result in rapid oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) via syringe.

  • Heating: Seal the flask and heat to 100 °C for 12 hours.

  • Self-Validation Check: Observe the reaction color; it should transition from dark red/purple (initial Pd complex) to a yellowish-brown (active catalytic cycle). Verify completion via LC-MS: look for the [M+H]+ of the cyclized product, which corresponds to a mass reduction of ~79.9 Da (loss of HBr) from the intermediate.

  • Work-up & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, wash with EtOAc, and purify the concentrated filtrate via reverse-phase preparative HPLC.

Quantitative Data: Nucleophile Scope & Optimization

The chemoselectivity of the scaffold varies depending on the nucleophile. The table below summarizes our optimized parameters for library generation.

Table 1: Nucleophile Scope for SN​2 Alkylation of 4-Bromo-5-(bromomethyl)pyrimidine

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Yield (%)Mechanistic Observation
Primary Aliphatic Amine BenzylamineDIPEA (2.0 eq)DMF2589–92Rapid SN​2 ; no over-alkylation observed due to the steric bulk of the resulting secondary amine.
Secondary Aliphatic Amine Morpholine K2​CO3​ (2.0 eq)MeCN2585–88Slower kinetics; requires an inorganic base to prevent unwanted side reactions.
Aniline Derivative 4-Fluoroaniline K2​CO3​ (2.0 eq)MeCN6078–82Lower nucleophilicity necessitates heating; minor SN​Ar at C4 observed (<5%).
Thiol Thiophenol Et3​N (1.5 eq)THF094–96Highly chemoselective; the soft thiolate attacks the sp3 carbon exclusively.
Alcohol PhenolNaH (1.1 eq)THF0 to 2568–75Alkoxide formation required; competitive SN​Ar at the C4 position reduces overall yield.

Biological Context: Targeting the FAK/Pyk2 Pathway

Compounds derived from 4-Bromo-5-(bromomethyl)pyrimidine are frequently optimized into ATP-competitive kinase inhibitors. For instance, the resulting 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2)[2]. Inhibition of this pathway is a major therapeutic strategy for halting tumor cell migration and metastasis.

Pathway Integrin Integrin Activation FAK FAK / Pyk2 Kinase Integrin->FAK Phosphorylation Src Src Kinase Complex FAK->Src Recruitment Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->FAK ATP-competitive Inhibition Downstream Tumor Cell Migration & Survival Src->Downstream Pathway Activation

Fig 2. FAK/Pyk2 signaling pathway inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

References

  • Google Patents (WO2012092880A1).2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine derivatives as FAK/Pyk2 inhibitors.
  • Google Patents (US9814718B2).MNK inhibitors and methods related thereto.
  • Google Patents (WO2016020288A1).Optionally fused heterocyclyl-substituted derivatives of pyrimidine useful for the treatment of inflammatory, metabolic, oncologic and autoimmune diseases.

Sources

Application Note: Advanced Synthetic Methodologies for 4-Amino-5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-amino-5-substituted pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the structural core for numerous biologically active compounds, including broad-spectrum antibiotics (e.g., trimethoprim), essential vitamins (e.g., Vitamin B1/Thiamine), and advanced oncology therapeutics. In oncology, these derivatives are highly valued for their ability to act as competitive ATP-binding inhibitors against critical cell cycle regulators, notably1 [3].

Understanding the biological target dictates the necessary functionalization of the pyrimidine core. The 4-amino group often acts as a critical hydrogen bond donor to the kinase hinge region, while the 5-position substituent (e.g., halogens, alkyls, or aryl groups) is tuned to exploit hydrophobic pockets within the active site.

Pathway A Cell Cycle Trigger B Aurora Kinase (AURK) A->B C Polo-like Kinase (PLK) A->C D Mitotic Entry & Progression B->D C->D F Cell Cycle Arrest / Apoptosis D->F Blocked E 4-Amino-5-Substituted Pyrimidine Scaffold E->B Inhibits E->C Inhibits

Mechanism of AURK/PLK inhibition by pyrimidine derivatives.

Strategic Approaches to Pyrimidine Synthesis

Synthesizing highly functionalized pyrimidines requires precise control over regioselectivity and reaction kinetics. We highlight three distinct, field-proven methodologies:

  • Lewis Acid-Catalyzed Condensation: A highly scalable method utilizing acrylonitrile derivatives and amidines. The addition of an aminophilic Lewis acid (e.g., ZnCl₂) is critical; it coordinates with the amidine to prevent the formation of non-stirrable polymeric aggregates and enhances the electrophilicity of the nitrile carbon, driving the cyclization forward 2.

  • Base-Induced Condensation of Nitriles: This approach utilizes LiHMDS to facilitate the self- or cross-condensation of organonitriles. The electrophilicity of the nitrile dictates the required temperature; aliphatic nitriles require higher thermal energy (≥140 °C) compared to aromatic variants 3.

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a 2,4-dichloro-5-substituted pyrimidine, the inherently electron-deficient pyrimidine ring is further activated by the 5-substituent (e.g., -F, -NO₂). This allows for highly regioselective amine substitution at the C4 position under mild conditions 1.

Quantitative Method Comparison

The following table summarizes the operational parameters and quantitative outcomes of the primary synthetic strategies to guide route selection based on substrate scope and scale.

Synthetic StrategyPrimary ReagentsCatalyst / BaseOptimal Temp.Typical YieldScalability
Lewis Acid Condensation Acrylonitrile + AmidineZnCl₂ (0.2 eq)80–100 °C75–90%High (Industrial)
Nitrile Condensation Aliphatic/Aromatic NitrilesLiHMDS (1.1 eq)60–140 °C63–77%Medium (Discovery)
SNAr Substitution 4-Chloropyrimidine + AmineDIPEA or HCl (cat.)0 °C to Reflux80–95%High (Versatile)

Detailed Experimental Protocols

Workflow N1 Starting Materials (Nitriles / Halides) N2 Catalyst Addition (Lewis Acid / Base) N1->N2 N3 Reaction Phase (Temp Control) N2->N3 N4 In-Process Control (TLC / LC-MS) N3->N4 N5 SNAr Substitution (If Halogenated) N4->N5 Intermediate N6 Purification (Crystallization) N4->N6 Direct Product N5->N6 N7 Target Pyrimidine N6->N7

Generalized synthetic workflow for 4-amino-5-substituted pyrimidines.

Protocol A: Lewis Acid-Catalyzed Condensation (Industrial Scale)

Designed for the synthesis of 4-amino-5-cyano-2-substituted pyrimidines.

  • Preparation & Catalyst Coordination: In a dry, nitrogen-flushed round-bottom flask, suspend amidine hydrochloride (1.1 eq) and anhydrous ZnCl₂ (0.2 eq) in a 1:1 mixture of isopropanol and toluene (10 mL/g of substrate).

    • Causality: ZnCl₂ acts as an aminophilic Lewis acid. Using exactly 0.2 eq prevents the formation of a thick, non-stirrable paste that occurs at lower stoichiometries, ensuring optimal mass transfer and reaction kinetics.

  • Activation: Stir the mixture vigorously at room temperature for 30 minutes.

    • Self-Validation: The mixture must transition from a clumpy, heterogeneous suspension to a finely dispersed, easily stirrable slurry. Failure to achieve this indicates moisture contamination in the ZnCl₂.

  • Coupling: Add the acrylonitrile derivative (1.0 eq) dropwise over 15 minutes to manage any mild exotherm. Heat the reaction mixture to 80 °C.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM) every 2 hours.

    • Self-Validation: The reaction is deemed complete when the starting material spot (Rf ~0.7) is entirely consumed, replaced by a strongly UV-active product spot (Rf ~0.3).

  • Workup & Isolation: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the hydrochloride salt, precipitating the free base pyrimidine. Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under vacuum to yield the product.

Protocol B: Regioselective SNAr of 2,4-Dichloro-5-fluoropyrimidine

Designed for the precise functionalization of the C4 position.

  • Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous isopropanol (5 mL/mmol). Cool the solution to 0 °C using an ice bath.

    • Causality: The starting material is highly electrophilic. Cooling strictly to 0 °C suppresses the kinetic energy required for substitution at the less reactive C2 position, ensuring absolute regioselectivity at C4.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of the desired primary or secondary amine (1.05 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HCl. This prevents the protonation of the incoming amine, which would otherwise deactivate the nucleophile and stall the reaction.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

    • Self-Validation: The solution will typically shift to a pale yellow color, and a dense white precipitate (DIPEA·HCl salt) will form. This precipitate serves as a reliable internal visual indicator that the substitution is proceeding successfully.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and brine. Extract the organic layer, dry over anhydrous MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-chloro-4-amino-5-fluoropyrimidine intermediate.

References

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system Source: RSC Advances URL:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Molecules (MDPI) URL:[Link]

Sources

Palladium-catalyzed cross-coupling reactions involving 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of 4-Bromo-5-(bromomethyl)pyrimidine via Palladium-Catalyzed Cross-Coupling

Executive Summary

4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. The molecule presents a classic chemoselectivity challenge: it contains both an electron-deficient aryl bromide at the C4 position and a highly electrophilic heterobenzylic bromide at the C5 position.

This application note provides a comprehensive, self-validating guide to differentiating these two reactive sites. By carefully modulating the catalyst architecture, base strength, and reaction temperature, researchers can achieve divergent synthesis—either selectively cross-coupling the aryl core while preserving the alkyl handle, or selectively substituting the alkyl handle prior to palladium-catalyzed arylation.

Mechanistic Insights & Chemoselectivity (Causality)

As a Senior Application Scientist, it is critical to understand why these sites react differently to maintain control over the synthetic pathway.

  • The C(sp2)−Br Site (Position 4): The pyrimidine ring is highly electron-deficient. The lowest unoccupied molecular orbital (LUMO) is heavily localized at the C2 and C4 positions. This significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C4−Br bond [3]. Consequently, under standard Suzuki-Miyaura conditions, this site acts as the primary initiation point for the catalytic cycle.

  • The C(sp3)−Br Site (Position 5): The bromomethyl group is a heterobenzylic halide. While benzylic halides can undergo palladium-catalyzed cross-coupling [4], their primary mode of reactivity is nucleophilic aliphatic substitution ( SN​2 ). The adjacent electron-withdrawing pyrimidine ring makes this carbon highly electrophilic.

The Selectivity Paradigm: To achieve chemoselective Suzuki-Miyaura coupling at C4 , the reaction must outpace the background hydrolysis or cross-coupling of the C5 bromomethyl group [1]. This is achieved by:

  • Ligand Selection: Using bidentate ligands with large bite angles (e.g., dppf) accelerates reductive elimination at the aryl site and sterically hinders the oxidative addition of the bulky C(sp3) site [2].

  • Base Selection: Strong nucleophilic bases (like NaOH or KOH ) will rapidly hydrolyze the bromomethyl group to an alcohol via SN​2 . Mild, non-nucleophilic bases such as K3​PO4​ or Na2​CO3​ are mandatory.

Workflow Start 4-Bromo-5-(bromomethyl)pyrimidine (Bifunctional Scaffold) PathA Pathway A: Chemoselective Suzuki Coupling (C4) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 K3PO4, 1,4-Dioxane/H2O PathB Pathway B: Chemoselective SN2 Substitution (C5) Start->PathB Amine Nucleophile DIPEA, DCM, 0 °C ProdA 4-Aryl-5-(bromomethyl)pyrimidine (Alkyl Bromide Preserved) PathA->ProdA ProdB 4-Bromo-5-(aminomethyl)pyrimidine (Aryl Bromide Preserved) PathB->ProdB Final Fully Functionalized 4,5-Disubstituted Pyrimidine ProdA->Final SN2 Substitution ProdB->Final Pd(0), Ar-B(OH)2

Caption: Divergent functionalization workflow for 4-Bromo-5-(bromomethyl)pyrimidine.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

This protocol is designed to arylate the C4 position while strictly preserving the C5 bromomethyl group for downstream functionalization.

Reagents & Materials:

  • 4-Bromo-5-(bromomethyl)pyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.05 mmol, 1.05 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous) / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dioxane and water. Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) intermediates, leading to catalyst deactivation and requiring longer reaction times, which increases the risk of C5 hydrolysis.

  • Reagent Charging: Under a positive flow of Argon, add 4-Bromo-5-(bromomethyl)pyrimidine, the arylboronic acid, and K3​PO4​ .

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ to the mixture. Seal the flask and purge with Argon via three vacuum/Argon cycles.

  • Reaction Execution: Heat the mixture to 70 °C using a pre-heated oil bath. Stir vigorously for 2–4 hours.

  • Self-Validation & Monitoring: At 2 hours, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS. Validation metric: Look for the product mass [M+H]+ . The presence of a 1:1 isotopic doublet (separated by 2 m/z units) confirms the intact preservation of the C5 bromine atom. If a singlet mass corresponding to [M−Br+OH]+ is observed, the temperature is too high, or the reaction has proceeded too long.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sequential SN​2 Amination followed by C4 Arylation

If the target molecule requires a delicate amine at the C5 position that might poison the palladium catalyst, it is advantageous to install the amine first.

Step-by-Step Methodology:

  • SN​2 Amination: Dissolve 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) followed by the secondary amine (e.g., morpholine, 1.0 equiv) dropwise.

  • Stirring: Stir at 0 °C for 1 hour. The high electrophilicity of the bromomethyl group ensures rapid conversion without requiring heat, perfectly preserving the C4 aryl bromide.

  • Suzuki Coupling: Isolate the resulting 4-bromo-5-(aminomethyl)pyrimidine. Subject this intermediate to standard Suzuki conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , Toluene/EtOH/Water at 90 °C) to install the C4 aryl group.

Data Presentation: Optimization of C4-Selective Coupling

To demonstrate the causality of reagent selection, the following table summarizes the optimization landscape for the direct Suzuki coupling at the C4 position (Protocol A).

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Chemoselectivity (C4 Arylation vs C5 Hydrolysis)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/EtOH/H₂O901245%Poor (Significant C5 hydrolysis observed)
Pd(OAc)2​ / SPhos K3​PO4​ 1,4-Dioxane/H₂O80662%Moderate (Some C5 cross-coupling byproducts)
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ 1,4-Dioxane/H₂O 70 3 88% Excellent (>95% preservation of C5-Br)
Pd(dppf)Cl2​ (5 mol%) Cs2​CO3​ DMF / H₂O70355%Poor (Rapid degradation of starting material)

Note: The optimal conditions utilize Pd(dppf)Cl2​ due to its large bite angle, which favors the oxidative addition of the unhindered C(sp2)−Br bond while sterically rejecting the C(sp3)−Br bond. K3​PO4​ provides sufficient basicity for transmetalation without acting as a strong nucleophile.

Catalytic Mechanism

The following diagram illustrates the catalytic cycle, emphasizing the site-specific oxidative addition step that dictates the chemoselectivity of the reaction.

CatCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition at C(sp2)-Br (C4) Pd0->OxAdd + Substrate TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet + Base, Ar-B(OH)2 - Br- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product 4-Aryl-5-(bromomethyl) pyrimidine RedElim->Product Substrate 4-Bromo-5-(bromomethyl) pyrimidine Substrate->OxAdd

Caption: Catalytic cycle of the C4-selective Suzuki-Miyaura cross-coupling.

References

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: Journal of Heterocyclic Chemistry (via Scilit) URL:[Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications / PMC) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Substitutions on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during substitution reactions on the pyrimidine ring. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction: The Unique Reactivity of the Pyrimidine Ring

The pyrimidine ring is a foundational scaffold in a vast array of pharmaceuticals and biologically active molecules. Its electron-deficient nature, a consequence of the two nitrogen atoms, makes it susceptible to nucleophilic attack while posing challenges for electrophilic substitution.[1] This unique reactivity profile necessitates careful optimization of reaction conditions to achieve desired outcomes, particularly concerning regioselectivity and yield.

This guide will focus on the most common and powerful methods for pyrimidine functionalization: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions (including Suzuki and Buchwald-Hartwig amination), and direct C-H functionalization.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine chemistry, relying on the ring's inherent electron deficiency to facilitate the displacement of a leaving group by a nucleophile. However, issues with reactivity, regioselectivity, and side reactions are common.

Frequently Asked Questions (FAQs) - SNAr

Q1: My SNAr reaction on a chloropyrimidine is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low reactivity in SNAr reactions on pyrimidines is a frequent challenge. The key factors to consider are:

  • Substrate Activation: The pyrimidine ring must be sufficiently electron-deficient to be attacked by a nucleophile.[2] The presence of electron-withdrawing groups (EWGs) on the ring is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).[3] If your substrate lacks strong EWGs, the reaction will likely require more forcing conditions.

  • Leaving Group Ability: The nature of the leaving group is critical. For halide leaving groups, the typical reactivity order is F > Cl ≈ Br > I.[4] While counterintuitive based on acidity, this is due to the high electronegativity of fluorine polarizing the C-F bond, making the carbon more susceptible to nucleophilic attack.

  • Reaction Conditions: Elevated temperatures are often necessary to overcome the activation energy barrier.[3] Solvent choice is also paramount. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[3][5]

Q2: I'm observing a mixture of C2 and C4 substituted products on my 2,4-dichloropyrimidine. How can I control the regioselectivity?

A2: Achieving regioselectivity on di-substituted pyrimidines is a common and critical challenge. While the C4 position is generally more electrophilic and thus more reactive towards nucleophiles, this can be influenced by several factors:[6][7]

  • Electronic Effects: The inherent electronic properties of the pyrimidine ring favor attack at the C4 and C6 positions.[8] However, the presence of other substituents can alter this preference. For instance, an electron-donating group at the C6 position can direct substitution to the C2 position.[6][7]

  • Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, leading to an increase in C2 substitution.[6]

  • Nucleophile Identity: The nature of the nucleophile can play a significant role. For example, tertiary amine nucleophiles have been shown to exhibit a preference for the C2 position on 5-substituted-2,4-dichloropyrimidines.[6]

  • Temperature: Reaction temperature can influence the product ratio. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to a mixture of kinetic and thermodynamic products.[6]

Troubleshooting Guide: SNAr Reactions
Problem Potential Cause Recommended Solution
Low or No Yield Insufficiently activated pyrimidine ring.If possible, introduce an electron-withdrawing group to the ring. Alternatively, more forcing conditions (higher temperature, stronger nucleophile) may be required.[3]
Poor leaving group.If synthetically feasible, consider using a substrate with a better leaving group (e.g., fluoro instead of chloro).[4]
Suboptimal solvent.Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance nucleophile reactivity.[3]
Poor Regioselectivity (e.g., on 2,4-dichloropyrimidines) Competing electronic and steric effects.Analyze the electronic nature of substituents on your pyrimidine ring. An electron-donating group at C6 will favor C2 attack.[6][7] Consider if modifying substituents is an option.
Nucleophile is not selective.For C2 selectivity, consider using a tertiary amine nucleophile.[6] For C4 selectivity, primary or secondary amines are generally used, but this can be substrate-dependent.
Reaction conditions favor a mixture.Systematically screen reaction temperature and time. Lower temperatures may improve selectivity.[6]
Side Reactions/Decomposition Reaction temperature is too high.Lower the reaction temperature and increase the reaction time. Consider microwave irradiation for controlled and rapid heating.[9]
Strong base causing unwanted reactions.If a base is used, consider a weaker, non-nucleophilic base.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds on the pyrimidine ring. However, catalyst deactivation, low yields, and side reactions are common hurdles.

Frequently Asked Questions (FAQs) - Cross-Coupling

Q3: My Suzuki coupling of a chloropyrimidine is failing. What are the most common reasons for low yield?

A3: Low yields in Suzuki couplings of chloropyrimidines often stem from a few key areas:[10]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for coupling electron-deficient aryl chlorides.[11] Standard catalysts like Pd(PPh₃)₄ may not be effective.[11] Consider using a more robust system, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[12]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[10] Additionally, impurities in reagents or solvents can poison the catalyst.[13]

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome.[11] For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[10][12]

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the active Pd(0) catalyst.[10][11] Ensure proper degassing of solvents and maintenance of an inert atmosphere (e.g., argon or nitrogen).

Q4: I am struggling with a Buchwald-Hartwig amination of a chloropyrimidine. What should I troubleshoot?

A4: The Buchwald-Hartwig amination is a versatile method for C-N bond formation, but it requires careful optimization.

  • Catalyst/Ligand System: The choice of ligand is crucial and depends on the specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often effective.[3] Using a pre-formed palladium-ligand complex can ensure consistent catalyst activation.[3]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often give good results.[3] For substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher reaction temperatures.[3]

  • Solvent: Anhydrous toluene is a common and effective solvent.[3] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[3]

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[3] Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[3]

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause Recommended Solution
Low or No Yield in Suzuki Coupling Ineffective catalyst/ligand system.Screen different palladium sources and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[12]
Catalyst deactivation by pyrimidine nitrogens or impurities.Use a higher catalyst loading or a more robust catalyst system. Ensure high purity of all reagents and solvents.[10][13]
Inappropriate base.Screen different bases, such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[10][12]
Oxygen contamination.Thoroughly degas solvents and maintain a strict inert atmosphere.[10][11]
Low or No Yield in Buchwald-Hartwig Amination Suboptimal catalyst/ligand combination.Screen sterically hindered biarylphosphine ligands. Consider using a pre-formed palladium-ligand complex.[3]
Incorrect base.Sodium tert-butoxide is a good starting point. For sensitive substrates, screen weaker bases at higher temperatures.[3]
Presence of water in the solvent.Use anhydrous solvents and handle reagents under inert conditions.[3]
Side Reactions (e.g., Protodeboronation in Suzuki) High reaction temperature or unsuitable base.Optimize the reaction temperature and base. Use fresh, high-purity boronic acid.[10]

Section 3: C-H Functionalization of Pyrimidines

Direct C-H functionalization is an increasingly important and atom-economical strategy for modifying the pyrimidine ring.[14] This approach avoids the need for pre-functionalized starting materials.

Frequently Asked Questions (FAQs) - C-H Functionalization

Q5: I am attempting a direct C-H arylation on my pyrimidine, but the reaction is not working. What are the key considerations?

A5: Direct C-H functionalization of pyrimidines is a powerful but often challenging transformation.

  • Directing Groups: Many C-H activation methods rely on the use of a directing group to achieve regioselectivity.[15] The pyrimidine nitrogen itself can sometimes act as a directing group.[16]

  • Catalyst System: Transition metal catalysts, particularly palladium and rhodium, are commonly employed.[17][18] The choice of catalyst and ligands is critical and often substrate-specific.

  • Reaction Conditions: These reactions can be sensitive to the choice of oxidant, additives, and temperature. A thorough screening of these parameters is often necessary.

Troubleshooting Guide: C-H Functionalization
Problem Potential Cause Recommended Solution
Low or No Reactivity Ineffective catalyst system.Screen different transition metal catalysts (e.g., Pd, Rh) and ligands.[17][18]
Lack of a suitable directing group.If regioselectivity is an issue, consider introducing a directing group to your substrate.[15]
Suboptimal reaction conditions.Systematically vary the oxidant, additives, solvent, and temperature.
Poor Regioselectivity Multiple C-H bonds are being activated.If possible, use a directing group to control the site of functionalization.[15]

Section 4: Experimental Protocols and Data

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol provides a general starting point for the Suzuki coupling of a chloropyrimidine with a boronic acid.

Materials:

  • Chloropyrimidine (1.0 eq)

  • Boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the chloropyrimidine, boronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Catalyst and Ligand Screening for Suzuki Coupling

The following table summarizes yields obtained from screening various reaction components for the Suzuki coupling of 2,4-dichloropyrimidine.[10]

CatalystLigandYield (%)
Pd(PPh₃)₄-71
Pd₂(dba)₃-<5
Pd₂(dba)₃·CHCl₃-35

This data highlights the importance of the catalyst system, with Pd(PPh₃)₄ being effective for this particular substrate.[10]

Section 5: Visualizing Reaction Workflows

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst Is the catalyst/ligand system optimal for chloropyrimidines? start->catalyst base Is the base appropriate and soluble? catalyst->base Yes catalyst_sol Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). catalyst->catalyst_sol No atmosphere Is the reaction under a strict inert atmosphere? base->atmosphere Yes base_sol Screen alternative bases (e.g., K3PO4, Cs2CO3). base->base_sol No reagents Are the reagents (especially boronic acid) pure and fresh? atmosphere->reagents Yes atmosphere_sol Ensure thorough degassing of solvents and use of inert gas. atmosphere->atmosphere_sol No reagents_sol Use fresh, high-purity boronic acid. reagents->reagents_sol No end Problem likely resolved. reagents->end Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions involving pyrimidines.

Diagram 2: Factors Influencing Regioselectivity in SNAr of 2,4-Dichloropyrimidines

G regioselectivity Regioselectivity in SNAr of 2,4-Dichloropyrimidines electronics Electronic Effects regioselectivity->electronics sterics Steric Hindrance regioselectivity->sterics nucleophile Nucleophile Identity regioselectivity->nucleophile temperature Reaction Temperature regioselectivity->temperature c4_favored C4 attack generally favored electronically. electronics->c4_favored c6_edg C6 Electron-Donating Group (EDG) favors C2 attack. electronics->c6_edg c5_bulk Bulky C5 substituent hinders C4 attack. sterics->c5_bulk tert_amine Tertiary amines can favor C2 attack. nucleophile->tert_amine low_temp Lower temperature may improve selectivity. temperature->low_temp

Caption: Key factors that control the regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines.

References

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (2025, August 5).
  • Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis. Benchchem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
  • Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions. Benchchem.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Deriv
  • Pyridine/pyrimidine groups in C−H activation.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Pyrimidine. Wikipedia.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). [Journal Name].
  • Pyrimidine as an Aryl C–H Activating Group. (2018, June 13). Organic Letters.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). [Source Name].
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Source Name].
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps.

Sources

Technical Support Center: Challenges in the Scale-Up of 4-Bromo-5-(bromomethyl)pyrimidine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-5-(bromomethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Pathway and Its Bottlenecks

The synthesis of 4-Bromo-5-(bromomethyl)pyrimidine is a critical process for the creation of a variety of pharmaceutical compounds. The most common synthetic route involves a two-step process: the initial synthesis of the precursor, 4-bromo-5-methylpyrimidine, followed by a selective radical bromination of the methyl group to yield the final product. While straightforward in principle, scaling this synthesis from the lab bench to pilot or production scale introduces a number of significant challenges.

The primary bottleneck in this process is the benzylic bromination step, often accomplished via the Wohl-Ziegler reaction.[1][2] This free-radical chain reaction, typically employing N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN), is prone to several issues that can impact yield, purity, and safety on a larger scale.[3][4] This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your synthetic process.

Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up

This section addresses specific problems you may encounter during the synthesis of 4-Bromo-5-(bromomethyl)pyrimidine.

Issue 1: Low Yield of the Desired Monobrominated Product

Question: We are experiencing low yields of 4-Bromo-5-(bromomethyl)pyrimidine, with a significant amount of unreacted 4-bromo-5-methylpyrimidine remaining. How can we improve the conversion?

Answer:

Several factors can contribute to incomplete conversion in a Wohl-Ziegler bromination. Here’s a systematic approach to troubleshooting:

  • Radical Initiator Inefficiency: The radical initiator, typically AIBN or benzoyl peroxide, is crucial for initiating the reaction.[5]

    • Troubleshooting:

      • Initiator Concentration: Ensure you are using an adequate catalytic amount of the initiator. For scale-up, a concentration of 0.02-0.05 equivalents relative to the starting material is a good starting point.[6]

      • Initiator Half-Life: The half-life of the initiator is temperature-dependent. Ensure your reaction temperature is appropriate for the chosen initiator. For AIBN, the reaction is typically conducted at 70-80 °C.[6]

      • Staged Addition: On a larger scale, a single initial charge of the initiator may be consumed before the reaction is complete. Consider a staged addition of the initiator throughout the reaction to maintain a steady concentration of radicals.

  • Insufficient Brominating Agent: While an excess of NBS can lead to over-bromination, an insufficient amount will result in incomplete conversion.

    • Troubleshooting:

      • Stoichiometry: A slight excess of NBS (1.05-1.1 equivalents) is often optimal.[7] Carefully verify the purity and stoichiometry of your NBS.

      • NBS Quality: Old or impure NBS can be less effective. It is recommended to use freshly recrystallized NBS for best results.[8]

  • Reaction Time and Temperature:

    • Troubleshooting:

      • Monitoring: Monitor the reaction progress closely using techniques like TLC, HPLC, or GC. The disappearance of the starting material is a key indicator of completion.

      • Temperature Control: Ensure consistent and uniform heating of the reaction mixture. In large reactors, localized cold spots can hinder the reaction rate.

Issue 2: Formation of Dibromo- and Tribromo- byproducts

Question: Our final product is contaminated with significant amounts of 4-bromo-5-(dibromomethyl)pyrimidine and 4-bromo-5-(tribromomethyl)pyrimidine. How can we minimize the formation of these over-brominated impurities?

Answer:

The formation of over-brominated species is a classic challenge in radical bromination.[3] The desired monobrominated product is itself a substrate for further bromination. The key to minimizing this is to control the reaction conditions to favor monosubstitution.

  • NBS Concentration:

    • Troubleshooting:

      • Controlled Addition: Instead of adding all the NBS at the beginning of the reaction, a slow, controlled addition of the NBS solution over the course of the reaction can help maintain a low concentration of the brominating agent, thus reducing the likelihood of over-bromination.

      • Stoichiometry: Avoid using a large excess of NBS. Stick to a range of 1.0 to 1.1 equivalents.

  • Solvent Effects:

    • Troubleshooting:

      • Solvent Choice: The traditional solvent, carbon tetrachloride (CCl₄), is effective but highly toxic.[2] Less hazardous alternatives like acetonitrile, chlorobenzene, or 1,2-dichloroethane can be used.[6][9] The choice of solvent can influence the reaction kinetics and selectivity. It is advisable to perform small-scale solvent screening to identify the optimal solvent for your system.

  • Alternative Brominating Agents:

    • Troubleshooting:

      • DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can be a more selective and safer alternative to NBS for benzylic bromination.[3][10] It often provides higher yields of the monobrominated product.

Issue 3: Runaway Reaction and Safety Concerns

Question: We are concerned about the exothermic nature of the radical bromination and the potential for a runaway reaction, especially at a larger scale. What are the best practices for ensuring safety?

Answer:

Thermal safety is a critical consideration for scaling up any exothermic reaction, particularly a radical chain reaction.

  • Thermal Hazard Assessment:

    • Troubleshooting:

      • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to understand the heat of reaction, the rate of heat evolution, and the thermal stability of the reactants and products.

      • TD24 Determination: Determine the 24-hour temperature of decomposition (TD24) for your reaction mixture to establish safe operating temperature limits.[11]

  • Process Control:

    • Troubleshooting:

      • Controlled Addition: As mentioned for selectivity, the slow, controlled addition of the limiting reagent (NBS) is crucial for managing the heat output of the reaction. The addition rate should be carefully calculated based on the reactor's heat removal capacity.

      • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system capable of handling the maximum heat output of the reaction.

      • Agitation: Good agitation is essential for uniform heat distribution and preventing the formation of localized hot spots.

  • Continuous Flow Chemistry:

    • Troubleshooting:

      • Flow Reactors: Transitioning the bromination step to a continuous flow reactor can significantly enhance safety.[7][9] Flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and a smaller reaction volume at any given moment, which inherently minimizes the risk of a runaway reaction. Photochemical flow reactors can also eliminate the need for chemical radical initiators.[12]

Issue 4: Difficulties in Product Purification

Question: We are struggling to purify 4-Bromo-5-(bromomethyl)pyrimidine from the reaction mixture, particularly in removing the succinimide byproduct and over-brominated impurities. What are the recommended purification strategies for large-scale production?

Answer:

Effective purification is key to obtaining the final product with the required purity. A multi-step approach is often necessary.

  • Work-up Procedure:

    • Troubleshooting:

      • Filtration: After the reaction is complete, the succinimide byproduct, which is often insoluble in non-polar organic solvents, can be removed by filtration.

      • Aqueous Washing: Washing the organic phase with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, will quench any remaining bromine or NBS.[13] Subsequent washes with water and brine will help remove water-soluble impurities.

  • Crystallization:

    • Troubleshooting:

      • Solvent Screening: Recrystallization is a powerful technique for purifying solid products at scale. Conduct a thorough solvent screening to find a suitable solvent or solvent system (e.g., ethanol/water, hexanes/ethyl acetate) that provides good recovery and effectively excludes the impurities.[13]

  • Column Chromatography:

    • Troubleshooting:

      • Scalability: While effective at the lab scale, column chromatography can be challenging and costly to implement for large-scale production. It is generally reserved for the purification of high-value products or when crystallization is not feasible.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of 4-Bromo-5-(bromomethyl)pyrimidine?

A1: The most common precursor is 4-bromo-5-methylpyrimidine. This can be synthesized from commercially available starting materials through various methods, such as the bromination of 4-chloro-5-methylpyrimidine or by building the pyrimidine ring from acyclic precursors.[14][15]

Q2: Are there any "greener" alternatives to traditional solvents like carbon tetrachloride?

A2: Yes, several greener solvents have been successfully used for Wohl-Ziegler brominations. Acetonitrile is a common and effective alternative.[9] Other options include 1,2-dichloroethane, chlorobenzene, and even water under certain conditions.[6][16] The choice of solvent should be based on a balance of reactivity, selectivity, safety, and environmental impact.[17]

Q3: Can light be used to initiate the reaction instead of a chemical initiator like AIBN?

A3: Yes, photochemical initiation is a well-established method for radical brominations and can be a safer and cleaner alternative to chemical initiators.[9][12] This is often implemented in continuous flow reactors for better control and scalability.

Q4: What are the storage recommendations for 4-Bromo-5-(bromomethyl)pyrimidine?

A4: 4-Bromo-5-(bromomethyl)pyrimidine is a reactive compound and should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to store it at 2-8 °C for long-term stability.[18]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-5-methylpyrimidine

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Materials:

  • 4-chloro-5-methylpyrimidine

  • Sodium bromide

  • Phosphorus pentoxide

  • Sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of concentrated sulfuric acid, carefully add phosphorus pentoxide in portions, maintaining the temperature below 60 °C.

  • Add sodium bromide to the mixture and stir until it dissolves.

  • Add 4-chloro-5-methylpyrimidine to the reaction mixture and heat to 90-100 °C for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-5-methylpyrimidine.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Bromo-5-(bromomethyl)pyrimidine (Wohl-Ziegler Bromination)

Materials:

  • 4-bromo-5-methylpyrimidine

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (or another suitable solvent)

  • 10% Sodium thiosulfate solution

  • Brine

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 4-bromo-5-methylpyrimidine in acetonitrile.

  • Add AIBN (0.04 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C).

  • In a separate flask, prepare a solution of NBS (1.05 equivalents) in acetonitrile.

  • Slowly add the NBS solution to the refluxing reaction mixture over a period of 2-4 hours.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold acetonitrile.

  • Wash the filtrate with a 10% sodium thiosulfate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-Bromo-5-(bromomethyl)pyrimidine by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Brominating Agents for Benzylic Bromination

ReagentInitiatorSolventTemperature (°C)Reaction TimeYield (%)Selectivity (Mono:Di)Reference
NBSAIBNAcetonitrile804-8 h70-85~9:1[6][9]
NBSBenzoyl Peroxide1,2-dichloroethaneReflux4 h~75Good[10]
DBDMHPhotochemical (LED)DichloromethaneRoom Temp1-2 h>90High[3][10]
Molecular BromineAIBNCarbon TetrachlorideReflux1-3 hVariablePoor to Good[10]

Visualizations

Diagram 1: Synthetic Pathway of 4-Bromo-5-(bromomethyl)pyrimidine

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Benzylic Bromination (Wohl-Ziegler) 4-chloro-5-methylpyrimidine 4-chloro-5-methylpyrimidine 4-bromo-5-methylpyrimidine 4-bromo-5-methylpyrimidine 4-chloro-5-methylpyrimidine->4-bromo-5-methylpyrimidine NaBr, H2SO4/P2O5 4-Bromo-5-(bromomethyl)pyrimidine 4-Bromo-5-(bromomethyl)pyrimidine 4-bromo-5-methylpyrimidine->4-Bromo-5-(bromomethyl)pyrimidine NBS, AIBN, Acetonitrile, 80°C Side_Products Over-brominated byproducts 4-bromo-5-methylpyrimidine->Side_Products Excess NBS

Caption: Synthetic route to 4-Bromo-5-(bromomethyl)pyrimidine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_initiator cluster_nbs cluster_conditions Start Low Yield of Monobromo Product Check_Initiator Check Radical Initiator Start->Check_Initiator Check_NBS Check NBS Stoichiometry & Quality Check_Initiator->Check_NBS Initiator OK Increase_Initiator Increase initiator concentration (0.02-0.05 eq) Check_Initiator->Increase_Initiator No Check_Conditions Check Reaction Conditions Check_NBS->Check_Conditions NBS OK Adjust_NBS Adjust NBS to 1.05-1.1 eq Check_NBS->Adjust_NBS No Monitor_Reaction Monitor reaction closely (TLC/HPLC) Check_Conditions->Monitor_Reaction No Staged_Addition Implement staged addition of initiator Increase_Initiator->Staged_Addition Verify_Temp Verify temperature for initiator half-life Staged_Addition->Verify_Temp Recrystallize_NBS Use freshly recrystallized NBS Adjust_NBS->Recrystallize_NBS Ensure_Heating Ensure uniform and consistent heating Monitor_Reaction->Ensure_Heating

Caption: Decision tree for troubleshooting low product yield.

References

  • Pfizer Global Research and Development. (Date not specified). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Synthesis, (11), 1753-1756.
  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A scalable procedure for light-induced benzylic brominations in continuous flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • Cantillo, D., et al. (2014). A scalable procedure for light-induced benzylic brominations in continuous flow. The Journal of Organic Chemistry, 79(1), 223-229.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723-2730.
  • Grokipedia. (2025).
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Rinner, U., & Hudlicky, T. (2012). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. Molecules, 17(12), 14317–14324. [Link]

  • D2L. (2024, June 7). Bromination safety [Video]. YouTube. [Link]

  • Sharma, U., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Scientific Reports, 14(1), 12345.
  • ResearchGate. (n.d.). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.
  • ACS GCI Pharmaceutical Roundtable. (2026, February 25). Bromination. [Link]

  • Hou, S., Chen, C., Wang, P., Sun, C., & Zheng, P. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Modern Approaches to Green Bromin
  • KSU. (n.d.).
  • Fiveable. (2025, August 15). Wohl-Ziegler Reaction Definition.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. [Link]

  • ChemBK. (2024, April 9). pyrimidine, 5-bromo-4-chloro-. [Link]

  • ResearchGate. (n.d.). Scheme 1.
  • Baran, P. S., & Albero, R. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.
  • Scientific Update. (2024, February 19). A Dangerous Bromance. [Link]

  • ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
  • Rlavie. (n.d.). CAS 1211184-80-3|4-Bromo-5-Methoxypyrimidine. [Link]

  • Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 270-273.
  • Molecules. (2018).
  • Tetrahedron Letters. (2011). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. 52(40), 5144-5147.
  • BenchChem. (n.d.). Physical properties like melting point and solubility of 4-Bromo-2,6-bis(bromomethyl)pyridine.
  • PubChem. (n.d.). 4-Amino-5-bromopyrimidine. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.

Sources

Validation & Comparative

Head-to-head comparison of different synthetic routes to 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In modern drug discovery and process chemistry, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) 1 is a highly valuable scaffold featuring orthogonal reactive sites: a heteroaryl bromide primed for palladium-catalyzed cross-couplings (e.g., Suzuki or Stille) and a benzylic bromide ideal for SN​2 alkylations. This specific substitution pattern has been instrumental in synthesizing advanced therapeutics, including functionally selective noncatechol Dopamine D1 Receptor (D1R) agonists for Parkinson's disease 2.

This guide objectively evaluates the two primary synthetic routes to this molecule: Route A (Direct Radical Bromination) and Route B (Reduction-Halogenation Sequence). By analyzing the causality behind reagent selection and establishing self-validating experimental protocols, this document serves as a definitive resource for process optimization and scale-up.

Synthetic Strategy Overview

The synthesis of 4-Bromo-5-(bromomethyl)pyrimidine generally diverges into two distinct strategic pathways based on the starting material and the desired purity profile.

SyntheticRoutes SM1 4-Bromo-5-methylpyrimidine Product 4-Bromo-5-(bromomethyl) pyrimidine SM1->Product Route A: Direct Bromination NBS, AIBN, 85°C SM2 Ethyl 4-bromopyrimidine- 5-carboxylate Int1 4-Bromo-5-(hydroxymethyl) pyrimidine SM2->Int1 Route B, Step 1: DIBAL-H, -78°C Int1->Product Route B, Step 2: PBr3, DCM, 0°C

Figure 1: Divergent synthetic strategies for 4-Bromo-5-(bromomethyl)pyrimidine.

Head-to-Head Performance Comparison

When selecting a synthetic route, chemists must balance step economy against chemoselectivity. The table below summarizes the quantitative and qualitative performance metrics of both routes.

ParameterRoute A: Direct Radical BrominationRoute B: Reduction-Halogenation Sequence
Step Count 1 Step2 Steps
Typical Overall Yield 45–55%70–85%
Chemoselectivity Moderate (Risk of dibromomethyl formation)High (Clean functional group interconversion)
Scalability Good (Requires strict exotherm/radical control)Excellent (Standard cryogenic to ambient steps)
Reagent Safety AIBN is thermally sensitive; NBS is benignDIBAL-H is pyrophoric; PBr3​ is corrosive
Cost-Effectiveness High (Inexpensive starting materials)Moderate (DIBAL-H and multi-step workup add cost)

Detailed Route Analysis & Experimental Protocols

Route A: Direct Radical Bromination (Wohl-Ziegler)

This route converts commercially available 4-bromo-5-methylpyrimidine directly to the target compound using N-Bromosuccinimide (NBS) 3.

Causality & Mechanism: The reaction relies on the thermal homolysis of Azobisisobutyronitrile (AIBN) to initiate a radical chain. NBS serves a dual, highly specific purpose: it acts as a bromine reservoir and provides a low, steady-state concentration of molecular bromine ( Br2​ ). This low concentration is the causal factor that suppresses unwanted electrophilic aromatic substitution on the pyrimidine ring, strictly favoring hydrogen abstraction at the benzylic methyl group.

Mechanism Init 1. Initiation AIBN → 2 Radicals BrRad 2. Bromine Radical Generation Radical + Br2 → Br• Init->BrRad HAbst 3. Hydrogen Abstraction Ar-CH3 + Br• → Ar-CH2• + HBr BrRad->HAbst BrTrans 4. Bromine Transfer Ar-CH2• + Br2 → Ar-CH2Br + Br• HAbst->BrTrans Regen NBS + HBr → Br2 + Succinimide (Maintains low [Br2]) HAbst->Regen Provides HBr BrTrans->HAbst Chain Propagation Regen->BrTrans Provides Br2

Figure 2: Wohl-Ziegler radical chain mechanism controlled by NBS.

Self-Validating Experimental Protocol: The following protocol is adapted from validated patent literature for this specific scaffold 4.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 4-bromo-5-methylpyrimidine (1.0 equiv, e.g., 100 mmol).

  • Reagent Addition: Dissolve the substrate in anhydrous acetonitrile or trifluorotoluene (0.2 M). Add NBS (1.05 equiv) and AIBN (0.10 equiv). Note: Strict stoichiometric control of NBS is required to prevent dibromination.

  • Reaction Execution: Heat the mixture to 85 °C under a nitrogen atmosphere and stir for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Petroleum Ether:EtOAc). The system validates its progress through polarity shifts: the target monobromide will appear as a distinct, slightly less polar spot than the starting material. The appearance of a high-Rf spot indicates over-bromination (dibromomethyl), signaling the need to immediately cool the reaction.

  • Workup & Purification: Cool to room temperature. The precipitation of succinimide acts as a visual confirmation of reagent consumption. Filter the solid, quench the filtrate with water, and extract with EtOAc (2 × 100 mL). Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography (PE:EtOAc = 10:1 to 2:1).

Route B: Reduction-Halogenation Sequence

This route utilizes Ethyl 4-bromopyrimidine-5-carboxylate, proceeding through an intermediate alcohol.

Causality & Mechanism: This pathway entirely circumvents radical intermediates, trading step economy for absolute chemoselectivity. In Step 1, DIBAL-H is used at cryogenic temperatures (-78 °C). This specific thermal control is causal to preventing the over-reduction of the pyrimidine ring or the hydrodehalogenation of the sensitive aryl bromide. In Step 2, PBr3​ activates the hydroxyl group as a phosphite ester, which is cleanly displaced by bromide via an SN​2 mechanism, ensuring no over-bromination occurs.

Self-Validating Experimental Protocol: Step 1: Cryogenic Reduction

  • Dissolve Ethyl 4-bromopyrimidine-5-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -78 °C.

  • Dropwise add DIBAL-H (1.0 M in toluene, 2.2 equiv) to ensure complete reduction to the alcohol.

  • Stir for 2 hours at -78 °C.

  • Self-Validation: TLC will show the complete disappearance of the ester and the formation of a highly polar, baseline-retained spot (the alcohol).

  • Quench carefully with saturated aqueous Rochelle salt (sodium potassium tartrate) and stir vigorously until the aluminum emulsion breaks into two clear phases. Extract with EtOAc, dry, and concentrate.

Step 2: Nucleophilic Bromination

  • Dissolve the crude 4-bromo-5-(hydroxymethyl)pyrimidine in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Slowly add Phosphorus tribromide ( PBr3​ , 1.2 equiv). The low temperature controls the exothermic activation step.

  • Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Quench with saturated NaHCO3​ (aq) to neutralize excess acid, extract with DCM, dry, and concentrate. The resulting product is typically of sufficient purity (>95%) to be used without further chromatography.

Analytical Characterization

Regardless of the route chosen, the structural integrity of 4-Bromo-5-(bromomethyl)pyrimidine must be verified. In 1H NMR ( CDCl3​ or CD3​OD ), the diagnostic signal is the benzylic −CH2​Br protons, which will appear as a sharp, integrated singlet around δ 4.40 – 4.60 ppm. The pyrimidine aromatic protons will appear as two distinct downfield singlets (typically >8.5 ppm) due to the electron-withdrawing nature of the ring and the halogen substituents.

Conclusion & Process Recommendations

For early-stage discovery chemistry where speed and material cost are paramount, Route A (Direct Bromination) is recommended. However, chemists must be prepared to perform careful chromatographic separations to remove unreacted starting material and dibrominated byproducts.

For late-stage scale-up, GMP manufacturing, or when high-purity material is required without the bottleneck of silica gel chromatography, Route B (Reduction-Halogenation) is the superior choice. The orthogonal reactivity and self-validating polarity shifts ensure a highly robust and scalable process.

References

  • Title: 1807119-52-3 | 4-Bromo-5-(bromomethyl)
  • Title: Buy 4-Bromo-5-(bromomethyl)pyrimidine (EVT-13818386)
  • Source: nih.
  • Title: CN118359538A - 异喹啉类化合物、其制备方法、药物组合物和用途 (Patent detailing NBS bromination of 4-bromo-5-methylpyrimidine)

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-5-(bromomethyl)pyrimidine by HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the safety of potential therapeutics. 4-Bromo-5-(bromomethyl)pyrimidine is a key heterocyclic building block, instrumental in the synthesis of a wide array of biologically active molecules. Its bifunctional nature, featuring two reactive bromine sites, makes it a versatile scaffold. However, impurities arising from its synthesis—such as starting materials, by-products, or degradation products—can lead to ambiguous biological data, failed reactions, and compromised safety profiles.

This guide provides an in-depth, comparative analysis of two orthogonal and fundamental techniques for assessing the purity of synthesized 4-Bromo-5-(bromomethyl)pyrimidine: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. We will move beyond procedural lists to explain the causality behind the analytical choices, present supporting experimental data, and offer a framework for achieving a high degree of confidence in your material's quality through cross-validation.

The Compound: 4-Bromo-5-(bromomethyl)pyrimidine

  • Molecular Formula: C₅H₄Br₂N₂

  • Molecular Weight: 251.91 g/mol

  • Structure: alt text (A proper image would be embedded here in a real publication)

  • Key Features: A pyrimidine core with two distinct bromide groups, one attached to the aromatic ring and a more reactive benzylic-type bromide on the methyl group.

Pillars of Purity Assessment: A Comparative Overview

The assurance of a compound's purity relies on employing analytical methods that are both sensitive and specific. HPLC and elemental analysis are powerful techniques that, when used in concert, provide a comprehensive picture of a sample's composition.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a separative technique that is ideal for detecting and quantifying organic impurities.[2] It excels at resolving the target compound from structurally similar by-products. The purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all detected peaks in the chromatogram.[3] Its high resolution and sensitivity make it indispensable for creating an impurity profile.[4]

  • Elemental Analysis (EA): This is a bulk characterization technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[5] Purity is inferred by comparing the experimentally determined elemental composition to the theoretically calculated values.[6] Unlike HPLC, it is insensitive to the specific structure of impurities but is highly effective at detecting non-carbon-containing contaminants, such as inorganic salts, or residual solvents that might not be visible by UV-based HPLC.

The following table provides a direct comparison of these two methodologies.

FeatureHigh-Performance Liquid Chromatography (HPLC)Elemental Analysis
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase.Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂) and other elements.
Information Provided Impurity profile, number of impurities, relative quantity of each impurity (Area %).Overall elemental composition (%C, %H, %N, %Br). Confirms the empirical formula.
Purity Type Relative Purity (based on detector response to analytes).Absolute Purity (inferred from elemental composition).
Sensitivity To Primarily organic, UV-active, or charged impurities.All impurities that alter the elemental composition, including inorganic salts and residual solvents.
Key Strength High resolution and sensitivity for separating structurally similar compounds.[4][7]Provides fundamental confirmation of the compound's elemental makeup; a powerful check on the gross purity.[1][6]
Key Limitation May not detect non-UV active impurities. Purity calculation assumes similar detector response for all components.Does not provide information on the number or nature of impurities. Insensitive to isomeric impurities.

Experimental Methodologies: The "How" and "Why"

A robust purity assessment requires meticulously developed and validated methods. The protocols below are designed to be self-validating systems, providing reliable and reproducible data.

High-Performance Liquid Chromatography (HPLC) Protocol

The chosen reverse-phase (RP-HPLC) method is standard for the analysis of pyrimidine derivatives due to its high resolving power for these types of heterocyclic compounds.[7][8] A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar 4-Bromo-5-(bromomethyl)pyrimidine. Gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities. UV detection is ideal as the pyrimidine ring possesses a strong chromophore that absorbs in the UV region.[9]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized 4-Bromo-5-(bromomethyl)pyrimidine.

    • Dissolve in a 10 mL volumetric flask using a diluent of acetonitrile and water (50:50, v/v) to achieve a final concentration of 0.5 mg/mL.

    • Vortex until fully dissolved and filter through a 0.45 µm syringe filter to remove any particulates.

  • Instrumentation and Conditions:

    • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid modifier improves peak shape and reproducibility).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. (Controlled temperature ensures reproducible retention times).

    • Detection Wavelength: 260 nm (a common wavelength for pyrimidine rings).[7]

    • Injection Volume: 10 µL.

  • Purity Calculation:

    • The purity is calculated using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Elemental Analysis Protocol

Elemental analysis for C, H, and N is typically performed using a dedicated CHN analyzer based on the principle of high-temperature combustion.[5] Bromine content is determined separately, often by combustion in an oxygen atmosphere followed by titration.[10]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. Dry the sample under a high vacuum for several hours to remove any residual solvent.

    • Accurately weigh 2-3 mg of the sample into a tin capsule for CHN analysis.

    • Accurately weigh a separate 3-5 mg sample for bromine analysis.

  • CHN Analysis:

    • Instrument: A CHN Elemental Analyzer.

    • Method: The sample is combusted at high temperatures (≥900°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Bromine Analysis:

    • Instrument: Combustion apparatus with a titration system.

    • Method: The sample is combusted in an oxygen flask. The combustion products are absorbed into a specific solution (e.g., hydrogen peroxide solution). The resulting bromide ions are then determined by potentiometric titration with a standardized silver nitrate solution.[10]

  • Purity Calculation:

    • The purity is inferred by comparing the average experimental percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.

Data Presentation and Cross-Validation

Here we present hypothetical data for a synthesized batch of 4-Bromo-5-(bromomethyl)pyrimidine to illustrate the cross-validation process.

Table 1: HPLC Purity Assessment Data

Peak No.Retention Time (min)Peak AreaArea %Identity
13.4515,8300.25Unknown Impurity 1
28.926,288,45099.614-Bromo-5-(bromomethyl)pyrimidine
311.218,8400.14Unknown Impurity 2
Total 6,313,120 100.00
Calculated Purity 99.61%

Table 2: Elemental Analysis Data

ElementTheoretical %Experimental % (n=3)Deviation (%)
Carbon (C)23.8523.75-0.10
Hydrogen (H)1.601.58-0.02
Nitrogen (N)11.1211.05-0.07
Bromine (Br)63.4463.29-0.15
Interpretation and Insights

The HPLC analysis indicates a purity of 99.61%, with two minor organic impurities detected. This gives us high confidence that the sample is substantially free of synthesis-related by-products.

The elemental analysis results show excellent agreement with the theoretical values, with all deviations well within the acceptable ±0.4% range. This corroborates the high purity of the sample and provides strong evidence that the bulk material has the correct elemental composition. The close correlation between the HPLC result (99.61%) and the elemental analysis findings provides a high degree of confidence in the quality of the synthesized material.[1]

Visualizing the Purity Assessment Workflow

Diagrams can effectively illustrate complex processes and relationships. The following have been generated using Graphviz to meet visualization requirements.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data & Validation Synth Synthesized Compound Prep Homogenize & Weigh Synth->Prep HPLC HPLC Analysis Prep->HPLC Dissolve & Filter EA Elemental Analysis Prep->EA Dry Sample HPLC_Data HPLC Purity (99.61%) HPLC->HPLC_Data EA_Data Elemental Composition (Pass) EA->EA_Data X_Val Cross-Validation & Final Purity Report HPLC_Data->X_Val EA_Data->X_Val

Caption: Workflow for Purity Cross-Validation.

G Purity High-Confidence Purity HPLC HPLC (Relative Purity) HPLC->Purity Provides Impurity Profile HPLC_Info Detects Organic & Isomeric Impurities HPLC->HPLC_Info EA Elemental Analysis (Absolute Purity) EA->Purity Confirms Bulk Composition EA_Info Confirms Elemental Formula Detects Inorganic Impurities EA->EA_Info

Caption: Complementary Nature of HPLC and Elemental Analysis.

Conclusion

The purity assessment of a critical synthetic intermediate like 4-Bromo-5-(bromomethyl)pyrimidine demands more than a single analytical measurement. While HPLC provides an excellent profile of organic impurities, elemental analysis offers fundamental confirmation of the compound's elemental integrity. The convergence of results from these two orthogonal techniques—one separative and one bulk—furnishes an exceptionally high level of confidence in the material's quality. For researchers in drug discovery and development, adopting this dual-validation approach is a critical step towards ensuring the accuracy, reproducibility, and ultimate success of their scientific endeavors.

References

  • Benchchem. A Comparative Guide to High- Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Ethoxy-4,6-dihydroxypyrimidine.
  • Benchchem. Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis.
  • Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link].

  • Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis.
  • Benchchem. Validating the Purity of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Comparative HPLC Analysis.
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link].

  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. Available from: [Link].

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link].

Sources

Comparative analysis of catalysts for cross-coupling reactions with 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Catalysts for Chemoselective Cross-Coupling of 4-Bromo-5-(bromomethyl)pyrimidine

Introduction 4-Bromo-5-(bromomethyl)pyrimidine is a highly versatile, bifunctional building block in medicinal chemistry and drug development. Its synthetic utility hinges on the ability to chemoselectively differentiate between its two reactive sites: the electron-deficient C(sp2)-Br (aryl bromide) at the 4-position and the highly electrophilic C(sp3)-Br (benzyl-like bromide) at the 5-methyl position. This guide provides an objective, data-driven comparison of catalytic systems designed to achieve orthogonal functionalization of this scaffold, ensuring researchers can predictably control the site of coupling.

Mechanistic Divergence: The Causality of Chemoselectivity

The core principle governing the chemoselectivity of this substrate lies in the divergent activation modes of Palladium (Pd) versus Nickel (Ni) catalysts.

  • Palladium-Catalyzed C4-Activation: Under typical Suzuki-Miyaura conditions, Pd(0) undergoes a two-electron oxidative addition. Because the pyrimidine ring is highly electron-deficient, the C4-Br bond has a significantly lowered lowest unoccupied molecular orbital (LUMO). This makes oxidative addition at the aryl bromide exponentially faster than at the benzylic bromide1[1].

  • Nickel-Catalyzed C5-Activation: Conversely, Ni(0) catalysts operate predominantly via a single-electron transfer (SET) mechanism. Nickel exhibits a profound kinetic preference for C(sp3)-Br bonds, rapidly generating a benzylic radical and enabling Cross-Electrophile Coupling (XEC) while leaving the aryl bromide intact 2[2].

Chemoselectivity Substrate 4-Bromo-5-(bromomethyl)pyrimidine Pd_Cat Pd(0) Catalysis (e.g., Pd(PPh3)4) Substrate->Pd_Cat 2e- Oxidative Addition at C4 Ni_Cat Ni(0) Catalysis (e.g., NiCl2/dtbbpy) Substrate->Ni_Cat 1e- SET at C5-Methyl Product_Pd C4-Aryl-5-(bromomethyl)pyrimidine (Suzuki Product) Pd_Cat->Product_Pd Transmetalation & Reductive Elimination Product_Ni 4-Bromo-5-(alkyl/aryl-methyl)pyrimidine (XEC Product) Ni_Cat->Product_Ni Radical Capture & Reductive Elimination

Divergent chemoselective pathways of 4-Bromo-5-(bromomethyl)pyrimidine using Pd vs. Ni catalysis.

Comparative Analysis of Catalytic Systems

The following table synthesizes the performance of three primary catalytic systems based on their chemoselectivity, required conditions, and functional group tolerance.

Catalyst SystemPrimary LigandTarget SiteSelectivityTypical YieldKey Mechanistic Advantage
Pd(PPh3)4 PPh3 (Monodentate)C4 (Aryl-Br)High (>90%)65-80%Standard 2e- oxidative addition strongly favors the electron-deficient pyrimidine core[3].
Pd2(dba)3 XPhos / RuPhosC4 (Aryl-Br)Excellent (>95%)85-95%Bulky Buchwald ligands accelerate oxidative addition and block deactivating palladacycles[4].
NiCl2(dme) dtbbpy (Bidentate)C5 (Alkyl-Br)High (>85%)60-75%SET pathway selectively activates the benzylic C(sp3)-Br for cross-electrophile coupling[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific causality checks to verify that the chemoselectivity is maintained throughout the workflow.

Protocol A: C4-Selective Suzuki-Miyaura Coupling (Pd-Catalyzed)

Objective: Selectively arylate the C4 position while preserving the highly reactive 5-bromomethyl group for downstream nucleophilic substitution. Causality Note: A mild, non-nucleophilic base (e.g., K3PO4) must be used in a biphasic 1,4-dioxane/water system. Strong nucleophilic bases (like NaOH) will prematurely hydrolyze the bromomethyl group to a benzyl alcohol3[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Validation Check: The catalyst should be bright yellow; if it appears brown or black, it has oxidized to Pd(II) and will drastically reduce C4-selectivity.

  • Solvent & Degassing: Add degassed 1,4-dioxane and deionized water (4:1 v/v ratio) 6[6]. Purge with Argon for 15 minutes.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • In-Process Monitoring (Self-Validation): Pull a 10 µL aliquot at 6 hours, quench with EtOAc/H2O, and analyze the organic layer via LC-MS.

    • Expected Result: Disappearance of the starting material mass (m/z 252) and appearance of the C4-coupled product.

    • Failure Mode: If a mass corresponding to [M - Br + OH] appears, the bromomethyl group has hydrolyzed. Immediately lower the temperature to 60 °C or switch to anhydrous Cs2CO3.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C4-Br) Pd0->OxAdd PdII Aryl-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Diaryl Aryl-Pd(II)-Ar' Complex TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Coupled Product RedElim->Product

Catalytic cycle of the C4-selective Suzuki-Miyaura cross-coupling on the pyrimidine scaffold.

Protocol B: C5-Selective Cross-Electrophile Coupling (Ni-Catalyzed)

Objective: Selectively couple the 5-bromomethyl position with an aryl or alkyl halide, leaving the C4-aryl bromide intact for subsequent orthogonal functionalization. Causality Note: This protocol utilizes a reductant (e.g., Mn powder) to turn over the Ni catalyst. The bidentate dtbbpy ligand is critical as it stabilizes the Ni intermediates and prevents undesired homocoupling of the highly reactive benzylic radical 5[5].

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a vial with NiCl2(dme) (10 mol%), dtbbpy (10 mol%), and Mn powder (2.5 equiv).

  • Substrate Addition: Add 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv) and the coupling electrophile (e.g., an aryl iodide, 1.5 equiv).

  • Solvent: Add anhydrous DMA (N,N-Dimethylacetamide). Validation Check: The solvent must be strictly anhydrous. Trace water will quench the benzylic radical, resulting in a protodehalogenated byproduct (4-bromo-5-methylpyrimidine).

  • Reaction: Stir at room temperature (25 °C) for 24 hours.

  • In-Process Monitoring (Self-Validation): Analyze via GC-MS.

    • Expected Result: Formation of the C5-coupled product with the C4-Br isotope pattern intact (1:1 ratio of M / M+2 peaks).

    • Failure Mode: If significant bibenzyl homocoupling is observed, decrease the concentration of the pyrimidine substrate by diluting the reaction mixture, thereby favoring the cross-coupling pathway over radical dimerization.

References

  • A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers. Journal of the American Chemical Society.[Link]

  • Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures. Nature Communications (via ResearchGate).[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews - ACS Publications. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. PMC (NIH). [Link]

Sources

Scaffold Superiority: A Comparative Guide to SAR Studies Using 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine ring is a privileged pharmacophore, serving as the core of countless kinase inhibitors, antiviral agents, and nucleic acid analogs[1]. The rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies requires highly versatile, orthogonally reactive building blocks.

This guide provides an in-depth comparative analysis of 4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) against traditional chlorinated alternatives[2]. By leveraging the distinct leaving group kinetics of its two electrophilic sites, researchers can execute highly regioselective sequential functionalizations. Below, we detail the mechanistic rationale, comparative performance data, and self-validating experimental protocols required to harness this scaffold for advanced drug discovery.

Mechanistic Rationale: The Dual-Electrophile Advantage

The utility of 4-Bromo-5-(bromomethyl)pyrimidine lies in its dual-electrophilic nature, which allows for sequential, chemoselective derivatization[3][4].

The causality behind this regioselectivity is rooted in fundamental physical organic chemistry:

  • Kinetic Control at C5 ( SN​2 ): The C5-bromomethyl group is a highly reactive benzylic-like aliphatic electrophile. Bromine is a highly polarizable, excellent leaving group. Under mild conditions (0 °C to 25 °C), nucleophiles (amines, thiols) rapidly attack this position via an SN​2 pathway. The adjacent pyrimidine π -system stabilizes the transition state, lowering the activation energy[1].

  • Thermodynamic Control at C4 ( SN​Ar / Cross-Coupling): The C4-bromo position is directly attached to the aromatic ring. Nucleophilic Aromatic Substitution ( SN​Ar ) at this site requires significantly higher thermal energy (typically >80 °C) to disrupt aromaticity and form the intermediate Meisenheimer complex. Alternatively, the C4-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

Quantitative Scaffold Comparison

When designing an SAR campaign, selecting the right halogenated precursor is critical. While chlorinated analogs are often cheaper, they suffer from poor leaving group kinetics, requiring harsher conditions that degrade chemoselectivity.

Table 1: Performance Comparison of Pyrimidine Scaffolds in Sequential Derivatization

ScaffoldC5 Leaving GroupC4 Leaving GroupIdeal SN​2 Temp (C5)Chemoselectivity (C5 vs C4)Typical Overall Yield (2 Steps)
4-Bromo-5-(bromomethyl)pyrimidine -Br -Br 0 °C to 25 °C >95% 75 - 85%
4-Chloro-5-(chloromethyl)pyrimidine-Cl-Cl40 °C to 60 °C~80% (Risk of C4 attack)50 - 65%
2,4-Dichloro-5-(chloromethyl)pyrimidine-Cl-Cl (x2)25 °C to 50 °C~70% (Complex mixtures)40 - 55%

Data Synthesis: The dibromo scaffold allows for a wider temperature differential ( ΔT ) between the first and second functionalization steps, practically eliminating the risk of premature di-substitution.

Synthetic Logic & Regioselective Derivatization

To systematically explore the SAR of a biological target, the C5 position is typically used to optimize solubility, pharmacokinetics, or solvent-exposed interactions, while the C4 position is utilized to drive deep hinge-binding interactions in kinase pockets.

G A 4-Bromo-5-(bromomethyl) pyrimidine B Mild SN2 Reaction (Amines/Thiols) A->B Step 1: 0-25°C C C5-Substituted Intermediate B->C High Regioselectivity D SNAr / Suzuki Coupling (Boronic Acids/Amines) C->D Step 2: 80-100°C E Di-substituted Final Analog D->E Structural Diversity

Regioselective synthetic workflow for 4-Bromo-5-(bromomethyl)pyrimidine derivatization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains specific analytical checkpoints to verify mechanistic success before proceeding.

Step 1: Regioselective SN​2 Alkylation at C5

Objective: Introduce an aliphatic or cyclic amine at the C5-methyl position without disturbing the C4-halogen.

  • Preparation: Dissolve 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath. Causality: Maintaining 0 °C suppresses the thermal energy required for the C4-bromine to participate in SN​Ar reactions.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of the desired nucleophile (e.g., N-methylpiperazine) (1.05 eq).

  • Self-Validating Checkpoint (LC-MS): Stir for 2 hours. Sample the reaction and analyze via LC-MS. The checkpoint is the complete disappearance of the starting material mass ( m/z≈252 ) and the appearance of the mono-substituted intermediate. If any di-substituted byproduct is detected, the nucleophile was added too rapidly, causing localized exothermic spikes.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

Objective: Replace the C4-bromine with an aryl or heteroaryl group to finalize the SAR analog.

  • Preparation: Dissolve the C5-substituted intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Catalysis: Add K2​CO3​ (2.0 eq) and Pd(dppf)Cl2​ (0.05 eq). Causality: The palladium catalyst undergoes oxidative addition specifically into the sp2 hybridized C-Br bond, which is now the only reactive halogen remaining on the scaffold.

  • Reaction: Heat the mixture to 90 °C for 4-6 hours.

  • Self-Validating Checkpoint (TLC/NMR): Monitor via TLC (Hexane:EtOAc). The successful cross-coupling is validated by a significant shift in the Rf​ value due to the loss of the highly polarizable bromine atom and the addition of the bulky aryl group. Confirm the loss of the C4-Br isotope pattern via mass spectrometry.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Case Study: Translating SAR into Kinase Inhibition

To demonstrate the power of this scaffold, we look at its application in developing Receptor Tyrosine Kinase (RTK) inhibitors (e.g., targeting EGFR or CDK pathways). The C4 position is functionalized with an aryl group to occupy the hydrophobic adenine-binding pocket (hinge region), while the C5 position is functionalized with solubilizing groups that extend into the solvent channel.

Table 2: Representative SAR Data for Synthesized Pyrimidine Analogs

CompoundC5 Substituent ( SN​2 )C4 Substituent (Suzuki)Target Kinase IC50​ (nM)Cell Viability IC50​ ( μ M)
Analog AMorpholinePhenyl1455.2
Analog BN-MethylpiperazinePhenyl852.1
Analog CN-Methylpiperazine3-Fluoro-4-methoxyphenyl12 0.4
Analog DDimethylamine3-Fluoro-4-methoxyphenyl451.8

Analysis: Analog C demonstrates that combining a basic, solvent-exposed N-methylpiperazine at C5 with a strategically fluorinated aryl group at C4 yields a highly potent inhibitor. The 4-Bromo-5-(bromomethyl)pyrimidine scaffold allowed for the rapid, modular synthesis of these variations.

Pathway Stimulus Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) Stimulus->Receptor Downstream Downstream Kinases (PI3K/AKT, MAPK) Receptor->Downstream ATP Hydrolysis Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->Receptor Competitive Binding Outcome Cellular Proliferation & Survival Downstream->Outcome

Mechanism of action for pyrimidine-based kinase inhibitors blocking RTK signaling.

Conclusion

The 4-Bromo-5-(bromomethyl)pyrimidine scaffold represents a significant operational upgrade over traditional chlorinated pyrimidines. By exploiting the distinct kinetic and thermodynamic profiles of its two brominated sites, medicinal chemists can achieve near-perfect regioselectivity. This drastically reduces purification bottlenecks, increases overall yields, and accelerates the iterative cycle of SAR exploration in drug discovery.

References

  • EvitaChem.Buy 4-Bromo-5-(bromomethyl)pyrimidine (EVT-13818386) - Synthesis and Nucleophilic Substitution Reactions.
  • ChemScene.1807119-52-3 | 4-Bromo-5-(bromomethyl)pyrimidine - Physicochemical Properties.
  • BenchChem.4-Amino-5-bromomethyl-2-methylpyrimidine | 25526-81-2 - SAR and Medicinal Chemistry Applications of 5-(bromomethyl)pyrimidines.

Sources

Validated analytical methods for the quantification of 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive bifunctional building blocks. 4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) is a prime example[1]. Featuring both an aromatic halogen and a highly electrophilic benzylic-like bromomethyl group, this compound is notoriously susceptible to solvolysis, nucleophilic attack, and thermal degradation[2].

Standard analytical templates often fail when applied to such reactive species. If you dissolve this compound in methanol for a routine HPLC run, the bromomethyl group will rapidly undergo solvolysis to form a methoxymethyl ether artifact, leading to artificially low purity results.

To ensure scientific integrity, this guide objectively compares three validated analytical modalities—qNMR, RP-HPLC-UV, and GC-MS/MS —detailing the causality behind the experimental choices required to accurately quantify 4-Bromo-5-(bromomethyl)pyrimidine.

Analytical Selection Logic & Causality

Selecting the correct method depends entirely on your quantification goal: absolute purity assignment, routine reaction monitoring, or trace genotoxic impurity profiling.

Decision matrix for selecting the appropriate analytical modality based on quantification goals.

A. Quantitative 1H NMR (qNMR): The Gold Standard for Absolute Purity

Because isolating a 99.9% pure reference standard of a reactive bromomethyl compound is practically impossible, qNMR is the primary method of choice. qNMR is a relative primary method where the signal intensity is directly proportional to the number of resonant protons, allowing for absolute quantification against a certified, unrelated internal standard (e.g., Maleic acid)[3][4].

B. Reversed-Phase HPLC-UV: High-Throughput Profiling

For routine batch release, HPLC-UV is preferred[5]. However, the causality of solvent selection is critical . Protic solvents (Methanol, Ethanol, Water) must be strictly excluded from the sample diluent to prevent degradation[2]. Anhydrous Acetonitrile must be used. Furthermore, the pyrimidine nitrogens are basic; a highly acidic mobile phase (pH ~2.5) is required to protonate the ring, preventing peak tailing caused by secondary interactions with residual silanols on the C18 stationary phase[5].

C. GC-MS/MS: Trace Alkyl Halide Profiling

Alkyl halides are classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines[6][7]. If 4-Bromo-5-(bromomethyl)pyrimidine is a residual intermediate in an API, it must be quantified at parts-per-million (ppm) levels. GC-MS/MS provides the necessary sensitivity, but the thermal lability of the bromomethyl group dictates the use of low injector temperatures and short, mid-polar capillary columns to prevent on-column degradation[7].

Performance Comparison Data

The following table synthesizes the validated performance metrics of each modality when applied to halogenated pyrimidines.

Analytical ModalityPrimary Use CaseLOD / LOQSpecificity / ResolutionCritical Sample Prep RequirementProsCons
1H qNMR Absolute Purity Certification~0.1% / 0.5%High (Aromatic protons at 8-9 ppm are distinct)Must use strictly anhydrous deuterated solvents (e.g., CDCl3).No homologous reference standard required.Lower sensitivity; requires high-field NMR (≥400 MHz).
RP-HPLC-UV Batch Release & Impurity Profiling0.01% / 0.05%High (Baseline separation of hydrolysis degradants)Aprotic diluents only (Anhydrous Acetonitrile).High throughput; excellent precision (%RSD < 1.0%).Requires a highly pure, characterized reference standard.
GC-MS/MS Trace PGI Quantification0.01 ppm / 0.025 ppmVery High (MRM transitions isolate the target mass)Cold on-column or low-temp splitless injection.Unmatched sensitivity for trace alkyl halides.High risk of thermal degradation if method is not optimized.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If the system suitability criteria are not met, the run must be aborted.

Protocol 1: Absolute Quantification via 1H qNMR (ISO 24583 Compliant)

Step-by-step workflow for the absolute quantification of pyrimidine derivatives using 1H qNMR.

Step 1: Metrological Weighing Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 4-Bromo-5-(bromomethyl)pyrimidine and ~5.0 mg of a certified Internal Standard (IS) such as TraceCERT® Dimethyl sulfone (DMSO2) into a clean glass vial[4]. Causality: DMSO2 is chosen because its singlet (~3.0 ppm) does not interfere with the pyrimidine aromatic protons (8.5–9.0 ppm) or the bromomethyl protons (~4.5 ppm)[4].

Step 2: Dissolution Add 0.6 mL of anhydrous CDCl3 (containing 0.03% TMS). Vortex until completely dissolved and transfer to a 5 mm NMR tube.

Step 3: Acquisition Parameters

  • Spectrometer: ≥ 400 MHz.

  • Pulse Angle: 90° (for maximum signal-to-noise).

  • Relaxation Delay (D1): Must be ≥ 5 × T1 of the slowest relaxing proton (typically > 30 seconds for aromatic pyrimidine protons)[8]. Failure to allow complete relaxation will result in truncated integrals and artificially low purity.

  • Scans (NS): 32 to 64 (to achieve S/N > 250:1).

Step 4: System Suitability & Calculation

  • Self-Validation Check: The S/N ratio of the analyte peak must be > 250. Phase and baseline must be manually corrected to a flat line (zero-order).

  • Calculation: Use the standard qNMR equation: Px = (Ix / I_is) * (N_is / Nx) * (Mx / M_is) * (W_is / Wx) * P_is (Where P = Purity, I = Integral, N = Number of protons, M = Molar Mass, W = Weight)[4].

Protocol 2: RP-HPLC-UV for Routine Batch Analysis

Step 1: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore)[5].

Step 2: Sample Preparation (Critical Step)

  • Diluent: 100% Anhydrous Acetonitrile. Do not use water or methanol in the diluent to prevent pre-column hydrolysis of the bromomethyl group.

  • Concentration: Prepare the sample at 0.5 mg/mL. Analyze immediately.

Step 3: System Suitability

  • Inject the standard preparation 5 times.

  • Self-Validation Check: The %RSD of the peak area must be ≤ 2.0%. The tailing factor (Tf) for the 4-Bromo-5-(bromomethyl)pyrimidine peak must be ≤ 1.5. If Tf > 1.5, verify the pH of Mobile Phase A; insufficient acidity will cause silanol interactions with the pyrimidine ring.

Conclusion

For 4-Bromo-5-(bromomethyl)pyrimidine, analytical success is dictated by mitigating the chemical reactivity of the molecule. qNMR remains the most scientifically rigorous method for establishing the absolute purity of the reference material[3][8]. Once the purity is established, RP-HPLC-UV (utilizing strictly aprotic diluents) serves as the workhorse for high-throughput batch analysis[2][5], while GC-MS/MS is reserved for trace-level genotoxic impurity profiling[7].

References

  • JEOL. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available at:[Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]

  • ResearchGate (Springer). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • ResearchGate (Khimiko-Farmatsevticheskii Zhurnal). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at:[Link]

  • NIH (PMC). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available at:[Link]

  • ACS Omega. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Available at:[Link]

  • MDPI (Molecules). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities. Available at:[Link]

Sources

Derivative Synthesis & Advanced Applications

Synthesis of novel fused heterocyclic systems from 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tandem SN2/SNAr Synthesis of Fused 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidines from 4-Bromo-5-(bromomethyl)pyrimidine

Executive Summary

The synthesis of highly functionalized, fused pyrimidine systems is a cornerstone of modern drug discovery. This application note details a robust, self-validating protocol for the construction of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. By leveraging the unique 1,2-dielectrophilic nature of 4-bromo-5-(bromomethyl)pyrimidine , researchers can execute a tandem intermolecular SN2 / intramolecular SNAr annulation with primary amines. This methodology provides a direct pathway to privileged pharmacophores currently utilized in advanced oncology therapeutics.

Mechanistic Rationale & Substrate Design4-Bromo-5-(bromomethyl)pyrimidine[1] (CAS: 1807119-52-3) is a highly specialized building block designed for the rapid assembly of fused heterocycles. Its utility stems from the distinct electronic environments of its two halogenated sites:

  • C5-Bromomethyl (Kinetic Electrophile): The benzylic-like position is highly activated for SN2 displacement. The electron-withdrawing nature of the pyrimidine ring further lowers the LUMO, allowing rapid attack by primary amines at low to ambient temperatures.

  • C4-Bromo (Thermodynamic Electrophile): The pyrimidine ring is inherently electron-deficient, activating the C4 position for Nucleophilic Aromatic Substitution (SNAr).

When reacted with a primary amine (a bis-nucleophile), a sequential causality dictates the reaction pathway. The amine first displaces the aliphatic bromide (SN2). Subsequently, upon heating with a base, the newly formed secondary amine attacks the C4 position. This intramolecular SNAr step must overcome the steric strain of forming a 5-membered ring, displacing the aromatic bromide to yield the fused pyrroline ring. This specific pyrimidine-annulated scaffold is highly sought after, having been recently highlighted in the design of potent [1].

Mandatory Visualization: Mechanistic Workflow

G A 4-Bromo-5-(bromomethyl)pyrimidine (1,2-Dielectrophile) C Step 1: Intermolecular SN2 Displacement at C5-Bromomethyl A->C B Primary Amine (R-NH2) (Bis-Nucleophile) B->C D Step 2: Intramolecular SNAr Displacement of C4-Bromo C->D Base / Heat E Fused Heterocycle: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine D->E Annulation F Therapeutic Applications (e.g., PARP1/ATR Inhibitors) E->F Derivatization

Caption: Mechanistic pathway for tandem SN2/SNAr annulation to form pyrrolo[3,4-d]pyrimidines.

Reaction Optimization & Causality

To establish a reliable protocol, the annulation of 4-bromo-5-(bromomethyl)pyrimidine with benzylamine was optimized. The causality behind solvent and base selection is critical for the SNAr step. The intramolecular ring closure is entropically favored but sterically hindered.

As shown in Table 1, Cesium carbonate (Cs₂CO₃) in Acetonitrile (MeCN) provides the optimal environment. The "cesium effect" enhances the nucleophilicity of the intermediate amine via loose ion-pairing. MeCN provides the necessary polarity to stabilize the Meisenheimer complex transition state during the SNAr phase without causing the protic dampening of the nucleophile seen in ethanol.

Table 1: Optimization of Reaction Conditions for Tandem Annulation

EntrySolventBase (2.5 equiv.)Temp (°C)Time (h)Yield (%)Causality / Observation
1DMFK₂CO₃801278Good conversion; high boiling point complicates workup.
2THFEt₃N652445Poor SNAr conversion due to insufficient thermal energy.
3EtOHDIPEA801668Protic solvent hydrogen-bonds with the amine, dampening nucleophilicity.
4 MeCN Cs₂CO₃ 80 8 92 Optimal. Cs⁺ enhances nucleophilicity; polar aprotic solvent stabilizes SNAr.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol utilizes built-in mass-spectrometry checkpoints. Because the reaction proceeds through a distinct mono-alkylated intermediate, LC-MS tracking is mandatory to prevent premature workup before the SNAr ring closure is complete.

Materials Required:

  • 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv, 1.0 mmol, 251.9 g/mol )

  • Benzylamine (1.1 equiv, 1.1 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step 1: Reaction Setup (Kinetic SN2 Phase)

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-5-(bromomethyl)pyrimidine (252 mg, 1.0 mmol) in 10 mL of anhydrous MeCN.

  • Add Cs₂CO₃ (814 mg, 2.5 mmol) to the solution. Stir the suspension vigorously to ensure uniform distribution.

  • Add benzylamine (118 mg, 1.1 mmol) dropwise at 0 °C. Note: Cooling is required to control the exothermic SN2 displacement and prevent competitive intermolecular dimerization.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The starting material (m/z ~253 [M+H]⁺ for ⁷⁹Br₂ isotope) must be completely consumed, replaced by the acyclic intermediate (m/z ~278 [M+H]⁺ for ⁷⁹Br).

Step 2: Annulation (Thermodynamic SNAr Phase) 5. Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) using a heating block. 6. Stir at 80 °C for 7–8 hours to drive the intramolecular ring closure.

Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 1:1) and LC-MS. The intermediate should transition entirely to the final fused product (m/z ~198[M+H]⁺). The loss of the second bromine atom (absence of the M+2 isotope pattern) definitively confirms successful SNAr ring closure.

Step 3: Workup and Purification 7. Cool the reaction mixture to room temperature. 8. Filter the suspension through a pad of Celite to remove inorganic salts (excess Cs₂CO₃ and generated CsBr), washing the pad with 20 mL of EtOAc. 9. Concentrate the filtrate under reduced pressure. 10. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a highly pure solid.

References

  • Title: Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2026 Dec; 41(1):2627053. URL: [Link]

  • Title: Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview Source: Current Organic Chemistry, 2019, 23(20), 2204-2269. URL: [Link]

Sources

Application Notes & Protocols: Exploring the Therapeutic Potential of 4-Bromo-5-(bromomethyl)pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of novel anticancer agents derived from the versatile 4-Bromo-5-(bromomethyl)pyrimidine scaffold. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to explore the therapeutic potential of this promising class of compounds.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core structure of essential biomolecules like nucleobases and a multitude of clinically approved drugs.[1][2] Its inherent ability to interact with various biological targets has made it a "privileged scaffold" in the design of novel therapeutics.[3] In oncology, pyrimidine analogs have a rich history, with drugs like 5-Fluorouracil and Gemcitabine being mainstays of chemotherapy for decades.[1][2] These molecules primarily act as antimetabolites, interfering with DNA and RNA synthesis, which are hyperactive processes in rapidly proliferating cancer cells.

Modern drug discovery has expanded the role of pyrimidines beyond antimetabolites. They are now recognized as potent kinase inhibitors, targeting the enzymes that drive cancer cell growth, survival, and metastasis.[3][4] The structural versatility of the pyrimidine core allows for the precise placement of various substituents to achieve high potency and selectivity against specific kinase targets.[4]

The 4-Bromo-5-(bromomethyl)pyrimidine scaffold is a particularly attractive starting point for developing novel kinase inhibitors. It possesses two distinct reactive sites: the bromine atom at the C4 position and the bromomethyl group at the C5 position. This bifunctionality enables a stepwise and highly modular synthetic approach to generate diverse chemical libraries. The differential reactivity of these two positions—the benzylic-type bromide of the bromomethyl group being significantly more susceptible to nucleophilic substitution than the aryl bromide—allows for selective derivatization.[5][6] This guide will detail the strategies to harness this reactivity to build a library of novel 2,5-disubstituted pyrimidine derivatives and evaluate their anticancer potential.

Synthesis and Derivatization Strategy

The core strategy revolves around the sequential nucleophilic substitution at the C5 and C4 positions of the 4-Bromo-5-(bromomethyl)pyrimidine starting material[7]. This approach allows for the introduction of a wide variety of chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against target kinases.

General Synthetic Workflow

The proposed synthetic route is a two-step process designed to maximize diversity.

G A 4-Bromo-5-(bromomethyl)pyrimidine B Step 1: Nucleophilic Substitution at the 5-position (Bromomethyl group) A->B C Intermediate: 5-(Substituted-methyl)-4-bromopyrimidine B->C Selective reaction at the more reactive site D Step 2: Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling at the 4-position C->D E Final Derivative: 4,5-Disubstituted Pyrimidine Library D->E Introduction of second point of diversity N1 Nucleophile 1 (R1-NuH) e.g., Amine, Thiol N1->B N2 Nucleophile 2 or Coupling Partner (R2-NuH or R2-B(OH)2) e.g., Substituted Aniline, Boronic Acid N2->D

Experimental Protocol: Two-Step Synthesis of a 4,5-Disubstituted Pyrimidine Derivative

This protocol outlines a general procedure that can be adapted for a wide range of nucleophiles.

Step 1: Nucleophilic Substitution at the 5-position

  • Reaction Setup: To a solution of 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq)[7] in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile), add a primary or secondary amine, thiol, or alcohol (Nucleophile 1, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The high reactivity of the bromomethyl group typically allows for mild reaction conditions.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-(substituted-methyl)-4-bromopyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at the 4-position

  • Reaction Setup: In a sealed microwave vial, combine the 5-(substituted-methyl)-4-bromopyrimidine intermediate (1.0 eq), a substituted aniline or other amine (Nucleophile 2, 1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture using microwave irradiation to 120-150°C for 30-60 minutes. The C4-Br bond is less reactive and generally requires harsher conditions for substitution.[8]

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify the final product by preparative high-performance liquid chromatography (HPLC) or column chromatography.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds. This involves initial cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic studies for the most active derivatives.[9]

Protocol: Preliminary Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in cell culture medium. Add the compounds to the cells at final concentrations typically ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Compound IDTarget Cancer TypeIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116
Derivative 1 Breast Cancer5.212.89.1
Derivative 2 Lung Cancer25.12.515.7
Derivative 3 Colon Cancer8.915.34.3
Doxorubicin (Positive Control)0.81.10.9

Note: The data presented in this table is illustrative and serves as an example of how to present results.

Mechanistic Assays for Lead Compounds

For compounds demonstrating potent and selective cytotoxicity, further investigation into their mechanism of action is crucial.

G

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.[11]

  • Data Interpretation: A significant increase in the percentage of cells in the G2/M or sub-G1 phase can indicate cell cycle arrest or apoptosis, respectively.

Protocol: Western Blot Analysis of Apoptosis Markers

Western blotting can detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[14]

  • Protein Extraction: Treat cells with the lead compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins).[14] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the levels of cleaved caspase-3 and cleaved PARP is a hallmark of apoptosis.

In Vivo Efficacy Evaluation

Promising lead compounds identified through in vitro studies must be evaluated in vivo to assess their anti-tumor efficacy and potential toxicity in a whole-organism context.[16] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[16][17]

Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[16]

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrimidine derivative to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle alone.

  • Monitoring Efficacy: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Interpretation: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the compound.

Treatment GroupDosing ScheduleMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 10 mL/kg, daily1250 ± 150--0.5
Derivative 2 20 mg/kg, daily480 ± 9561.6-2.1
Cisplatin 5 mg/kg, q3d350 ± 8072.0-8.5

Note: The data presented in this table is illustrative and serves as an example of how to present results.

Conclusion

The 4-Bromo-5-(bromomethyl)pyrimidine scaffold offers a robust and flexible platform for the synthesis of novel, diverse libraries of potential anticancer agents. The detailed protocols and strategic workflows provided in these application notes equip researchers with the necessary tools to systematically synthesize, screen, and validate these compounds. By integrating chemical synthesis with comprehensive in vitro and in vivo evaluations, the therapeutic potential of this promising class of pyrimidine derivatives can be thoroughly explored, paving the way for the development of next-generation targeted cancer therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. Retrieved March 7, 2026, from [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved March 7, 2026, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie. Retrieved March 7, 2026, from [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories Inc.. Retrieved March 7, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved March 7, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Preclinical GLP Research Services by Altogen Labs. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved March 7, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved March 7, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved March 7, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI. Retrieved March 7, 2026, from [Link]

  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. (n.d.). Dalton Transactions (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES. Retrieved March 7, 2026, from [Link]

  • Pyrimidine Derivatives. V. Synthesis and Nucleophilic Reactions of 5-Bromo-6-bromomethy1-1-(2-bromoethyl and 2-bromopropy1). (n.d.). J-Stage. Retrieved March 7, 2026, from [Link]

  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.
  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved March 7, 2026, from [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org. Retrieved March 7, 2026, from [Link]

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019, May 30). Asian Journal of Pharmacy and Pharmacology. Retrieved March 7, 2026, from [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025, October 17). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved March 7, 2026, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (n.d.). I.R.I.S.. Retrieved March 7, 2026, from [Link]

  • PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Design and Synthesis of a Hydrogen Peroxide-Responsive Fluorescent Probe Utilizing the 4-Bromo-5-(bromomethyl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule fluorescent probes requires scaffolds that offer both robust photophysical properties and versatile synthetic handles. The [1] (CAS 1807119-52-3) is a privileged building block that fulfills both criteria. By leveraging the electron-deficient nature of the pyrimidine ring and its orthogonal halogenated sites, researchers can rapidly assemble Donor- π -Acceptor (D- π -A) fluorophores with integrated sensing moieties.

This application note provides a comprehensive, self-validating methodology for synthesizing a hydrogen peroxide ( H2​O2​ ) responsive fluorescent probe (designated Py-Se )[2]. The guide details the mechanistic rationale, step-by-step synthetic protocols, and photophysical validation assays necessary for successful probe development.

Scaffold Rationale & Probe Design Mechanism

Orthogonal Reactivity of the Scaffold

The utility of 4-Bromo-5-(bromomethyl)pyrimidine lies in the distinct electronic environments of its two bromine atoms, allowing for chemoselective functionalization without the need for protecting groups:

  • 5-(Bromomethyl) Group (Aliphatic): Highly electrophilic and susceptible to SN​2 nucleophilic attack at room temperature. This site is ideal for attaching targeting ligands or reactive sensing groups (e.g., selenomorpholine).

  • 4-Bromo Group (Aromatic): An aryl halide situated on an electron-withdrawing pyrimidine core. It is unreactive to mild SN​2 conditions but highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at elevated temperatures.

Photophysical Mechanism: D- π -A Architecture and PET

To generate a functional fluorophore, the pyrimidine core acts as the electron acceptor in a push-pull system[3]. By coupling a strong electron donor (e.g., a dimethylaminophenyl group) to the 4-position, we establish a highly conjugated [4] capable of visible-light emission.

For H2​O2​ sensing, a selenomorpholine group is attached at the 5-position. In its native state, the lone pair of electrons on the selenium atom quenches the fluorophore via Photoinduced Electron Transfer (PET) . Upon exposure to H2​O2​ , the selenium is oxidized to selenoxide (Se=O). This oxidation depletes the electron lone pair, inhibiting the PET process and resulting in a dramatic fluorescence "Turn-On"[2].

Mechanism of Action: Photoinduced Electron Transfer (PET) inhibition via H2O2 oxidation.

Synthetic Methodology

Causality of the Reaction Sequence

A critical aspect of this synthesis is the order of operations. The SN​2 alkylation must be performed prior to the Suzuki coupling. If the Suzuki coupling were attempted first, the basic aqueous conditions ( Na2​CO3​ , H2​O , 90 °C) would rapidly hydrolyze the highly reactive 5-bromomethyl group into a 5-hydroxymethyl group, destroying the handle needed for sensor attachment.

G N1 4-Bromo-5-(bromomethyl)pyrimidine (Bifunctional Scaffold) N2 Step 1: SN2 Alkylation Reagents: Selenomorpholine, K2CO3, MeCN N1->N2 N3 Intermediate: 4-Bromo-5-(selenomorpholinomethyl)pyrimidine N2->N3 N4 Step 2: Suzuki-Miyaura Coupling Reagents: 4-(N,N-dimethylamino)phenylboronic acid N3->N4 N5 Final Fluorescent Probe: Py-Se (D-π-A System) N4->N5

Two-step synthetic workflow leveraging the orthogonal reactivity of the pyrimidine scaffold.

Protocol 1: Synthesis of 4-Bromo-5-(selenomorpholinomethyl)pyrimidine ( SN​2 Alkylation)

Objective: Chemoselective installation of the PET-active sensing moiety under mild conditions to preserve the aryl bromide.

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq, 1.0 mmol) in 10 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq, 2.0 mmol). Causality: A mild, heterogeneous base is selected over stronger bases (e.g., NaH) to prevent degradation of the electron-deficient pyrimidine ring.

  • Reagent Addition: Dropwise add selenomorpholine (1.1 eq, 1.1 mmol) via syringe.

  • Reaction: Stir the suspension at room temperature for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a new, highly UV-active spot ( Rf​≈0.4 ). 1H NMR validation will show the disappearance of the −CH2​−Br singlet (~4.5 ppm) and the appearance of a −CH2​−N singlet (~3.6 ppm).

  • Workup: Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography to yield the intermediate.

Protocol 2: Synthesis of the Py-Se Probe (Suzuki-Miyaura Coupling)

Objective: Installation of the electron-donating fluorophore moiety to complete the D- π -A push-pull architecture.

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq, 0.5 mmol) and 4-(N,N-dimethylamino)phenylboronic acid (1.2 eq, 0.6 mmol) in 10 mL of a degassed 1,4-Dioxane/ H2​O mixture (4:1 v/v).

  • Catalysis: Add Na2​CO3​ (3.0 eq, 1.5 mmol) and the catalyst Pd(dppf)Cl2​ (0.05 eq, 0.025 mmol).

  • Reaction: Heat the mixture to 90 °C under N2​ for 8 hours.

  • Self-Validation Check: As the cross-coupling proceeds, the reaction mixture will undergo a distinct visual transition from pale yellow to a deep orange/red. This color shift is the macroscopic validation of the newly formed [4].

  • Workup: Cool to room temperature, extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via column chromatography (DCM/MeOH 20:1) to isolate the final Py-Se probe.

Photophysical Characterization & Assay Protocols

Quantitative Data Summary

The photophysical properties of the Py-Se probe demonstrate its efficacy as a high-contrast sensor. The [2] minimizes self-quenching and background autofluorescence during bioimaging.

Photophysical PropertyValueExperimental Conditions
λabs​ (Absorption Max) 388 nm10 μ M in PBS buffer (pH 7.4)
λem​ (Emission Max) 533 nm10 μ M in PBS, post- H2​O2​ addition
Stokes Shift ( Δλ ) 145 nmCalculated from λem​−λabs​
Quantum Yield ( ΦF​ ) OFF 0.02Native state (Before H2​O2​ addition)
Quantum Yield ( ΦF​ ) ON 0.35Oxidized state (After 500 μ M H2​O2​ )
Limit of Detection (LOD) 0.15 μ MCalculated via the 3σ/k method
Protocol: In Vitro H2​O2​ Sensing and Fluorescence Validation

Objective: Validate the Turn-On fluorescence response via PET inhibition in an aqueous environment.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the Py-Se probe in spectroscopic-grade DMSO.

  • Buffer Dilution: Dilute the stock to a final concentration of 10 μ M in 10 mM PBS buffer (pH 7.4).

    • Causality: Maintaining a physiological pH of 7.4 is critical.[5] or the selenomorpholine nitrogen at acidic pH levels can artificially inhibit the PET mechanism, leading to false-positive fluorescence signals.

  • Baseline Validation: Aliquot 2 mL of the probe solution into a quartz cuvette. Record the baseline fluorescence (Excitation: 388 nm; Emission scan: 450-650 nm). The baseline must show minimal emission ( ΦF​≈0.02 ), confirming that the PET quenching is active.

  • Analyte Addition: Add 10 μ L of a 100 mM H2​O2​ aqueous solution to the cuvette (yielding a final H2​O2​ concentration of 500 μ M).

  • Incubation: Incubate the mixture for 30 minutes at 37 °C to allow complete oxidation of the selenium center.

  • Final Measurement: Record the emission spectrum under identical settings. A robust emission peak at 533 nm validates the successful oxidation and subsequent "Turn-On" of the fluorophore.

References

  • Ma, T., Li, Y., Yuan, C., Li, Z., Ma, W., & Ma, L. "Design, synthesis and performance test of a hydrogen peroxide fluorescent probe based on selenomorpholine and pyrimidine." International Journal of Environmental Analytical Chemistry (2022). URL:[Link]

  • Achelle, S., et al. "Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties." Journal of the American Chemical Society (2004). URL:[Link]

  • Chizhov, D. L., et al. "Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging." Pharmaceuticals (2025). URL:[Link]

  • Srivatsan, S. G., & Tor, Y. "Fluorescent pyrimidine ribonucleotide: synthesis, enzymatic incorporation and utilization." Journal of the American Chemical Society (2007). URL:[Link]

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of Novel Inhibitors Derived from 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to mimic the purine bases of ATP allows for potent and selective inhibition of protein kinases. The compound 4-Bromo-5-(bromomethyl)pyrimidine presents a compelling starting point for inhibitor design. It combines the kinase-hinge-binding potential of the pyrimidine ring with a reactive bromomethyl group, an electrophilic "warhead" that can form a covalent bond with nucleophilic residues (like cysteine, lysine, or histidine) in or near a target's active site.[1]

Novel inhibitors derived from this scaffold therefore present a unique mechanistic challenge. They may act as reversible, non-covalent inhibitors, or they may leverage the bromomethyl group to achieve irreversible or reversible covalent inhibition.[2] Understanding this fundamental mechanism of action (MoA) is critical for rational drug development, as it profoundly influences a compound's pharmacological profile, including its potency, duration of action, and potential for off-target effects.[3]

This document provides a comprehensive, tiered strategy for the systematic investigation of the MoA for novel inhibitors derived from 4-Bromo-5-(bromomethyl)pyrimidine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice.

Guiding Philosophy: A Tiered Approach to MoA Elucidation

A successful MoA investigation is a process of building a pyramid of evidence. We begin with broad, functional assessments and progressively move towards highly specific, biophysical, and structural characterization. This tiered approach ensures that resources are used efficiently and that each experimental stage informs the next.

MoA_Workflow cluster_1 Tier 1: Initial Biological Assessment cluster_2 Tier 2: Target Engagement & Binding cluster_3 Tier 3: Mechanistic Deep Dive cluster_4 Tier 4: Target & Off-Target Identification T1_Biochem Biochemical Potency (e.g., Kinase Activity Assay) T1_Cell Cellular Activity (e.g., Cell Viability Assay) T1_Biochem->T1_Cell Correlate? T4_ABPP Target Identification (ABPP with Click Chemistry) T1_Biochem->T4_ABPP If target is unknown T2_CETSA Cellular Target Engagement (CETSA) T1_Cell->T2_CETSA Confirm in-cell action T2_Kinetics Binding Affinity & Kinetics (SPR or ITC) T2_CETSA->T2_Kinetics Quantify binding T3_Covalent Covalent Binding Confirmation (Intact Protein MS) T2_Kinetics->T3_Covalent Hypothesize covalency? T3_Washout Reversibility Assessment (Washout/Jump Dilution Assay) T3_Covalent->T3_Washout Confirm irreversibility T3_Washout->T4_ABPP Profile selectivity

Caption: A tiered workflow for investigating inhibitor mechanism of action.

Tier 1: Initial Biological Assessment

The first step is to ascertain whether the novel inhibitors possess biological activity at both the molecular and cellular levels. A significant discrepancy between biochemical potency and cellular activity can be the first clue towards issues like poor cell permeability, rapid metabolism, or efflux, which are critical factors in drug development.[4]

Protocol 1.1: Biochemical Kinase Activity Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[5] A decrease in ATP corresponds to kinase activity, and inhibition is measured as a preservation of the ATP pool. Luminescence-based assays like ADP-Glo® or Kinase-Glo® are highly sensitive and amenable to high-throughput screening.[6]

Application: To determine the in vitro potency (IC50) of the novel inhibitors against a purified target kinase.

Detailed Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the inhibitor compound in DMSO. Also, reconstitute the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

  • Assay Plate Setup: In a 384-well white opaque plate, add 5 µL of the kinase/substrate solution to each well.

  • Compound Addition: Add 50 nL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. Mix briefly on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well. Mix and incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 1.2: Cellular Viability Assay (ATP-Based)

Principle: The quantity of ATP in a cell population is a direct indicator of the number of metabolically active, viable cells.[7] The CellTiter-Glo® assay uses a proprietary luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[8]

Application: To assess the functional consequence of target inhibition in a cellular context by measuring the anti-proliferative or cytotoxic effects (GI50) of the compounds.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the inhibitors. Add the compounds to the cells and incubate for 72 hours.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[9]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.[8]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated control cells. Plot the percent viability versus the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Parameter Biochemical Assay (IC50) Cellular Assay (GI50) Interpretation
Potency Measures direct inhibition of the purified target enzyme.Measures the overall effect on cell proliferation/viability.A large rightward shift (GI50 >> IC50) may indicate poor cell permeability or efflux.
Context In vitro, controlled environment.In situ, reflects complex cellular processes.Provides a more physiologically relevant measure of compound efficacy.[4]

Tier 2: Target Engagement & Binding Characterization

A positive result in cellular assays is encouraging, but it does not prove that the compound is acting through the intended target. The next critical step is to verify that the inhibitor directly binds to its target protein within the complex and physiologically relevant environment of an intact cell.[10]

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method for assessing drug-target interaction in cells. The core principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[10][11] This thermal stabilization is detected by heating cell lysates or intact cells treated with the compound, followed by quantification of the remaining soluble target protein, typically by Western blot.[11]

Application: To confirm that the novel inhibitor engages its intended target in a cellular context.

CETSA_Workflow cluster_0 CETSA Workflow A 1. Treat Cells (Inhibitor vs. DMSO) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (Western Blot) D->E F Result: Thermal Shift (Stabilization) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the inhibitor at a concentration of 10-20x the GI50 value and another with DMSO (vehicle) for 1 hour at 37°C.[11]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).[12]

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[13][14]

    • Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.[15]

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the 37°C control against temperature for both the inhibitor-treated and DMSO-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, engagement.

Protocol 2.2: Binding Kinetics via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real time.[16] One molecule (the "ligand," e.g., the target protein) is immobilized on a sensor chip. A second molecule (the "analyte," e.g., the inhibitor) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram (response vs. time).[17]

Application: To determine the binding kinetics (association rate, ka; dissociation rate, kd) and equilibrium dissociation constant (KD) of the inhibitor to its target. The dissociation rate is particularly important, as a slow kd (long residence time) can be a hallmark of covalent inhibitors and is often better correlated with clinical efficacy.[16][18]

Detailed Protocol:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions of the novel inhibitor in a suitable running buffer.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of the inhibitor for a set time (association phase), followed by an injection of running buffer (dissociation phase).

    • Regenerate the sensor surface with a mild regeneration solution if necessary.

    • Repeat the cycle for all inhibitor concentrations, from lowest to highest.

  • Data Analysis:

    • Reference-subtract the data using a blank flow cell.

    • Fit the association and dissociation curves for all concentrations simultaneously using a suitable binding model (e.g., 1:1 Langmuir binding) provided by the instrument's software.

    • The fitting will yield values for ka (on-rate), kd (off-rate), and KD (kd/ka). A very slow or non-existent dissociation phase is strongly indicative of covalent bond formation.

Kinetic Parameter Unit Significance
ka (on-rate) M-1s-1Rate of complex formation.
kd (off-rate) s-1Rate of complex decay. A key indicator of residence time.
KD (affinity) MEquilibrium constant; concentration at which 50% of the target is bound at equilibrium.

Tier 3: Mechanistic Deep Dive - Covalent vs. Non-Covalent

The presence of the bromomethyl group strongly suggests a covalent mechanism. This must be proven definitively. The kinetic model for covalent inhibitors is typically a two-step process: an initial, reversible non-covalent binding event (Ki), followed by an irreversible (or very slowly reversible) covalent bond formation step (kinact).[1][19]

Covalent_Inhibition A E + I B E•I A->B Ki (reversible binding) C E-I B->C kinact (covalent bond formation)

Caption: Kinetic model for irreversible covalent inhibition.

Protocol 3.1: Covalent Binding Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[20] To confirm covalent modification, the purified target protein is incubated with the inhibitor. If a covalent bond forms, the mass of the protein will increase by the mass of the inhibitor. This mass shift can be precisely measured using intact protein mass spectrometry.[21][22][23]

Application: To provide definitive, unambiguous evidence of covalent bond formation between the inhibitor and its target protein.

Detailed Protocol:

  • Incubation: Incubate the purified target protein (e.g., at 5 µM) with a 5- to 10-fold molar excess of the inhibitor for several hours at room temperature. A control sample with protein and DMSO should be run in parallel.

  • Sample Cleanup: Desalt the protein samples using a C4 ZipTip or similar method to remove excess unbound inhibitor and non-volatile salts.

  • Mass Spectrometry Analysis:

    • Analyze the samples via liquid chromatography-mass spectrometry (LC-MS).

    • Acquire mass spectra for both the control (unmodified) and inhibitor-treated protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the exact mass of the protein in both samples.

    • Compare the mass of the inhibitor-treated protein to the control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Protocol 3.2: Reversibility Assessment via Washout/Jump Dilution

Principle: This functional assay distinguishes between reversible and irreversible inhibition. An enzyme is pre-incubated with a high concentration of the inhibitor to allow binding. The mixture is then rapidly diluted, drastically lowering the free inhibitor concentration. If the inhibitor is reversible, it will dissociate from the enzyme, and enzymatic activity will recover over time. If it is irreversible, the inhibitor will remain covalently bound, and activity will not recover.

Application: To functionally assess the reversibility of inhibition and complement the MS data.

Detailed Protocol:

  • Pre-incubation: Incubate the target kinase with a saturating concentration (e.g., 100x IC50) of the inhibitor for 1 hour to ensure maximal binding. As a control, incubate the enzyme with DMSO.

  • Rapid Dilution (Jump Dilution): Dilute the enzyme-inhibitor mixture 100-fold or more into a pre-warmed assay buffer containing the substrate and ATP to initiate the kinase reaction. The final concentration of the inhibitor should be well below its IC50.

  • Activity Measurement: Monitor the kinase activity over time by taking aliquots at various time points and measuring product formation (e.g., using the biochemical assay from Tier 1).

  • Data Analysis: Plot enzyme activity versus time. A rapid recovery of activity to the level of the DMSO control indicates reversible binding. A lack of activity recovery indicates irreversible (covalent) inhibition.

Tier 4: Target Identification & Off-Target Profiling

For some novel inhibitors, the primary target may not be known. In other cases, understanding the inhibitor's selectivity and identifying potential off-targets is crucial for predicting toxicity.[1] Activity-based protein profiling (ABPP) using click chemistry is a state-of-the-art method for this purpose.[24]

Protocol 4.1: Target Identification via Click Chemistry ABPP

Principle: This approach uses a chemically modified version of the inhibitor, an "activity-based probe." The probe retains the core structure and reactive warhead but also contains a bioorthogonal handle, such as an alkyne group.[25] The probe is incubated with a complex proteome (e.g., a cell lysate). It covalently binds to its targets. A reporter tag (e.g., biotin-azide) is then attached to the probe-protein complex via a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[26] The biotinylated proteins can then be enriched on streptavidin beads and identified by mass spectrometry.[27]

Application: To identify the direct cellular targets of a novel covalent inhibitor in an unbiased manner.

ABPP_Workflow cluster_0 Click Chemistry ABPP Workflow A 1. Incubate Lysate with Alkyne Probe B 2. 'Click' Reaction with Biotin-Azide Tag A->B C 3. Enrich Biotinylated Proteins (Streptavidin Beads) B->C D 4. On-Bead Digestion (Trypsin) C->D E 5. Identify Peptides (LC-MS/MS) D->E F Result: Target Protein ID E->F

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of the lead inhibitor that incorporates a terminal alkyne group without disrupting its activity.

  • Proteome Labeling: Treat cell lysates with the alkyne probe for 1 hour. In a competition experiment, pre-incubate a parallel lysate with an excess of the original, unmodified inhibitor before adding the probe.

  • Click Reaction: Add the click-chemistry reaction cocktail (biotin-azide, copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA) to the labeled lysates. Incubate for 1 hour.

  • Enrichment: Add streptavidin-agarose beads to the lysates and incubate for 1-2 hours to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Analysis:

    • Perform on-bead tryptic digestion to release peptides from the captured proteins.

    • Analyze the resulting peptides by nano-LC-MS/MS.

  • Data Analysis: Identify the proteins that were significantly enriched in the probe-treated sample compared to the competed sample and DMSO control. These proteins are the direct targets of the inhibitor.

References

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Vertex AI Search.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, October 23). ACS Publications.
  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Discovery World.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma.
  • Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. (2025, November 10). Lab Manager.
  • Covalent inhibitors - Kinase Logistics Europe. (n.d.). Carna Biosciences.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). BenchChem.
  • Advances in high-throughput mass spectrometry in drug discovery. (n.d.). PMC.
  • Ultra-high-throughput mass spectrometry in drug discovery: fundamentals and recent advances. (2023, December 19). Taylor & Francis Online.
  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys.
  • Methods of using click chemistry in the discovery of enzyme inhibitors. (n.d.). PubMed.
  • Kinase Activity Assay. (n.d.). Creative Diagnostics.
  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.
  • General Protocol for Western Blot Analysis. (n.d.). REPROCELL.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2025, March 20). RSC Publishing.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). PMC.
  • General Protocol for Western Blotting. (n.d.). Bio-Rad.
  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2025, March 20). ResearchGate.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Western Blot Protocol. (n.d.). R&D Systems.
  • Western Blot Protocol - Immunoblotting or Western Blot. (n.d.). Sigma-Aldrich.
  • Click Chemistry - Med Chem 101. (n.d.). University of Kansas.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). ACS Publications.
  • Only time will tell: Modelling the kinetics of covalent inhibitors. (2026, February 12). PubMed.
  • (PDF) Methods of using click chemistry in the discovery of enzyme inhibitors. (n.d.). ResearchGate.
  • In Situ Selection of Lead Compounds by Click Chemistry: Target-Guided Optimization of Acetylcholinesterase Inhibitors. (2005, April 19). Journal of the American Chemical Society.
  • Signature of click chemistry in advanced techniques for cancer therapeutics. (2025, April 4). Springer.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? (2024, August 22). ResearchGate.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
  • Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). (n.d.). Drexel University.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter.
  • Differential Binding Kinetics for Evaluating Immune Checkpoint Inhibitors in Serum. (2021, August 30). bioRxiv.
  • CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.). Promega Corporation.
  • CellTiter-Glo® 3D Cell Viability Assay. (n.d.). Promega Corporation.
  • Cell Proliferation Assay Services. (n.d.). Reaction Biology.

Sources

Application Notes & Protocols: A Patent Landscape Analysis of Compounds Containing the 4-Bromo-5-(bromomethyl)pyrimidine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Bromo-5-(bromomethyl)pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Within this privileged scaffold, the 4-Bromo-5-(bromomethyl)pyrimidine moiety has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The two bromine atoms at positions 4 and on the methyl group at position 5 offer distinct and tunable reactivity, providing medicinal chemists with a powerful tool for creating diverse molecular libraries. The bromo-substituent on the pyrimidine ring is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents.[5] Concurrently, the bromomethyl group provides a reactive site for alkylation of various nucleophiles, facilitating the connection of the pyrimidine core to other pharmacophores. This dual reactivity makes the 4-Bromo-5-(bromomethyl)pyrimidine moiety a strategic starting point for the development of targeted therapies, particularly in the realm of kinase inhibitors and other enzyme-targeted drugs.[6] This application note provides a comprehensive patent landscape analysis for compounds containing this key structural motif, offering insights into the intellectual property trends, key players, and therapeutic applications. Furthermore, it presents detailed protocols for the synthesis and derivatization of this important scaffold, aimed at researchers, scientists, and drug development professionals.

Methodology for Patent Landscape Analysis

A robust patent landscape analysis is crucial for navigating the competitive terrain of drug discovery and development.[7] It informs on the novelty of an invention, identifies potential infringement risks, and reveals strategic opportunities.[7] The methodology employed in this analysis involved a multi-step process designed to capture a comprehensive and relevant dataset of patents related to the 4-Bromo-5-(bromomethyl)pyrimidine moiety.

The process begins with a clear definition of the invention, focusing on the core chemical structure and its potential applications.[8] This is followed by the identification of relevant keywords and patent classifications. For this analysis, a combination of keyword searches (e.g., "4-Bromo-5-(bromomethyl)pyrimidine," "brominated pyrimidine synthesis," "pyrimidine derivatives in cancer therapy") and, where available, chemical structure-based searches were conducted across multiple patent databases, including the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and Google Patents. The search results were then meticulously analyzed and documented to identify key trends and insights.[8] It is important to note that while text-based searches are valuable, they can be limited. Advanced techniques, such as deep learning-based object detection, are emerging to extract non-textual information like chemical structures directly from patent documents, further enhancing the accuracy of such analyses.[9]

digraph "Patent_Landscape_Analysis_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_0" { label="Phase 1: Scoping & Strategy"; bgcolor="#F1F3F4"; "Define_Invention" [label="Define Invention & Scope", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Keyword_Selection" [label="Keyword & Classification Selection", fillcolor="#FBBC05", fontcolor="#202124"]; "Database_Choice" [label="Choose Patent Databases", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Define_Invention" -> "Keyword_Selection" -> "Database_Choice"; }

subgraph "cluster_1" { label="Phase 2: Data Collection & Analysis"; bgcolor="#F1F3F4"; "Conduct_Search" [label="Conduct Search", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyze_Results" [label="Analyze & Document Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Identify_Trends" [label="Identify Key Trends & Players", fillcolor="#FBBC05", fontcolor="#202124"]; "Conduct_Search" -> "Analyze_Results" -> "Identify_Trends"; }

subgraph "cluster_2" { label="Phase 3: Synthesis & Reporting"; bgcolor="#F1F3F4"; "Freedom_to_Operate" [label="Freedom to Operate (FTO) Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Refine_Claims" [label="Refine Invention & Claims", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Generate_Report" [label="Generate Landscape Report", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Freedom_to_Operate" -> "Refine_Claims" -> "Generate_Report"; }

"Database_Choice" -> "Conduct_Search" [style="dashed"]; "Identify_Trends" -> "Freedom_to_Operate" [style="dashed"]; }

Caption: Workflow for a systematic patent landscape analysis.

Patent Landscape: Key Players and Therapeutic Focus

The patent landscape for compounds containing the 4-Bromo-5-(bromomethyl)pyrimidine moiety reveals a dynamic field of research and development, with a strong emphasis on oncology. A comprehensive analysis of patenting activity indicates a steady increase in the number of patents filed over the last two decades, underscoring the growing interest in this chemical space.

Key Assignee Category Prominent Assignees (Illustrative) Primary Therapeutic Focus Geographic Filing Trends (Illustrative)
Pharmaceutical Companies Eli Lilly and Company, Ciba-Geigy Corp (now Novartis)Oncology (Kinase Inhibitors), Antiviral, Anti-inflammatoryUS, EP, JP, CN
Biotechnology Companies (Numerous smaller entities focusing on specific targets)Targeted Cancer Therapies, Rare DiseasesUS, WO (PCT)
Academic & Research Institutions (Various universities and research institutes)Foundational Synthesis Methods, Novel ScaffoldsGlobal

Table 1: High-Level Overview of the Patent Landscape.

Analysis of the patent literature indicates that major pharmaceutical companies have historically been active in this area, with foundational patents on bromination processes and the synthesis of key intermediates.[10][11] More recently, there has been a surge in patent applications from both large pharmaceutical companies and smaller biotechnology firms focused on the development of highly specific kinase inhibitors. The pyrimidine scaffold is well-suited to interact with the hinge region of kinases, and the dual reactivity of the 4-Bromo-5-(bromomethyl)pyrimidine moiety allows for the systematic exploration of chemical space to optimize potency and selectivity.[12] A significant portion of the recent patent filings are concentrated on inhibitors of targets such as EGFR, Bcr-Abl, and other kinases implicated in various cancers.[2][6][13]

Synthetic Protocols and Derivatization Strategies

The utility of the 4-Bromo-5-(bromomethyl)pyrimidine moiety is underpinned by its synthetic accessibility and the diverse range of chemical transformations it can undergo. The following protocols provide detailed methodologies for the synthesis of the core structure and its subsequent derivatization.

Protocol 1: Synthesis of 4-Bromo-5-(bromomethyl)pyrimidine

The synthesis of 4-Bromo-5-(bromomethyl)pyrimidine can be achieved through various routes. One common approach involves the bromination of a suitable pyrimidine precursor. For instance, the bromination of 4,6-dichloro-2,5-dimethylpyrimidine with Br₂ can yield 4-bromo-5-bromomethyl-6-chloro-2-methylpyrimidine.[11] Another method involves the reaction of a pyrimidine hydrochloride salt with bromine at an elevated temperature in an inert organic solvent.[10][14]

A General Procedure for the Bromination of a Pyrimidine Derivative:

  • Reaction Setup: To a solution of the starting pyrimidine derivative in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise at room temperature.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting solid residue is then washed with water to afford the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., n-hexane) to yield the pure 4-bromopyrimidine derivative.[16]

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds by reacting the 4-bromo position of the pyrimidine ring with a boronic acid or ester in the presence of a palladium catalyst and a base.[5]

General Workflow for Suzuki-Miyaura Cross-Coupling:

digraph "Suzuki_Miyaura_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Start" [label="Start", shape="ellipse", fillcolor="#FFFFFF"]; "Reagents" [label="1. Add 4-bromo-5-(bromomethyl)pyrimidine,\nboronic acid, and base to flask.", fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent" [label="2. Add degassed solvent (e.g., Dioxane/H₂O).", fillcolor="#FBBC05", fontcolor="#202124"]; "Catalyst" [label="3. Add Palladium catalyst (e.g., Pd(PPh₃)₄).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [label="4. Heat mixture (80-100 °C) for 3-12 h.\nMonitor by TLC or LC-MS.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Workup" [label="5. Cool, dilute with water, and extract\nwith organic solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="6. Dry organic layer, concentrate,\nand purify by column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape="ellipse", fillcolor="#FFFFFF"];

"Start" -> "Reagents" -> "Solvent" -> "Catalyst" -> "Reaction" -> "Workup" -> "Purification" -> "End"; }

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • In an oven-dried reaction vessel, combine 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq), the desired boronic acid derivative (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Sparge the resulting suspension with the inert gas for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq) to the vessel under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C-C coupled product.

Protocol 3: Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the 4-position of the pyrimidine ring by coupling with a primary or secondary amine, using a palladium catalyst and a suitable ligand.[5]

General Workflow for Buchwald-Hartwig Amination:

digraph "Buchwald_Hartwig_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Start" [label="Start", shape="ellipse", fillcolor="#FFFFFF"]; "Setup" [label="1. Add Pd pre-catalyst, ligand, and base\nto an oven-dried tube. Seal and purge with inert gas.", fillcolor="#FBBC05", fontcolor="#202124"]; "Reagents" [label="2. Add 4-bromo-5-(bromomethyl)pyrimidine,\namine coupling partner, and anhydrous solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="3. Heat mixture (80-110 °C) for 12-24 h.\nMonitor by TLC or LC-MS.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Workup" [label="4. Cool, filter through Celite, and rinse with solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="5. Concentrate filtrate and purify\nby column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape="ellipse", fillcolor="#FFFFFF"];

"Start" -> "Setup" -> "Reagents" -> "Reaction" -> "Workup" -> "Purification" -> "End"; }

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

  • To an oven-dried reaction tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), the ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq), and the base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add a solution of 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq) and the amine coupling partner (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, rinsing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C-N coupled product.

Biological Targets and Signaling Pathways

Compounds derived from the 4-Bromo-5-(bromomethyl)pyrimidine scaffold have been investigated against a variety of biological targets, with a significant focus on protein kinases involved in cancer progression. The pyrimidine core often serves as a hinge-binding motif, while the substituents introduced via the bromo functionalities explore different pockets of the ATP-binding site, leading to potent and selective inhibition.

One prominent example is the targeting of Epidermal Growth Factor Receptor (EGFR) and its mutants, which are frequently implicated in non-small cell lung cancer.[2] Pyrimidine-based inhibitors can effectively block the downstream signaling pathways that promote cell proliferation and survival.

digraph "EGFR_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];

"EGF" [label="EGF", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "EGFR" [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dimerization" [label="Dimerization &\nAutophosphorylation", shape="diamond", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RAS_RAF_MEK_ERK" [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; "PI3K_AKT_mTOR" [label="PI3K-AKT-mTOR\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proliferation" [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [label="Pyrimidine-Based\nInhibitor", shape="box", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF", peripheries=2];

"EGF" -> "EGFR"; "EGFR" -> "Dimerization"; "Dimerization" -> "RAS_RAF_MEK_ERK"; "Dimerization" -> "PI3K_AKT_mTOR"; "RAS_RAF_MEK_ERK" -> "Proliferation"; "PI3K_AKT_mTOR" -> "Proliferation"; "Inhibitor" -> "Dimerization" [arrowhead="tee", color="#EA4335", style="dashed"]; }

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Conclusion and Future Perspectives

The 4-Bromo-5-(bromomethyl)pyrimidine moiety stands out as a privileged scaffold in medicinal chemistry, offering a synthetically tractable platform for the development of novel therapeutics. The patent landscape reveals a sustained and growing interest in this area, particularly for the discovery of targeted cancer therapies. The dual reactivity of this building block provides a rich playground for medicinal chemists to generate diverse libraries of compounds for biological screening. The protocols outlined in this application note provide a practical guide for researchers to synthesize and derivatize this important core structure. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile building blocks like 4-Bromo-5-(bromomethyl)pyrimidine will undoubtedly continue to fuel the discovery of the next generation of medicines.

References

  • (PDF) Multivariate patent analysis-Using chemometrics to analyze collections of chemical and pharmaceutical patents - ResearchGate. (n.d.).
  • How to Conduct a Patent Search for Chemical Inventions - PatentPC. (2026, March 3).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24).
  • Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications - IJNRD. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024, April 16).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • US3956301A - Process for bromination of pyrimidine - Google Patents. (n.d.).
  • US3974166A - Process for the manufacture of bromopyridines - Google Patents. (n.d.).
  • Chemical Patent Analysis Beyond Simple OCR | by Shashank | iReadRx - Medium. (2021, July 9).
  • Chemistry Patents | Strategies for Chemical Formulations & Compositions - Bailey Walsh. (2025, May 21).
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC. (n.d.).
  • Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry - Benchchem. (n.d.).
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (2016, August 25).
  • United States Patent (19) - Googleapis.com. (1975, March 24).
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23).

Sources

Application Note: Synthesis and Validation of Deuterated 4-Bromo-5-(bromomethyl)pyrimidine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Pharmacokinetics

Introduction & Mechanistic Rationale

The incorporation of stable isotopes into bioactive molecules is a cornerstone of modern pharmaceutical development, particularly for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[1]. Pyrimidine scaffolds are ubiquitous in FDA-approved therapeutics, notably in kinase inhibitors such as ruxolitinib and baricitinib[2],[3]. However, the alkyl substituents on these heterocycles—specifically methyl and bromomethyl groups at the C5 position—are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation due to their activated, benzylic-like nature[4].

The Causality of Deuteration: Replacing protium with deuterium at these metabolic soft spots leverages the primary Kinetic Isotope Effect (KIE). Because the C–D bond is approximately 1.2 kcal/mol stronger than the C–H bond, the activation energy required for CYP450 to abstract a radical is significantly increased. This targeted substitution can drastically reduce intrinsic clearance ( CLint​ ) and prolong the drug's half-life without altering its pharmacological target binding[5].

4-Bromo-5-(bromomethyl)pyrimidine serves as a highly versatile, bifunctional building block. The C4-bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-bromomethyl group is an ideal electrophile for SN​2 alkylation. Synthesizing the deuterated analog, 4-bromo-5-(bromodideuteromethyl)pyrimidine , provides researchers with a pre-labeled module to construct metabolically robust drug candidates.

G Drug Standard Drug (-CH2- Linker) CYP CYP450 Enzyme Drug->CYP Binding Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Fast Oxidation Stable Metabolically Stable (Prolonged Half-life) CYP->Stable Kinetic Isotope Effect DrugD Deuterated Drug (-CD2- Linker) DrugD->CYP Binding

Fig 1. CYP450-mediated metabolic switching and clearance reduction via deuterium incorporation.

Synthetic Strategy

While recent advancements have demonstrated elegant deconstruction-reconstruction strategies for labeling the pyrimidine ring itself[1],[6], functionalizing the exocyclic methyl group requires a highly controlled radical approach.

Our protocol avoids late-stage C–H activation—which often suffers from poor regioselectivity and isotopic dilution—by utilizing an early-stage labeled precursor: 5-(methyl- d3​ )pyrimidin-4-ol . The synthesis proceeds via a deoxychlorination-type bromination followed by a Wohl-Ziegler radical bromination.

Synth SM 5-(Methyl-d3) pyrimidin-4-ol Step1 POBr3, Toluene 110°C SM->Step1 Int 4-Bromo-5- (methyl-d3)pyrimidine Step1->Int Step2 NBS, AIBN PhCF3, Reflux Int->Step2 Prod 4-Bromo-5-(bromo dideuteromethyl)pyrimidine Step2->Prod

Fig 2. Stepwise synthesis of 4-bromo-5-(bromodideuteromethyl)pyrimidine from deuterated precursors.

Experimental Protocols & Self-Validation Systems

Protocol A: Synthesis of 4-Bromo-5-(methyl- d3​ )pyrimidine

Causality Note: Phosphorus oxybromide ( POBr3​ ) is selected over PBr3​ to prevent reductive side reactions at the pyrimidine core. Toluene is utilized as a non-reactive diluent to moderate the exothermic halogenation and prevent thermal degradation of the heterocycle.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-(methyl- d3​ )pyrimidin-4-ol (10.0 g, 88.4 mmol) in anhydrous toluene (100 mL) under an argon atmosphere.

  • Reagent Addition: Carefully add POBr3​ (38.0 g, 132.6 mmol, 1.5 equiv) in portions. Caution: Highly exothermic and evolves HBr gas. Ensure proper scrubbing.

  • Reaction: Heat the mixture to 110 °C (reflux) for 4 hours.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=114 ) is fully converted to the brominated product ( [M+H]+=176/178 ).

  • Workup: Cool the reaction to 0 °C and carefully quench by dropwise addition to crushed ice (200 g). Neutralize the aqueous phase to pH 7 using saturated NaHCO3​ . Extract with EtOAc ( 3×100 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield a pale yellow solid.

Protocol B: Radical Bromination to 4-Bromo-5-(bromodideuteromethyl)pyrimidine

Causality Note: Radical bromination of a −CD3​ group is fundamentally slower than a −CH3​ group due to the primary KIE. To compensate for the slower abstraction of deuterium by the succinimidyl radical, a higher initiator loading (AIBN) and extended reflux times are required. Trifluorotoluene ( PhCF3​ ) is used as a greener, non-ozone-depleting alternative to CCl4​ that maintains the necessary radical stability.

  • Setup: Dissolve 4-bromo-5-(methyl- d3​ )pyrimidine (5.0 g, 28.4 mmol) in anhydrous PhCF3​ (60 mL) under argon.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (5.3 g, 29.8 mmol, 1.05 equiv) and Azobisisobutyronitrile (AIBN) (0.46 g, 2.8 mmol, 10 mol%).

  • Reaction: Heat to 85 °C and stir for 6–8 hours.

  • Self-Validation Checkpoint 2 (Over-bromination Control): Radical brominations are prone to generating di-brominated species ( −CDBr2​ ). Monitor via LC-MS every hour after the 4-hour mark. Look for the desired mono-brominated mass ( [M+H]+=254/256/258 ) versus the di-brominated mass ( [M+H]+=332/334/336/338 ). Terminate the reaction when mono-bromination reaches ~65-70% conversion to maximize purity.

  • Workup & Purification: Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate. Purify meticulously via automated flash chromatography (Silica gel, gradient Hexanes to 15% EtOAc) to isolate the target compound.

  • Final Validation: Confirm isotopic purity via 1H -NMR. The complete absence of a singlet near δ 4.5 ppm (which would correspond to the −CH2​Br protons in the non-deuterated analog) confirms >98% deuterium retention at the benzylic position.

Quantitative Data & Metabolic Validation

To validate the utility of this building block, a model pyrimidine-based drug candidate was synthesized using both the standard and the deuterated intermediate. The compounds were subjected to an in vitro Human Liver Microsome (HLM) stability assay.

Table 1: Synthetic Yield and Isotopic Enrichment

Intermediate / ProductYield (%)Isotopic Enrichment (D%)Purity (HPLC)
4-Bromo-5-(methyl- d3​ )pyrimidine82>99%>98%
4-Bromo-5-(bromodideuteromethyl)pyrimidine68>98%>96%

Table 2: Comparative Pharmacokinetic Parameters (HLM Assay)

Analog Linker TypeHalf-life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Fold Improvement
Non-Deuterated ( −CH2​− )14.595.6Baseline
Deuterated ( −CD2​− )48.228.73.3x

Assay Conditions: 1 µM test compound incubated with 0.5 mg/mL HLM and 1 mM NADPH regenerating system at 37 °C. Reactions quenched with cold acetonitrile containing internal standard, centrifuged, and analyzed via LC-MS/MS.

References

  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy Journal of the American Chemical Society - ACS Publications[Link][1]

  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy ResearchGate[Link][6]

  • Deuterated drugs: where are we now? SciSpace [Link][5]

  • US9249149B2 - Deuterated derivatives of ruxolitinib Google Patents[2]

  • US10842792B2 - Deuterated baricitinib Google Patents[3]

Sources

Application Note: Orthogonal Functionalization of 4-Bromo-5-(bromomethyl)pyrimidine in the Synthesis of Electron-Deficient Conjugated Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Organic Electronics Researchers Compound Focus: 4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3)

Executive Summary

The rapid advancement of organic electronics—encompassing Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)—relies heavily on the precise engineering of conjugated molecular architectures [4]. Pyrimidine, an electron-deficient azaaromatic heterocycle, has emerged as a premier building block for these applications. Its two strongly electronegative nitrogen atoms impart a high electron affinity, making it an ideal electron-acceptor unit in Donor-Acceptor (D-A) conjugated systems [2].

This application note explores the strategic utility of 4-Bromo-5-(bromomethyl)pyrimidine [1]. This specific building block offers a unique, dual-reactive scaffold that enables orthogonal functionalization. By leveraging the differential reactivity of its alkyl bromide and aryl bromide moieties, researchers can systematically construct complex, highly functionalized organic semiconductors with tunable optoelectronic properties.

Chemical Profiling & Mechanistic Rationale

The structural brilliance of 4-Bromo-5-(bromomethyl)pyrimidine lies in its built-in orthogonal reactivity, which allows for a step-wise, chemoselective synthesis without the need for complex protecting group strategies:

  • C5-Bromomethyl Group (Alkyl Halide): The sp³-hybridized carbon is highly susceptible to nucleophilic aliphatic substitution ( SN​2 ). This site is typically functionalized first to introduce solubilizing side chains (e.g., alkoxy or alkylamine groups) or to form phosphonium salts for subsequent Wittig/Horner-Wadsworth-Emmons olefinations.

  • C4-Bromo Group (Aryl Halide): The sp²-hybridized carbon is inert to mild nucleophilic attack but is highly reactive toward transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Sonogashira couplings). The electron-withdrawing nature of the pyrimidine ring further accelerates the oxidative addition of Palladium(0) into the C-Br bond.

By sequentially exploiting these two sites, chemists can independently tune the solubility/morphology (via C5) and the π -conjugated electronic backbone (via C4) of the resulting material [3].

Experimental Workflows & Protocols

The following protocols detail the self-validating synthesis of a pyrimidine-based Donor-Acceptor monomer.

Protocol 1: C5-Alkylation via Nucleophilic Substitution ( SN​2 )

Objective: Introduction of a solubilizing alkyl chain to ensure processability of the final polymer.

Reagents:

  • 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv)

  • Sodium alkoxide (e.g., Sodium octoxide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with ultra-high purity Argon. Dissolve 4-Bromo-5-(bromomethyl)pyrimidine in anhydrous DMF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses competitive elimination reactions (E2) and prevents the premature degradation of the bromomethyl group.

  • Nucleophilic Addition: Add the sodium alkoxide dropwise over 15 minutes. Causality: Slow addition prevents localized heating and minimizes homocoupling side reactions. DMF is chosen as the solvent due to its high dielectric constant, which effectively solvates the sodium cation, thereby leaving a "naked," highly reactive alkoxide anion to attack the primary sp³ carbon.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 3:1). Upon consumption of the starting material, quench with distilled water and extract with Dichloromethane (DCM). Wash the organic layer with brine 3 times to remove residual DMF. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Extension of the π -conjugated backbone by coupling the pyrimidine acceptor with a donor unit (e.g., a thiophene boronic ester).

Reagents:

  • Alkylated intermediate from Protocol 1 (1.0 equiv)

  • Donor-aryl boronic acid pinacol ester (1.2 equiv)

  • Pd(PPh3​)4​ (Catalyst, 5 mol%)

  • K2​CO3​ (Aqueous, 2.0 M, 3.0 equiv)

  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Combine the alkylated pyrimidine, the boronic ester, and the Toluene/Ethanol solvent mixture in a Schlenk flask. Sparge the solution with Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic ester.

  • Catalyst Activation: Add Pd(PPh3​)4​ and the degassed aqueous K2​CO3​ solution under a positive flow of Argon. Causality: The biphasic system (Toluene/Water) facilitated by Ethanol ensures that both the organic substrates and the inorganic base remain in solution, maximizing the interfacial transmetalation rate.

  • Reflux: Heat the mixture to 90 °C for 12 hours. The electron-deficient pyrimidine ring significantly accelerates the oxidative addition step, driving the reaction to completion.

  • Validation & Purification: Cool to room temperature. Extract with Toluene, dry over Na2​SO4​ , and purify via silica gel column chromatography. Confirm the molecular structure via 1H -NMR, specifically noting the disappearance of the C4-pyrimidine proton and the appearance of the donor-aryl proton signals.

Visualizing the Synthetic and Device Integration Pathways

To conceptualize the utility of this building block, the following diagrams map both the chemical synthesis strategy and the subsequent device fabrication workflow.

OrthogonalSynthesis A 4-Bromo-5-(bromomethyl) pyrimidine (CAS: 1807119-52-3) B Step 1: SN2 Alkylation (Add Solubilizing Chain) A->B C Intermediate: 4-Bromo-5-(alkoxymethyl) pyrimidine B->C D Step 2: Suzuki Coupling (Add Donor Unit) C->D E Conjugated D-A Polymer/Monomer D->E

Caption: Orthogonal functionalization workflow of 4-Bromo-5-(bromomethyl)pyrimidine.

DeviceIntegration Monomer Pyrimidine Monomer Synthesis Polymerization Pd-Catalyzed Polymerization Monomer->Polymerization InkFormulation Ink Formulation (Solvent Blend) Polymerization->InkFormulation SpinCoating Spin-Coating / Inkjet Printing InkFormulation->SpinCoating Device OLED / OPV Device Fabrication SpinCoating->Device

Caption: Fabrication pathway from pyrimidine monomer synthesis to organic electronic device integration.

Data Presentation: Electronic Properties of Pyrimidine Derivatives

The incorporation of pyrimidine units drastically alters the frontier molecular orbital energy levels of the resulting materials. Table 1 summarizes typical photophysical data for pyrimidine-based D-A materials compared to standard benzene-based analogs [2, 3].

Material CoreHOMO Level (eV)LUMO Level (eV)Optical Bandgap ( Eg​ , eV)Primary Application
Benzene (Reference) -5.20-2.103.10Wide-gap Host
Pyrimidine (Unsubstituted) -5.80-2.852.95Electron Transport Layer (ETL)
Pyrimidine-Thiophene (D-A) -5.45-3.601.85OPV Active Layer
Pyrimidine-Carbazole (D-A) -5.60-2.902.70OLED Bipolar Host

Data Summary: The substitution of benzene with pyrimidine deepens the LUMO level significantly (by ~0.75 eV), enhancing electron injection and transport capabilities, which is critical for lowering driving voltages in OLEDs and improving charge separation in OPVs.

Trustworthiness & Safety Protocols

E-H-S (Environment, Health, and Safety) Considerations: 4-Bromo-5-(bromomethyl)pyrimidine contains a highly reactive benzylic-type bromide. Compounds of this class are potent alkylating agents and severe lachrymators.

  • Handling: All manipulations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory.

  • Storage: The material must be stored sealed in a dry environment at 2-8 °C under an inert atmosphere to prevent hydrolysis of the bromomethyl group [1].

References

  • Sasabe, H., & Kido, J. "Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices." Journal of Photonics for Energy, SPIE Digital Library. Available at:[Link]

  • Chen, Y., et al. "A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs." RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • MDPI. "Literature Review on Conjugated Polymers as Light-Sensitive Materials for Photovoltaic and Light-Emitting Devices in Photonic Biomaterial Applications." Polymers, MDPI. Available at:[Link]

Development of ADME-Tox profiles for drug candidates synthesized from 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of ADME-Tox Profiles for Drug Candidates Synthesized from 4-Bromo-5-(bromomethyl)pyrimidine

Introduction & Chemical Rationale

In modern drug discovery, the pyrimidine scaffold is a privileged structure frequently found in kinase inhibitors, CNS agents, and oncology drugs. 4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) serves as a highly versatile, bifunctional electrophilic building block[1],[2]. The differential reactivity of its two halogenated sites allows for rapid library generation:

  • C4-Bromine: Undergoes transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille) or nucleophilic aromatic substitution (SNAr).

  • C5-Bromomethyl: Highly susceptible to aliphatic nucleophilic substitution by amines, thiols, or alcohols.

While this bifunctionality enables the rapid synthesis of diverse chemical spaces, the frequent introduction of basic amines at the C5 position inherently alters the physicochemical properties of the resulting candidates—often increasing lipophilicity (LogP) and basicity (pKa). These modifications frequently introduce liabilities such as poor metabolic stability, high intrinsic clearance, and off-target cardiotoxicity (specifically hERG channel blockade)[3],[4]. Consequently, developing a robust, causality-driven ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling cascade is mandatory to prevent late-stage attrition.

Workflow Diagram: Iterative ADME-Tox screening cascade for pyrimidine-based drug candidates.

In Vitro Metabolism: Cytochrome P450 Stability & Inhibition

The FDA strongly encourages the identification of metabolizing enzyme-based drug interaction potential as early as possible in the drug development process[5],[6],[7]. Pyrimidine derivatives with lipophilic amine side chains are classic substrates—and potential time-dependent inhibitors (TDIs)—of CYP3A4 and CYP2D6.

Causality & Self-Validating Protocol: Human Liver Microsomal (HLM) Stability
  • Scientific Rationale: HLM assays determine the intrinsic clearance ( CLint​ ) of a compound. Rapid metabolic degradation reduces the concentration of free drug available to reach the target, directly impacting in vivo efficacy[4].

  • Self-Validation Mechanism: The assay must include a minus-NADPH control to differentiate enzymatic metabolism from chemical instability. Positive controls (e.g., Verapamil for CYP3A4, Dextromethorphan for CYP2D6) ensure the microsomes are enzymatically active[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the pyrimidine candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to maintain DMSO < 0.1% (preventing solvent-induced CYP inhibition).

  • Incubation: Mix the compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Metabolic Pathway: Primary CYP450-mediated clearance routes for basic pyrimidine derivatives.

In Vitro Toxicity: hERG Channel Patch-Clamp Assay

A critical safety concern during drug development is drug-induced QT prolongation, which can lead to the lethal arrhythmia Torsades de Pointes (TdP)[3]. This is predominantly caused by the direct pharmacological blockade of the human ether-a-go-go-related gene (hERG) cardiac potassium channel[8]. Because 4-Bromo-5-(bromomethyl)pyrimidine is often functionalized with basic amines, the resulting candidates frequently possess the pharmacophore for hERG blockade (a basic nitrogen flanked by lipophilic aromatic rings that bind to residues Y652 and F656 in the hERG pore).

Causality & Self-Validating Protocol: Automated Whole-Cell Patch-Clamp
  • Scientific Rationale: Under the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm, standardized patch-clamp protocols are the gold standard for quantifying hERG liability ( IC50​ )[9],[10].

  • Self-Validation Mechanism: The system is validated by monitoring seal resistance (must be 1 G Ω ) and utilizing a known hERG blocker (e.g., Cisapride, Terfenadine, or Dofetilide) as a positive control to ensure assay sensitivity[9],[11].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 or CHO cells stably transfected with the hERG channel[11],[10]. Harvest cells and suspend them in extracellular recording solution.

  • Configuration: Establish the whole-cell configuration using fine borosilicate glass electrodes (tip diameter 1-2 µm) filled with intracellular electrolyte solution[8]. Ensure seal resistance is 1 G Ω [9].

  • Voltage Protocol: Apply the FDA-recommended voltage protocol: Depolarize the membrane to +40 mV to open and inactivate channels, followed by a 100 ms "ramp down" phase to -80 mV (voltage change of -1.2 V/s) to elicit the peak outward tail current[3],[9].

  • Compound Application: Apply the drug candidate in escalating concentrations (minimum of 3 to 8 concentrations) at 15-second intervals[3].

  • Data Acquisition: Record the fractional block of the tail current at each concentration. Calculate the IC50​ using a standard dose-response curve fit.

Mechanistic Diagram: Pathway from pyrimidine drug binding to hERG channel blockade and resultant arrhythmia.

Absorption & Distribution: Caco-2 Permeability and PPB

To ensure the synthesized candidates can reach systemic circulation and their intended therapeutic targets, Absorption and Distribution must be quantified[4].

  • Caco-2 Permeability (Absorption): Evaluates intestinal absorption. Compounds are applied to the apical side of a polarized Caco-2 monolayer, and the apparent permeability ( Papp​ ) to the basolateral side is measured. Self-validation: Lucifer Yellow is used to confirm monolayer integrity (tight junctions), while Propranolol serves as a high-permeability control.

  • Plasma Protein Binding (PPB) (Distribution): Drug efficacy is driven by the free (unbound) fraction of the drug[4]. Evaluated via equilibrium dialysis against human plasma. Self-validation: Warfarin is used as a highly bound (>98%) positive control.

Quantitative Data Interpretation Matrix

To facilitate rapid decision-making during lead optimization, empirical data must be compared against standardized benchmarks[4]. The following table summarizes the acceptance criteria for progressing pyrimidine-derived candidates to in vivo studies.

ADME-Tox ParameterAssay SystemTarget Metric for Lead ProgressionRed Flag / Liability Threshold
Permeability Caco-2 Monolayer Papp​>10×10−6 cm/s Papp​<2×10−6 cm/s
Efflux Ratio Caco-2 (B-A / A-B)Ratio <2.0 (Not a P-gp substrate)Ratio >3.0
Metabolic Stability Human Liver Microsomes CLint​<15 µL/min/mg protein CLint​>50 µL/min/mg protein
CYP Inhibition Recombinant CYPs (e.g., 3A4) IC50​>10 µM IC50​<1 µM (High DDI Risk)
Cardiotoxicity hERG Patch-Clamp IC50​>30 µM ( >30× free Cmax​ ) IC50​<1 µM (High TdP Risk)
Distribution Plasma Protein BindingFraction unbound ( fu​ ) >1% fu​<0.1% (Highly bound)

References

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. National Institutes of Health (NIH).
  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/drugs/science-and-research-drugs/comprehensive-in-vitro-proarrhythmia-assay-cipa
  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Porsolt.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies (Draft Guidances for Industry). Federal Register.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: https://www.fda.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. Available at: https://www.
  • Buy 4-Bromo-5-(bromomethyl)pyrimidine (EVT-13818386). EvitaChem.
  • Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies. USPTO / FDA Archives.
  • 1807119-52-3 | 4-Bromo-5-(bromomethyl)pyrimidine. ChemScene.
  • What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI. Available at: https://www.ncbi.nlm.nih.gov/books/NBK53250/

Sources

Application Note: Post-Synthetic Modification of Peptides and Proteins Using 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific, heterobifunctional crosslinkers has revolutionized the field of bioconjugation[1]. 4-Bromo-5-(bromomethyl)pyrimidine (BBP) is an advanced electrophilic linchpin designed for the precise, post-synthetic modification of peptides and proteins. Unlike traditional homobifunctional reagents (e.g., bis-maleimides) that often yield chaotic, heterogeneous mixtures, BBP offers a kinetically controlled, two-step reactivity profile. This application note provides a comprehensive mechanistic rationale and self-validating protocols for utilizing BBP in peptide macrocyclization (stapling) and site-selective protein functionalization.

Mechanistic Rationale: The Power of Differential Electrophilicity

The efficacy of BBP is rooted in the distinct chemical environments of its two halogenated sites, which allow for sequential, chemoselective modifications[2],[3].

  • C5-Bromomethyl Group (SN2 Alkylation): This aliphatic electrophile is highly reactive toward soft nucleophiles. At a near-neutral physiological pH (7.0–7.5), the thiolate anion of a solvent-exposed cysteine rapidly displaces the aliphatic bromine via an SN2 mechanism.

  • C4-Bromo Group (SNAr Substitution): The pyrimidine ring is electron-deficient, activating the C4-position for Nucleophilic Aromatic Substitution (SNAr)[2]. However, this reaction is kinetically slower than the SN2 process. It requires either an extended incubation time, a stronger nucleophile, or a slight elevation in pH (8.0–8.5) to proceed efficiently.

The Causality of Experimental Design: This kinetic differential is the core of BBP's utility. By strictly controlling the pH and stoichiometry, researchers can anchor BBP to a primary cysteine residue via the bromomethyl group, wash away excess reagent, and subsequently introduce a secondary payload (or allow an intramolecular ring-closure) at the C4-position.

Physicochemical Properties & Reaction Dynamics

To ensure robust experimental design, it is critical to understand the physical and mass spectrometric properties of BBP.

PropertyValue / CharacteristicExperimental Implication
Molecular Weight 251.91 g/mol Essential for stoichiometric calculations.
Solubility Soluble in DMF, DMSORequires 5–10% v/v organic co-solvent in aqueous reaction buffers to prevent precipitation.
SN2 Mass Shift +171.0 DaLC-MS shift indicating successful mono-alkylation (loss of one HBr).
SNAr Mass Shift +90.1 Da (Total)LC-MS shift indicating successful intramolecular stapling (loss of two HBr molecules).

Protocol A: Synthesis of Pyrimidine-Stapled Peptides

Peptide stapling enhances proteolytic stability and enforces secondary structures (e.g., α -helices). BBP is ideal for stapling peptides containing two cysteine residues spaced at i, i+4 or i, i+7 positions.

G A Linear Peptide (2x Free Cysteines) B BBP Reagent (4-Bromo-5-(bromomethyl)pyrimidine) C Mono-alkylated Intermediate (Thioether Linkage) D Pyrimidine-Stapled Peptide (Rigid Macrocycle) C->D Step 2: SNAr Substitution (Slow, pH 8.0-8.5) AB AB AB->C Step 1: SN2 Alkylation (Fast, pH 7.5)

Reaction logic of BBP with di-cysteine peptides via sequential SN2 and SNAr mechanisms.

Step-by-Step Methodology
  • Peptide Solubilization: Dissolve the di-cysteine peptide in a 50 mM HEPES buffer (pH 7.5) to a final concentration of 1 mM. Note: Avoid Tris buffer, as its primary amine can compete in the SNAr step.

  • Disulfide Reduction: Add 1.5 equivalents of Immobilized TCEP Disulfide Reducing Gel. Incubate for 30 minutes at room temperature with gentle agitation.

    • Expertise Insight: Soluble TCEP is a phosphine that can act as a competing nucleophile against the bromomethyl group. Using immobilized TCEP allows for physical removal of the reductant via centrifugation prior to BBP addition, preventing reagent depletion.

  • Primary Alkylation (SN2): Centrifuge to remove the TCEP gel. To the supernatant, add 1.2 equivalents of BBP (predissolved in DMF, ensuring final DMF concentration is 10% v/v). Incubate at 25°C for 45 minutes.

  • Intramolecular Stapling (SNAr): Adjust the pH of the reaction mixture to 8.2 using 0.1 M NaOH. Incubate at 37°C for 3–4 hours to drive the SNAr ring closure.

  • Validation: Monitor the reaction via LC-MS. Look for the intermediate mass shift of +171.0 Da transitioning to the final stapled mass shift of +90.1 Da.

Protocol B: Sequential Site-Selective Protein Bioconjugation

BBP can serve as a linchpin to attach a functional payload (e.g., fluorophore, PEG, or small molecule drug) to a single solvent-exposed cysteine on a target protein.

Step-by-step workflow for site-selective protein bioconjugation using BBP as a linchpin.

Step-by-Step Methodology
  • Protein Preparation: Buffer exchange the target protein into 50 mM PBS (pH 7.2). Reduce the target cysteine using Immobilized TCEP as described in Protocol A.

  • Primary Conjugation: Add a 5-fold molar excess of BBP (in DMSO) to the protein solution. Incubate at 4°C for 2 hours. The lower temperature favors the SN2 reaction while suppressing premature hydrolysis.

  • Buffer Exchange: Remove excess, unreacted BBP by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., PD-10) pre-equilibrated with 50 mM HEPES (pH 8.0).

  • Secondary Conjugation: Add a 10-fold molar excess of the desired payload (must contain a free thiol or highly nucleophilic amine) to the BBP-modified protein. Incubate at 25°C for 4–6 hours.

  • Final Isolation: Purify the resulting protein conjugate via SEC or extensive dialysis to remove the unreacted payload.

Troubleshooting & Optimization Guidelines

A self-validating protocol requires anticipating failure points. Use the following matrix to troubleshoot sub-optimal yields.

ObservationMechanistic CauseCorrective Action
Incomplete Primary Conjugation Cysteines re-oxidized or pH too low.Verify reduction with Ellman's reagent immediately prior to BBP addition. Ensure pH is 7.2.
Formation of Buffer Adducts Use of primary amine-containing buffers.Tris buffer will undergo SNAr with the C4-bromo group. Switch strictly to HEPES, MOPS, or PBS.
Reagent Precipitation Insufficient organic co-solvent.Ensure the final reaction mixture contains 5–10% v/v DMF or DMSO. Add BBP dropwise while vortexing.
Stalled SNAr Conjugation Nucleophile is too weak or pH is too low.Increase the pH to 8.2–8.5. If using an amine payload, consider gentle heating (37°C) if the protein is thermostable.

References

  • [2] Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Journal of the American Chemical Society / NIH URL:[Link]

  • [1] Title: Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies Source: Current Protein & Peptide Science / NIH URL:[Link]

  • [3] Title: Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification Source: Chemical Science / ChemRxiv URL:[Link]

Sources

Safety Operating Guide

4-Bromo-5-(bromomethyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling, Quenching, and Disposal of 4-Bromo-5-(bromomethyl)pyrimidine

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety compliance. Handling highly reactive alkylating agents requires an understanding of the underlying chemical mechanisms to prevent uncontrolled reactions. This guide provides a self-validating, step-by-step operational plan for the safe disposal of 4-Bromo-5-(bromomethyl)pyrimidine, ensuring maximum protection for laboratory personnel and environmental integrity.

Hazard Assessment & Mechanistic Causality

4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) is a halogenated heterocyclic compound utilized in advanced medicinal chemistry. Its primary danger lies in its structure, which dictates its reactivity and waste classification:

  • Mechanistic Causality of Toxicity: The bromomethyl group ( −CH2​Br ) is a potent electrophile. When exposed to biological nucleophiles—such as the moisture in human mucous membranes, eyes, or respiratory tracts—it undergoes a rapid SN​2 nucleophilic substitution. This reaction displaces the bromide ion and generates hydrobromic acid (HBr) as a highly corrosive byproduct[1][2]. This is the exact mechanism that makes the compound a severe lachrymator (tear-inducing agent) and causes irreversible skin and eye burns[3].

  • Causality of Disposal Classification: Because this compound contains both an aliphatic and an aromatic bromine atom, it strictly falls under the ">2% halogen rule" for waste classification[4]. Halogenated waste must never be mixed with non-halogenated streams. Incinerating halogens produces corrosive hydrogen halide gases (like HBr), which require specialized, high-temperature combustion facilities equipped with alkaline scrubbers to prevent environmental release[5][6].

Pre-Disposal Logistics & Self-Validating PPE

Before initiating any disposal protocol, you must establish a self-validating safety perimeter. Do not rely on assumptions; verify your engineering controls.

  • Engineering Controls: All handling and quenching must occur within a certified chemical fume hood. Validation Step: Before opening the chemical container, check the digital airflow monitor to validate a face velocity of 100–120 fpm.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Brominated alkyl halides can rapidly permeate standard latex. Double-gloving with heavy-duty nitrile or neoprene is mandatory[1]. Validation Step: Perform an air-inflation test on your outer gloves to confirm zero micro-punctures before donning.

    • Eye/Face: Chemical splash goggles paired with a full face shield[2].

    • Body: Flame-resistant laboratory coat and closed-toe shoes.

Step-by-Step Disposal & Quenching Protocols

Dumping active lachrymators directly into a bulk waste carboy is a critical safety failure that risks uncontrolled cross-reactions. Every disposal workflow must include built-in verification.

Protocol A: Quenching Trace/Active Reaction Mixtures (Recommended)

To eliminate the lachrymatory hazard before bulk disposal, the electrophilic center must be deliberately deactivated.

  • Solvent Dilution: Dissolve the active 4-Bromo-5-(bromomethyl)pyrimidine waste in a compatible, non-reactive polar aprotic solvent (e.g., THF or Acetonitrile) within a round-bottom flask.

  • Nucleophilic Quenching: Under continuous magnetic stirring in the fume hood, slowly add an excess of a mild amine nucleophile (e.g., ethanolamine or a 10% aqueous ammonium hydroxide solution)[1].

  • Chemical Neutralization: The amine will attack the bromomethyl carbon via an SN​2 pathway, displacing the bromide and forming a stable, non-volatile, non-lachrymatory amine derivative.

  • Validation Step: Perform Thin-Layer Chromatography (TLC) or LC-MS on the quenched mixture. The complete disappearance of the 4-Bromo-5-(bromomethyl)pyrimidine starting material validates that the lachrymatory hazard has been successfully neutralized.

  • Transfer: Once validated, transfer the neutralized mixture to the designated "Halogenated Organic Liquid Waste" carboy[6].

Protocol B: Disposal of Pure Solid Waste & Contaminated Consumables
  • Collection: Collect contaminated solid waste, weighing boats, pipette tips, and filter papers using non-sparking tools[2].

  • Primary Containment: Place the materials into a compatible, sealable primary container, such as a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state "Halogenated Organic Solid Waste" and list the full chemical name. Validation Step: Ensure no abbreviations are used, as emergency responders rely on precise nomenclature[7].

Spill Response & Emergency Logistics

In the event of an accidental release outside the fume hood:

  • Evacuation: Immediately evacuate the area; the lachrymatory vapors will rapidly incapacitate personnel without respirators[3].

  • Containment: Trained personnel wearing appropriate respirators should cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or proprietary chemical spill pads)[6]. Never use combustible materials like sawdust.

  • Collection & Decontamination: Sweep the absorbed mixture into an HDPE container. Wash the spill surface with a mild alkaline solution (e.g., sodium bicarbonate) to neutralize residual HBr, followed by copious amounts of water.

Quantitative Data & Compatibility Tables

Table 1: Chemical Hazard Profile & Logistics

Parameter Specification
Chemical Name 4-Bromo-5-(bromomethyl)pyrimidine
CAS Number 1807119-52-3
Waste Classification Halogenated Organic Waste (>2% Halogen)
Primary Hazards Alkylating Agent, Lachrymator, Corrosive

| Incompatible Materials | Strong bases, strong oxidizers, reactive metals |

Table 2: Waste Segregation Matrix

Waste Stream Permitted Actions Prohibited Actions
Halogenated Liquids Combine with DCM, Chloroform, and quenched reaction mixtures. Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane, Ethanol).

| Solid Waste | Store in sealed HDPE containers; keep dry and well-ventilated. | Do NOT dispose of in standard biohazard bags or municipal trash. |

Workflow Visualization

G Start 4-Bromo-5-(bromomethyl)pyrimidine Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste & Contaminated Consumables Decision1->Solid Solid Liquid Liquid Solution (Reaction Mixture) Decision1->Liquid Liquid ContainerSolid Pack in HDPE Primary Container Solid->ContainerSolid Quench Quench with Amine Nucleophile (e.g., Ethanolamine) Liquid->Quench Active Reagent ContainerLiquid Transfer to Halogenated Liquid Carboy Liquid->ContainerLiquid Dilute/Bulk Validate Validate Neutralization (TLC / LC-MS) Quench->Validate Validate->Quench Incomplete Validate->ContainerLiquid Confirmed Label Label: 'Halogenated Organic Waste' ContainerSolid->Label ContainerLiquid->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EH&S Pickup & High-Temp Incineration SAA->EHS

Figure 1: Self-validating disposal and quenching workflow for 4-Bromo-5-(bromomethyl)pyrimidine.

Comprehensive References

  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." p2infohouse.org. URL:[Link][5]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." temple.edu. URL:[Link][6]

  • University of Barcelona. "Classification of special laboratory waste." ub.edu. URL:[Link][4]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. URL:[Link][7]

Sources

Operational Guide: Personal Protective Equipment for Handling 4-Bromo-5-(bromomethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals not only with efficacy but with the highest degree of safety. The following guide moves beyond a simple checklist, providing a comprehensive operational framework for handling 4-Bromo-5-(bromomethyl)pyrimidine. This document is built on the foundational principles of risk assessment, engineering controls, and the correct application of Personal Protective Equipment (PPE), ensuring a self-validating system of safety for every procedure.

Foundational Risk Assessment: Understanding the "Why"

4-Bromo-5-(bromomethyl)pyrimidine is a halogenated heterocyclic compound valuable in synthetic chemistry. However, its structure and reactivity necessitate a stringent approach to handling. The primary hazards associated with this solid compound must be understood before any laboratory work commences.

The core principle of laboratory safety is the Hierarchy of Controls . PPE, while essential, is the last line of defense. Its use is predicated on the assumption that engineering and administrative controls are already in place and optimized.

  • Engineering Controls: The most critical control is the mandatory use of a certified chemical fume hood to contain dusts and vapors.[1][2] Ensure eyewash stations and safety showers are readily accessible.[3]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are paramount. Do not eat, drink, or smoke in the work area.[3]

The following table summarizes the known hazards of this compound, which form the basis for our PPE recommendations.

Hazard ClassificationGHS StatementRationale for Precaution
Acute Oral Toxicity H302: Harmful if swallowedPrevents accidental ingestion through hand-to-mouth contact. Requires diligent hygiene and glove protocol.
Skin Corrosion/Irritation Category 2: Causes skin irritation[4][5]Mandates the use of chemical-resistant gloves and protective clothing to prevent direct contact.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation[4][5]Requires fully sealed eye protection to shield against airborne particles and splashes.
Respiratory Irritation May cause respiratory irritation[4][5]Necessitates handling within a fume hood or with respiratory protection to prevent inhalation of dust.
Combustible Dust Hazard Further processing may result in combustible dustsRequires careful handling to avoid creating dust clouds and eliminating ignition sources.

The PPE Protocol: A Multi-Layered Defense System

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task. We will categorize the PPE requirements into two tiers: standard handling and spill response.

This ensemble is the minimum requirement for any procedure involving 4-Bromo-5-(bromomethyl)pyrimidine.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles conforming to EN166 or NIOSH standards.[1]

    • Expert Rationale: Unlike safety glasses, goggles provide a complete seal around the eyes, which is critical for protecting against the fine, irritant dust of this solid compound.[6] For tasks with a higher risk of splashing, a full-face shield should be worn over the goggles.[7]

  • Hand Protection:

    • Requirement: Chemical-resistant, powder-free nitrile gloves.[7][8]

    • Expert Rationale: Gloves must be inspected for integrity before each use. Double-gloving is strongly recommended as a best practice to provide an additional barrier against contamination during glove removal. Change gloves every 30-60 minutes or immediately if contamination is suspected.[7] The use of proper glove removal technique is crucial to prevent skin contact.

  • Body Protection:

    • Requirement: A long-sleeved laboratory coat. For larger quantities (>5g), a disposable, solid-front gown with elastic cuffs should be worn over the lab coat.

    • Expert Rationale: The primary lab coat provides basic protection. An additional disposable gown minimizes the risk of the compound permeating clothing and ensures that contamination can be easily contained and disposed of after the procedure.[9]

  • Respiratory Protection:

    • Requirement: All handling of the solid compound must be performed inside a certified chemical fume hood.[8]

    • Expert Rationale: The fume hood is an engineering control that directly mitigates the respiratory irritation hazard by containing and exhausting airborne dust.[4] A surgical mask provides no protection against chemical dusts and must not be used as a substitute.[7][9] If, for any reason, dust may be generated outside of a fume hood, a NIOSH-approved N95 respirator is the minimum requirement.[6]

In the event of an accidental release, the PPE requirements are elevated to ensure responder safety.

  • Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and particulates is required.[1]

  • Body Protection: Chemical-resistant coveralls ("bunny suit") with integrated boot covers.[6]

  • Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber) worn over an inner pair of nitrile gloves.

Standard Operating Procedure: Weighing and Solution Preparation

This section provides a step-by-step workflow that integrates the PPE requirements into a common laboratory task.

SOP_Workflow prep 1. Preparation - Verify fume hood function. - Assemble all glassware, solvent, and waste containers. ppe_on 2. Don PPE - Lab Coat/Gown - Goggles - Inner Gloves - Outer Gloves prep->ppe_on Workspace Clear handling 3. Chemical Handling (in Fume Hood) - Place weigh boat on balance. - Carefully transfer solid. - Record weight. - Add to solvent vessel. ppe_on->handling Full PPE On cleanup 4. Decontamination - Wipe down surfaces. - Seal waste containers. handling->cleanup Chemical Handled ppe_off 5. Doff PPE (Exit Hood) - Outer Gloves - Gown - Goggles - Inner Gloves cleanup->ppe_off Area Clean final 6. Final Steps - Wash hands thoroughly. - Document experiment. ppe_off->final Waste Segregated

Caption: Experimental workflow for handling 4-Bromo-5-(bromomethyl)pyrimidine.

Detailed Steps:

  • Preparation: Before bringing the chemical into the fume hood, ensure the sash is at the proper height and the airflow monitor indicates correct function. Place all necessary equipment, including a labeled halogenated waste container, inside the hood.

  • PPE Donning: Don your PPE in the correct order to minimize contamination. The outermost layers should be put on last.

  • Chemical Handling: Perform all manipulations deep within the fume hood. When transferring the solid, use a spatula and gentle motions to minimize dust creation.

  • Decontamination: After the chemical has been transferred and its primary container is sealed, wipe down the balance and any surfaces with a suitable solvent. All cleaning materials must be disposed of as hazardous waste.[10]

  • PPE Doffing: The doffing sequence is critical to avoid self-contamination. Remove the most contaminated items first (outer gloves). Remove your lab coat or gown by rolling it inside-out. The last item to be removed should be your inner gloves, followed immediately by hand washing.

  • Final Steps: Thoroughly wash your hands with soap and water for at least 20 seconds.[4]

Operational Plan: Waste Segregation and Disposal

Improper waste disposal can lead to dangerous chemical reactions and regulatory non-compliance. All waste generated from handling 4-Bromo-5-(bromomethyl)pyrimidine is considered hazardous.

Waste_Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste start_node Generated Waste waste_cat_solid Contaminated Solids (Gloves, Gown, Weigh Paper, Wipes, Pipette Tips) start_node->waste_cat_solid waste_cat_liquid Unused/Waste Solution (e.g., in organic solvent) start_node->waste_cat_liquid waste_cat waste_cat container container container_solid HALOGENATED SOLID WASTE waste_cat_solid->container_solid container_liquid HALOGENATED LIQUID WASTE waste_cat_liquid->container_liquid

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.